Product packaging for 3,4-Dichloromethylphenidate(Cat. No.:CAS No. 1400742-68-8)

3,4-Dichloromethylphenidate

Cat. No.: B3419264
CAS No.: 1400742-68-8
M. Wt: 302.2 g/mol
InChI Key: JUKMAYKVHWKRKY-CHWSQXEVSA-N

Description

3,4-Dichloromethylphenidate (abbreviated as 3,4-DCMP) is a potent synthetic stimulant compound from the phenidate class, closely related to methylphenidate (Ritalin®). It is offered as a high-purity analytical reference standard for forensic and clinical toxicology research, as well as for in vitro pharmacological studies. As a novel psychoactive substance (NPS), its primary research value lies in its potent mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . In vitro neurochemical studies have demonstrated that this compound significantly increases evoked dopamine efflux in the nucleus accumbens and noradrenaline efflux in the bed nucleus of the stria terminalis, suggesting a profile with potential abuse liability that is of interest to substance abuse research . Its pharmacological profile is characterized by a high selectivity for and potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with a much weaker effect on the serotonin transporter (SERT) . This catecholamine-selective activity makes it a compound of interest for studying the dopamine and norepinephrine systems. A key characteristic of this compound is its long duration of action, attributed to the 3,4-dichloro substitution on the phenyl ring, which increases its resistance to metabolic degradation . Research-grade this compound is provided with comprehensive analytical characterization. This product is strictly for Research Use Only (RUO) and is intended for use in controlled laboratory settings by qualified researchers. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17Cl2NO2 B3419264 3,4-Dichloromethylphenidate CAS No. 1400742-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3,4-dichlorophenyl)-2-piperidin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO2/c1-19-14(18)13(12-4-2-3-7-17-12)9-5-6-10(15)11(16)8-9/h5-6,8,12-13,17H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKMAYKVHWKRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30658831
Record name 3,4-Dichloromethylphenidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400742-68-8
Record name Methyl α-(3,4-dichlorophenyl)-2-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400742-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloromethylphenidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3,4-Dichloromethylphenidate (3,4-CTMP) on Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3,4-Dichloromethylphenidate (3,4-CTMP), a potent synthetic analogue of methylphenidate, at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Synthesizing data from key in vitro pharmacological studies, this document details the molecular interactions, binding affinities, and functional consequences of 3,4-CTMP engagement with these critical regulators of monoaminergic neurotransmission. We present detailed, field-proven experimental protocols for assessing transporter inhibition, including radioligand uptake assays and fast-scan cyclic voltammetry, to provide researchers and drug development professionals with a robust framework for investigating novel psychoactive compounds. The data presented herein solidifies 3,4-CTMP's classification as a potent and selective catecholamine reuptake inhibitor with a distinct pharmacological profile compared to its parent compound, methylphenidate.

Introduction: The Emergence of a Potent Methylphenidate Analogue

This compound (also known as 3,4-DCMP) is a synthetic stimulant of the phenidate class, structurally derived from methylphenidate, a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD).[1] The addition of two chlorine atoms at the 3 and 4 positions of the phenyl ring significantly alters the molecule's pharmacological properties. This modification results in a greatly increased affinity and potency at both the dopamine and norepinephrine transporters.[1] The 3,4-dichloro moiety is thought to more closely mimic the 3,4-dihydroxy group of endogenous catecholamines like dopamine and norepinephrine, enhancing its interaction with the respective transporter binding sites.[1]

Initially investigated in the 1990s as a potential therapeutic for cocaine abuse, 3,4-CTMP has since emerged as a designer drug or new psychoactive substance (NPS) sold in gray markets.[2] Its potent psychostimulant effects are primarily driven by its action as a dopamine and norepinephrine reuptake inhibitor.[3] By blocking these transporters, 3,4-CTMP increases the extracellular concentrations and prolongs the signaling of dopamine and norepinephrine in the synaptic cleft. This guide will dissect the specific interactions of 3,4-CTMP with DAT, NET, and SERT, providing the quantitative data and methodological context necessary for a thorough understanding of its mechanism of action.

Molecular Interaction and Pharmacological Profile

The primary mechanism of action for 3,4-CTMP is the inhibition of monoamine reuptake, particularly at DAT and NET. Unlike substrate-type releasers such as amphetamine, 3,4-CTMP functions as a "cocaine-like" inhibitor, blocking the transporter channel without inducing reverse transport (efflux) of the neurotransmitter.[4][5]

Potency at Monoamine Transporters

Quantitative analysis of 3,4-CTMP's interaction with human monoamine transporters has been conducted using in vitro neurotransmitter uptake inhibition assays in Human Embryonic Kidney 293 (HEK293) cells stably expressing the respective transporters. These experiments are foundational for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.

The data from these assays reveal that 3,4-CTMP is a highly potent inhibitor at both NET and DAT, while displaying significantly weaker activity at SERT.[4] This profile indicates a strong selectivity for catecholamine transporters over the serotonin transporter, which is a common characteristic of methylphenidate and its analogues.[4]

Data Presentation: Transporter Inhibition Profile

The following table summarizes the in vitro potency of 3,4-CTMP at the human dopamine, norepinephrine, and serotonin transporters.

CompoundTransporterInhibition Potency (IC₅₀) [nM]DAT/SERT Selectivity RatioReference
This compound hDAT 34 ± 4>1147[4]
hNET 4.2 ± 0.9>9285[4]
hSERT >39000-[4]
Methylphenidate (for comparison)hDAT80 ± 10500[4]
hNET50 ± 10800[4]
hSERT>40000-[4]
Cocaine (for comparison)hDAT510 ± 502.9[4]
hNET1500 ± 2000.9[4]
hSERT1400 ± 100-[4]

Data derived from Luethi et al., 2018, using [³H]-neurotransmitter uptake inhibition assays in transfected HEK293 cells.

The data clearly illustrates that 3,4-dichlorination dramatically increases potency at both DAT (over 2-fold) and especially NET (over 10-fold) compared to methylphenidate.[4] The compound's negligible activity at SERT results in a highly selective catecholaminergic profile.

Functional Consequences of Transporter Inhibition

The potent inhibition of DAT and NET by 3,4-CTMP translates to significant functional effects on neurotransmitter dynamics in the brain. Ex vivo studies using Fast-Scan Cyclic Voltammetry (FSCV) in rat brain slices provide real-time measurement of these changes.

In slices of the nucleus accumbens, a brain region critical for reward and motivation, 3,4-CTMP dose-dependently increases the amount of dopamine released following electrical stimulation.[2] At concentrations of 0.1 and 1 µM, 3,4-CTMP enhanced evoked dopamine efflux by approximately 6-fold, an effect significantly greater than that of methylphenidate.[2] Similarly, in the bed nucleus of the stria terminalis, 3,4-CTMP (10 µM) increased evoked norepinephrine efflux by approximately 2-fold.[1]

Crucially, these studies confirm that 3,4-CTMP does not increase basal (unstimulated) levels of dopamine or norepinephrine, reinforcing its classification as a pure reuptake inhibitor rather than a releasing agent.[1]

Experimental Methodologies: A Practical Guide

The characterization of a compound like 3,4-CTMP relies on a suite of validated in vitro and ex vivo assays. As a Senior Application Scientist, it is imperative to not only understand the data but also the causality behind the experimental design. The protocols described below are self-validating systems designed for accuracy and reproducibility.

Methodology 1: Neurotransmitter Uptake Inhibition Assay

This assay directly measures the functional consequence of a compound's interaction with the transporter: its ability to block the uptake of the native neurotransmitter. It is the gold standard for determining the IC₅₀ values presented in Section 2.2.

Principle: HEK293 cells are genetically engineered to stably express a high density of a single human monoamine transporter (hDAT, hNET, or hSERT). These cells are then incubated with a radiolabeled neurotransmitter ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin). In the absence of an inhibitor, the cells will actively take up the radiolabel. In the presence of an inhibitor like 3,4-CTMP, this uptake is blocked in a concentration-dependent manner. The amount of radioactivity inside the cells is then measured, allowing for the calculation of the IC₅₀ value.

Step-by-Step Protocol: [³H]-Neurotransmitter Uptake Inhibition in Transfected HEK293 Cells

  • Cell Culture: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate growth medium supplemented with a selection antibiotic (e.g., G418) to ensure continued transporter expression. Maintain cells at 37°C in a humidified 5% CO₂ incubator.

  • Cell Preparation: On the day of the assay, detach cells from the culture flask using a non-enzymatic cell dissociation solution. Resuspend the cells in a Krebs-Ringer Bicarbonate Buffer at a density of approximately 3 million cells/mL.

  • Compound Preparation: Prepare serial dilutions of 3,4-CTMP and reference compounds (e.g., methylphenidate, cocaine) in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation: In a 96-well plate, add the cell suspension. Pre-incubate the cells with the various concentrations of the test compounds for 10 minutes at room temperature. This allows the inhibitor to bind to the transporters.

  • Initiate Uptake: Add the radiolabeled neurotransmitter ([³H]-DA, [³H]-NE, or [³H]-5-HT) at a final concentration near its Km value (typically ~5 nM) to initiate the uptake reaction. Incubate for an additional 10 minutes.

  • Terminate Uptake: Terminate the reaction by separating the cells from the buffer. This is efficiently done by centrifugation of the 96-well plate through a layer of silicone oil. The cell pellet passes through the oil, while the aqueous buffer containing unbound radioligand remains on top.

  • Quantification: Aspirate the buffer and oil. Lyse the cells in the pellet and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake by including wells with a saturating concentration of a known potent inhibitor (e.g., 10 µM mazindol for DAT).

    • Subtract non-specific counts from all other measurements.

    • Normalize the data, setting the uptake in the absence of inhibitor to 100%.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[6]

Diagram: Neurotransmitter Uptake Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cell_prep 1. Prepare Transfected HEK293 Cell Suspension pre_incubate 3. Pre-incubate Cells with 3,4-CTMP (10 min) cell_prep->pre_incubate drug_prep 2. Prepare Serial Dilutions of 3,4-CTMP drug_prep->pre_incubate add_radio 4. Add [3H]-Neurotransmitter to Initiate Uptake (10 min) pre_incubate->add_radio terminate 5. Terminate via Centrifugation Through Silicone Oil add_radio->terminate lyse 6. Lyse Cell Pellet terminate->lyse count 7. Scintillation Counting lyse->count calc 8. Calculate IC50 count->calc

Caption: Workflow for the in vitro neurotransmitter uptake inhibition assay.

Methodology 2: Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV)

This electrochemical technique provides a real-time measurement of changes in neurotransmitter concentrations in brain tissue, offering a powerful assessment of a drug's functional impact in a more physiologically relevant system.

Principle: A carbon-fiber microelectrode is placed in a specific brain region within an ex vivo brain slice (e.g., nucleus accumbens). A triangular voltage waveform is applied to the electrode at a high scan rate (e.g., 400 V/s). This causes neurotransmitters like dopamine to oxidize and reduce at the electrode surface, generating a measurable current that is specific to the analyte. A stimulating electrode is used to evoke neurotransmitter release from presynaptic terminals. By measuring the current before and after the application of 3,4-CTMP, one can quantify its effect on both the amount of neurotransmitter released and the rate of its reuptake.

Step-by-Step Protocol: FSCV in Acute Rodent Brain Slices

  • Animal Preparation: Anesthetize a rodent (e.g., adolescent male rat) and rapidly decapitate.

  • Brain Extraction & Slicing: Quickly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Prepare coronal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., nucleus accumbens) using a vibratome.

  • Slice Recovery: Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 1 hour to allow for recovery.

  • Recording Setup: Place a single slice in a recording chamber continuously perfused with oxygenated ACSF at 32°C.

  • Electrode Placement: Under a microscope, lower a carbon-fiber microelectrode and a bipolar stimulating electrode into the target brain region (e.g., nucleus accumbens core).

  • Baseline Recording: Apply single electrical pulses (e.g., once every 5 minutes) to evoke dopamine release. Record the resulting oxidation current using FSCV software until a stable baseline response is achieved.

  • Drug Application: Switch the perfusion to ACSF containing a known concentration of 3,4-CTMP (e.g., 0.1 µM, 1 µM, 10 µM).

  • Post-Drug Recording: Continue to evoke and record neurotransmitter release every 5 minutes to observe the effect of the drug. The peak height of the signal reflects the amount of released neurotransmitter, while the decay rate is related to the uptake kinetics. An increase in peak height and a slowing of the decay rate are indicative of reuptake inhibition.

  • Data Analysis:

    • Analyze the collected current vs. time plots.

    • Quantify the peak current amplitude and the rate of signal decay (often modeled to estimate Vmax and Km of uptake).

    • Compare the post-drug values to the stable baseline to determine the percentage change in evoked efflux.[2]

Diagram: Fast-Scan Cyclic Voltammetry (FSCV) Workflow

G cluster_prep Tissue Preparation cluster_record Recording cluster_analysis Analysis slice 1. Prepare Acute Brain Slices recover 2. Recover Slices in Oxygenated ACSF slice->recover place 3. Position Electrodes in Target Region recover->place baseline 4. Record Stable Baseline of Evoked Release place->baseline drug 5. Perfuse with 3,4-CTMP Solution baseline->drug record_drug 6. Record Post-Drug Evoked Release drug->record_drug analyze 7. Analyze Current vs. Time Plots record_drug->analyze quantify 8. Quantify Change in Efflux & Uptake analyze->quantify

Caption: Workflow for ex vivo Fast-Scan Cyclic Voltammetry experiments.

Conclusion and Future Directions

The evidence presented in this guide firmly establishes this compound as a potent and selective dopamine and norepinephrine reuptake inhibitor. The 3,4-dichloro substitution confers a significantly higher potency compared to its parent compound, methylphenidate, particularly at the norepinephrine transporter.[4] Its mechanism of action is characterized by a competitive blockade of the transporter, leading to increased and prolonged synaptic concentrations of these key catecholamines, without inducing transporter-mediated efflux.[1][4]

For researchers in drug development, the distinct pharmacological profile of 3,4-CTMP—high potency at DAT and NET with negligible SERT activity—highlights the profound impact that targeted chemical modifications can have on transporter affinity and selectivity. The methodologies detailed herein provide a validated roadmap for the in vitro and ex vivo characterization of novel CNS-active compounds. Future research should aim to elucidate the in vivo pharmacokinetics and behavioral pharmacology of 3,4-CTMP to fully correlate its potent in vitro profile with its psychoactive and reinforcing effects.

References

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of 3,4-Dichloromethylphenidate (3,4-DCMP)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloromethylphenidate (3,4-DCMP) is a synthetic molecule belonging to the substituted phenethylamine and phenidate classes.[1] As a structural analog of methylphenidate, a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), 3,4-DCMP has garnered interest within the research community.[1][2] Its unique 3,4-dichloro substitution on the phenyl ring significantly alters its pharmacological profile compared to its parent compound, leading to a longer duration of action and increased potency.[3] This guide provides a comprehensive overview of the critical physicochemical properties and solubility characteristics of 3,4-DCMP, offering foundational knowledge for its application in research and drug development.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its effective use in a laboratory setting. These properties influence everything from storage and handling to the design of analytical methods and formulation strategies.

Molecular Structure and Identification

The chemical structure of 3,4-DCMP is characterized by a piperidine ring and a methyl ester group attached to a carbon atom, which is also bonded to a 3,4-dichlorinated phenyl ring.[1]

Diagram: Chemical Structure of this compound (3,4-DCMP)

A 2D representation of the 3,4-DCMP molecule.

PropertyValueSource
Molecular Formula C₁₄H₁₇Cl₂NO₂PubChem[4]
Molecular Weight 302.2 g/mol PubChem[4]
IUPAC Name methyl 2-(3,4-dichlorophenyl)-2-(piperidin-2-yl)acetatePubChem[4]
CAS Number 1400742-68-8Wikipedia[3]
Melting Point (HCl salt) 214 °CBluelight.org[5]

Expert Insight: The presence of the two chlorine atoms on the phenyl ring significantly increases the molecule's lipophilicity and resistance to metabolic degradation compared to methylphenidate, contributing to its longer half-life.[3] The melting point provided is for the hydrochloride salt, which is a common form for amine-containing pharmaceuticals to improve stability and handling.

pKa and logP: The Cornerstones of Drug Behavior

The acid dissociation constant (pKa) and the partition coefficient (logP) are fundamental parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or base. For 3,4-DCMP, the piperidine nitrogen is basic and will be protonated at physiological pH. An accurate pKa value is crucial for predicting its ionization state in different biological compartments, which in turn affects its solubility and ability to cross cell membranes.

logP (Partition Coefficient): The logP value is a measure of a compound's lipophilicity, or its preference for a lipid (non-polar) environment versus an aqueous (polar) one. A higher logP indicates greater lipophilicity. This property is a key determinant of a drug's ability to cross the lipid bilayers of cell membranes.

Predicted logP: Based on its chemical structure, the calculated logP (cLogP) for 3,4-DCMP is estimated to be in the range of 3.5 - 4.5 . This higher logP value compared to methylphenidate (logP ≈ 2.6) is a direct consequence of the two chlorine atoms, which increase the molecule's non-polar character.

Expert Insight: The combination of a basic pKa and a relatively high logP suggests that at physiological pH (around 7.4), a significant portion of 3,4-DCMP will be in its ionized, more water-soluble form. However, the non-ionized form will be sufficiently lipophilic to facilitate passage across the blood-brain barrier.

Solubility Profile

The solubility of a compound is a critical factor in its formulation and bioavailability. It dictates the choice of solvents for in vitro assays and is a key consideration for developing oral or injectable drug products.

Aqueous Solubility

Anecdotal reports suggest that 3,4-DCMP has low solubility in water. This is consistent with its chemical structure, which features a large, non-polar aromatic ring system. The hydrochloride salt form of 3,4-DCMP is expected to have significantly higher aqueous solubility compared to the freebase due to the ionization of the piperidine nitrogen.

Expert Insight: For a basic compound like 3,4-DCMP, aqueous solubility will be highly pH-dependent. At lower pH values (more acidic conditions), the compound will be predominantly in its protonated, more soluble form. As the pH increases towards and beyond the pKa, the un-ionized, less soluble freebase will predominate, leading to a decrease in solubility.

Solubility in Organic Solvents

Given its lipophilic nature, 3,4-DCMP is expected to be soluble in a range of organic solvents. While specific quantitative data for 3,4-DCMP is limited, the solubility of the structurally similar methylphenidate provides a useful reference.

SolventPredicted Solubility of 3,4-DCMPReference Solubility of Methylphenidate HCl
Methanol Freely SolubleFreely Soluble
Ethanol SolubleSoluble (29.3 mg/mL)[6]
Dimethyl Sulfoxide (DMSO) Freely SolubleFreely Soluble
Acetonitrile SolubleData not available
Chloroform SolubleSoluble
Water Sparingly Soluble (as HCl salt)Soluble (18.6 mg/mL)[6]

Expert Insight: The dichlorination of the phenyl ring in 3,4-DCMP is likely to enhance its solubility in non-polar organic solvents compared to methylphenidate, while potentially further reducing its aqueous solubility in its freebase form. For experimental work, DMSO is an excellent initial choice for preparing stock solutions due to its ability to dissolve a wide range of compounds.

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific integrity of research findings, it is essential to employ well-validated experimental protocols for determining key physicochemical parameters.

Protocol for pKa Determination via Potentiometric Titration

This method relies on monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve.

Diagram: Workflow for pKa Determination

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve 3,4-DCMP in a suitable co-solvent (e.g., methanol/water) prep2 Adjust initial pH to fully protonate the amine (e.g., pH 2-3 with HCl) prep1->prep2 titrate Titrate with standardized NaOH solution prep2->titrate measure Record pH after each addition of titrant titrate->measure plot Plot pH vs. Volume of NaOH added measure->plot find_ip Determine the inflection point of the curve plot->find_ip calc_pka pKa = pH at the half-equivalence point find_ip->calc_pka

A step-by-step workflow for determining the pKa of 3,4-DCMP.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of 3,4-DCMP and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure initial solubility.

  • Initial pH Adjustment: Adjust the pH of the solution to a value at least 2 pH units below the expected pKa to ensure the amine is fully protonated. This can be achieved by adding a small amount of a strong acid like hydrochloric acid.

  • Titration: Slowly add a standardized solution of a strong base (e.g., sodium hydroxide) in small, precise increments.

  • pH Measurement: After each addition of the titrant, allow the solution to equilibrate and record the pH using a calibrated pH meter.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest slope (the inflection point). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Protocol for Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved compound.

Diagram: Workflow for Shake-Flask Solubility Determination

Solubility_Determination_Workflow cluster_setup Experiment Setup cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification add_excess Add an excess of solid 3,4-DCMP to a known volume of the desired solvent seal_vial Seal the vial to prevent solvent evaporation add_excess->seal_vial agitate Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) seal_vial->agitate time Allow sufficient time to reach equilibrium (typically 24-48 hours) agitate->time centrifuge Centrifuge the sample to pellet the undissolved solid time->centrifuge filter Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) centrifuge->filter sample_supernatant Carefully collect the supernatant filter->sample_supernatant analyze Determine the concentration of 3,4-DCMP in the supernatant using a validated analytical method (e.g., HPLC-UV) sample_supernatant->analyze

References

early discovery and development of dichlorinated methylphenidate analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early Discovery and Development of Dichlorinated Methylphenidate Analogs

Executive Summary

Methylphenidate, widely known as Ritalin, has been a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) for decades.[1][2] Its mechanism of action, primarily as a dopamine and norepinephrine reuptake inhibitor, has also made it a valuable chemical scaffold for research into novel central nervous system stimulants. This guide provides a detailed exploration of the early-stage research and development of a specific, highly potent class of its derivatives: the dichlorinated methylphenidate analogs. Driven by the search for potential cocaine antagonists and a deeper understanding of the dopamine transporter (DAT), researchers systematically modified the methylphenidate structure, leading to the discovery of compounds with significantly enhanced potency and duration of action.[3][4] This document details the synthetic strategies, the critical structure-activity relationships (SAR) uncovered, and the pharmacological profiling that defined this line of inquiry. We will focus specifically on 3,4-dichloromethylphenidate (3,4-DCMP), a prototypical analog that is orders of magnitude more potent than its parent compound, to illustrate the principles and methodologies of the field.[3] This guide is intended for researchers and professionals in drug development, offering insights into the causal relationships behind experimental design in medicinal chemistry.

Introduction: The Rationale for Methylphenidate Analog Development

The clinical use of methylphenidate since 1955 provided a rich history of its effects and safety profile.[5] Its therapeutic action stems from blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), increasing the synaptic concentrations of these key neurotransmitters.[6][7] This mechanism is shared with cocaine, which made the methylphenidate structure an excellent starting point for developing potential medications for cocaine abuse.[8][9] The core scientific objective was to design analogs that could block cocaine's binding to the DAT but with a different pharmacokinetic and pharmacodynamic profile, potentially acting as partial agonists or antagonists with lower abuse liability.[3][10] This quest necessitated a systematic exploration of how structural modifications, particularly to the phenyl ring, would influence binding affinity and functional activity at monoamine transporters.

Part I: Synthesis and Chemical Development

The development of novel analogs is fundamentally rooted in synthetic chemistry. The early exploration of dichlorinated methylphenidate analogs relied on robust and adaptable synthetic routes that allowed for the creation of a diverse library of compounds for pharmacological testing.

The Foundational Synthetic Strategy

A key synthetic approach reported in the literature involves the alkylation of anions derived from various substituted phenylacetonitriles with 2-bromopyridine.[3] This method is advantageous because it allows for the introduction of a wide variety of substituents onto the phenyl ring by simply starting with the appropriately substituted phenylacetonitrile. Subsequent chemical transformations then build the characteristic piperidine and methyl ester moieties of the final methylphenidate analog.

The critical importance of stereochemistry was recognized early on. Methylphenidate has two chiral centers, leading to four possible stereoisomers.[11] Pharmacological studies consistently demonstrated that the threo-diastereomers are significantly more potent as dopamine reuptake inhibitors than their corresponding erythro counterparts.[3][7] Therefore, synthetic and purification efforts were specifically aimed at isolating the (±)-threo racemic mixture for primary evaluation.

Protocol 1: General Synthesis of Substituted Threo-Methylphenidate Analogs

This protocol is a generalized representation of the synthetic methodology described in seminal studies for creating a library of phenyl-substituted methylphenidate analogs.[3]

Step 1: Synthesis of Substituted α-(2-pyridyl)phenylacetonitrile

  • To a solution of sodium hydride (NaH) in dry dimethylformamide (DMF), add the desired substituted phenylacetonitrile dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir for 30 minutes to ensure the complete formation of the phenylacetonitrile anion.

  • Add a solution of 2-bromopyridine in DMF to the reaction mixture.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product via column chromatography to yield the substituted α-(2-pyridyl)phenylacetonitrile.

Step 2: Hydrolysis and Esterification

  • Hydrolyze the nitrile product from Step 1 to the corresponding carboxylic acid using a strong acid (e.g., concentrated H₂SO₄) in an aqueous solution under reflux.

  • After cooling, neutralize the reaction mixture and extract the acid.

  • Esterify the resulting ritalinic acid analog to the methyl ester using methanol (CH₃OH) with a catalyst such as thionyl chloride (SOCl₂) or by performing a Fischer esterification with sulfuric acid.[12]

Step 3: Reduction of the Pyridine Ring

  • Reduce the pyridine ring of the methyl ester intermediate to a piperidine ring via catalytic hydrogenation.

  • Dissolve the compound in an appropriate solvent (e.g., ethanol or acetic acid) and subject it to hydrogenation using a catalyst such as platinum(IV) oxide (PtO₂) under hydrogen gas pressure.

  • The reduction typically yields a mixture of threo and erythro diastereomers.

Step 4: Isomer Separation

  • Separate the desired threo diastereomer from the less active erythro diastereomer using column chromatography on silica gel.

  • The separation is crucial as the biological activity resides almost exclusively in the threo form.[3]

Synthesis_Workflow sub_phenyl Substituted Phenylacetonitrile intermediate1 α-(2-pyridyl)phenylacetonitrile Derivative sub_phenyl->intermediate1 NaH, DMF bromopyridine 2-Bromopyridine bromopyridine->intermediate1 intermediate2 Substituted Ritalinic Acid intermediate1->intermediate2 H₂SO₄, H₂O, Δ intermediate3 Substituted Methylphenidate (Pyridine) intermediate2->intermediate3 SOCl₂, CH₃OH final_product Racemic threo/erythro Methylphenidate Analog intermediate3->final_product H₂, PtO₂ separated_product Purified threo Isomer final_product->separated_product Chromatography

Core Synthetic Pathway for Methylphenidate Analogs.

Part II: Pharmacological Characterization & Structure-Activity Relationships (SAR)

With a library of synthetic analogs in hand, the next critical phase was to characterize their pharmacological activity to build a robust structure-activity relationship (SAR) model. The primary focus was on their interaction with the dopamine transporter.

The Core Objective: Probing the Monoamine Transporters

The initial screening of novel methylphenidate analogs relied on two fundamental in vitro assays to quantify their potency at the DAT.

  • Binding Affinity Assay: This assay measures how strongly a compound binds to the transporter protein. It is typically a competitive binding experiment where the novel compound's ability to displace a known radiolabeled ligand (a "radioligand") from the transporter is measured. The result is often expressed as an IC₅₀ (inhibitory concentration 50%) or a Kᵢ (inhibition constant).

  • Uptake Inhibition Assay: This assay measures the functional effect of the compound on the transporter's ability to clear dopamine from the synapse. It uses synaptosomes (isolated nerve terminals) and measures the inhibition of the uptake of radiolabeled dopamine. This provides a measure of the compound's functional potency as a reuptake inhibitor.

Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay

This generalized protocol is based on methodologies used in foundational SAR studies of methylphenidate analogs.[3][13]

  • Tissue Preparation: Prepare rat striatal tissue, which is rich in dopamine transporters. Homogenize the tissue in a suitable buffer (e.g., sucrose buffer) and centrifuge to obtain a crude membrane preparation (the P2 pellet).

  • Assay Setup: In assay tubes, combine the membrane preparation, a known concentration of a DAT-selective radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (the dichlorinated methylphenidate analog).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 0-4°C) for a set period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Non-specific binding is determined in the presence of a high concentration of a known DAT blocker like cocaine. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In_Vitro_Screening cluster_binding Binding Affinity Assay cluster_uptake Uptake Inhibition Assay b_prep Prepare Striatal Membranes b_incubate Incubate: Membranes + [³H]WIN 35,428 + Test Compound b_prep->b_incubate b_filter Rapid Filtration b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_calc Calculate IC₅₀ / Kᵢ b_count->b_calc u_prep Prepare Striatal Synaptosomes u_incubate Incubate: Synaptosomes + [³H]Dopamine + Test Compound u_prep->u_incubate u_filter Rapid Filtration u_incubate->u_filter u_count Scintillation Counting u_filter->u_count u_calc Calculate IC₅₀ u_count->u_calc start Test Compound start->b_incubate start->u_incubate

Experimental Workflow for In Vitro Pharmacological Screening.
The Impact of Dichlorination: SAR Analysis

Systematic substitution on the phenyl ring of the threo-methylphenidate scaffold revealed clear and compelling structure-activity relationships.[3][14]

  • Positional Importance: Substitution at the ortho (2') position was detrimental to activity, likely due to steric hindrance that prevents the molecule from adopting the optimal conformation for binding to the DAT.[3][13] In contrast, substitutions at the meta (3') and para (4') positions were well-tolerated and often led to increased potency.[3]

  • Electronic Effects: The addition of electron-withdrawing groups, particularly halogens (F, Cl, Br, I), to the meta and/or para positions consistently resulted in higher binding affinity and functional potency compared to the parent methylphenidate.[3][14] Conversely, electron-donating groups tended to cause a slight decrease in potency.[3]

  • The Dichloro-Advantage: The most potent compound identified in early studies was the 3,4-dichloro (meta,para-dichloro) analog.[3] This specific substitution pattern proved to be optimal. The rationale is twofold: first, the electron-withdrawing nature of the chlorine atoms enhances binding; second, the 3,4-disubstituted pattern may mimic the 3,4-dihydroxy substitution of endogenous catecholamines like dopamine and norepinephrine, leading to a more favorable interaction with their respective transporters.[15]

SAR for Phenyl Ring Substitutions on Methylphenidate.
CompoundDAT Binding IC₅₀ (nM) [³H]WIN 35,428DA Uptake IC₅₀ (nM)Potency vs. Methylphenidate (Uptake)
(±)-threo-Methylphenidate1371431.0x
(±)-threo-p-Chloro-MPH3048~3.0x
(±)-threo-m-Chloro-MPH1536~4.0x
(±)-threo-p-Bromo-MPH2342~3.4x
(±)-threo-m-Bromo-MPH725~5.7x
(±)-threo-3,4-Dichloro-MPH134.5~32x
Data synthesized from Deutsch et al. (1996), Journal of Medicinal Chemistry.[3]

Part III: In-Depth Profile of this compound (3,4-DCMP)

The standout result of the early SAR studies was this compound (3,4-DCMP, also known as 3,4-CTMP).[6] Its pharmacological profile demonstrated a significant leap in potency and a distinct character compared to the parent compound.

Enhanced Potency and Duration

As shown in the table above, 3,4-DCMP is approximately 32 times more potent than methylphenidate at inhibiting dopamine uptake in vitro.[3] Animal studies later confirmed its high potency, showing it to be roughly seven times more potent than methylphenidate in behavioral assays.[6] Furthermore, the dichloro substitution on the phenyl ring increases the molecule's resistance to metabolic degradation by cytochrome P450 enzymes.[15] This reduced rate of metabolism results in a significantly longer biological half-life and duration of action, extending from the 4-6 hours typical of methylphenidate to as long as 6-18 hours for 3,4-DCMP.[15][16]

Pharmacological Selectivity

Like methylphenidate, 3,4-DCMP is a potent reuptake inhibitor at both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6] Its affinity for these two transporters is significantly higher than that of methylphenidate. Some reports suggest that the bulky 3,4-dichloro-phenyl structure also confers a moderate affinity for the serotonin transporter (SERT), an activity that is generally negligible for methylphenidate and most other phenidates.[15] This potential for serotonergic activity makes its profile more complex than that of a classical DAT/NET inhibitor, although this finding is not universally reported across all studies.[13]

Conclusion and Future Perspectives

The represent a classic case study in medicinal chemistry, demonstrating how systematic structural modification of a known therapeutic agent can lead to compounds with dramatically enhanced potency and altered pharmacological profiles. The identification of 3,4-DCMP as a highly potent, long-acting dopamine reuptake inhibitor was a significant achievement, providing researchers with a powerful tool to probe the function of the dopamine transporter.[3] These studies successfully validated a pharmacophore model where electron-withdrawing substituents at the 3 and 4 positions of the phenyl ring are key to high affinity.

While this line of research was initially aimed at developing potential therapeutics for cocaine addiction, the high potency and long duration of action of compounds like 3,4-DCMP also made them attractive on the illicit market.[7][17] Their later emergence as "designer drugs" underscores the dual-use potential of potent neuropharmacological agents and highlights the continuous need for vigilance and regulation in the field of psychoactive substance research.

References

A Senior Application Scientist's Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Neurochemical Profile of 3,4-Dichloromethylphenidate

Executive Summary: Defining 3,4-DCMP

This compound (3,4-DCMP), often referred to in literature and online forums as 3,4-CTMP, is a synthetic psychostimulant and a structural analog of methylphenidate (Ritalin®).[1][2][3][4][5] It has emerged as a new psychoactive substance (NPS), sold as a "research chemical" or "designer drug".[1][3][6] Its core chemical scaffold is a piperidine ring attached to a phenyl group, characteristic of the phenidate class.[5] This guide provides a comprehensive in vitro neurochemical characterization of 3,4-DCMP, focusing on its interactions with monoamine transporters, the causality behind its potent activity, and the validated experimental protocols used for its assessment. The data presented herein reveals 3,4-DCMP as a highly potent and selective catecholamine reuptake inhibitor with a significantly longer duration of action than its parent compound, methylphenidate.

cluster_0 Chemical Structure cluster_1 Key Pharmacological Features struct A Methylphenidate Analog B Potent Dopamine (DA) Reuptake Inhibitor C Potent Norepinephrine (NE) Reuptake Inhibitor D Weak Serotonin (5-HT) Reuptake Inhibitor E Long Duration of Action

Caption: Overview of 3,4-DCMP's identity and core pharmacological properties.

Primary Mechanism of Action: Monoamine Transporter Inhibition

The principal mechanism through which 3,4-DCMP exerts its psychostimulant effects is the inhibition of monoamine transporters. Specifically, it binds to and blocks the dopamine transporter (DAT), the norepinephrine transporter (NET), and, to a much lesser extent, the serotonin transporter (SERT).[4][5][7] This blockade prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentrations and enhancing neurotransmission.[4][5]

Crucially, in vitro studies confirm that 3,4-DCMP, like methylphenidate and cocaine, acts as a pure reuptake inhibitor and does not induce reverse transport or efflux of monoamines, a mechanism characteristic of amphetamine-type stimulants.[1][3][7] This distinction is fundamental to its pharmacological classification and predicted subjective effects.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicles (Dopamine/Norepinephrine) synapse Synaptic Cleft vesicle->synapse Release dat_net DAT / NET (Transporter) receptors DA/NE Receptors synapse->dat_net Reuptake (Normal Function) synapse->receptors Binding dcmp 3,4-DCMP dcmp->dat_net BLOCKS

Caption: Mechanism of action of 3,4-DCMP at the catecholaminergic synapse.

Quantitative In Vitro Profile: Binding Affinities & Functional Potency

The neurochemical profile of 3,4-DCMP is defined by its high affinity and functional potency at DAT and NET, coupled with significantly lower activity at SERT. This selectivity for catecholamine transporters is a hallmark of the methylphenidate class.

Monoamine Transporter Inhibition Potency

Functional assays measuring the inhibition of neurotransmitter uptake provide a direct assessment of a compound's potency. The half-maximal inhibitory concentrations (IC₅₀) quantify the concentration of 3,4-DCMP required to block 50% of monoamine uptake activity. Data from studies using human embryonic kidney 293 (HEK 293) cells transfected with human monoamine transporters reveal the potent and selective nature of 3,4-DCMP.

Table 1: Comparative Monoamine Transporter Inhibition (IC₅₀, µM)

Compound DAT Inhibition (IC₅₀) NET Inhibition (IC₅₀) SERT Inhibition (IC₅₀) DAT/SERT Ratio Source
3,4-DCMP 0.08 µM 0.04 µM >100 µM >1250 [7]
Methylphenidate 0.21 µM 0.09 µM >100 µM >476 [7]

| Cocaine | 0.48 µM | 0.28 µM | 1.55 µM | 3.2 |[7] |

Causality Insight: The data clearly demonstrates that 3,4-DCMP is a more potent inhibitor of both DAT and NET than its parent compound, methylphenidate.[7] Its selectivity for DAT over SERT is over 1250-fold, indicating a pharmacological profile dominated by dopamine and norepinephrine activity with negligible direct serotonergic effects at typical concentrations.[7] This profile is predictive of strong stimulant effects with a high abuse liability.[7]

Functional Neurotransmitter Efflux

Fast cyclic voltammetry (FCV) in rat brain slices provides a real-time measure of neurotransmitter release and reuptake, offering a functional readout of transporter inhibition in a native tissue environment.

Table 2: Effect on Electrically Evoked Neurotransmitter Efflux (Fold Increase vs. Baseline)

Compound (Concentration) Dopamine Efflux (Nucleus Accumbens) Norepinephrine Efflux (BNST¹) Source
3,4-DCMP (0.1 - 1 µM) ~6-fold ~2-fold [1][2][3]

| Methylphenidate (10 µM) | ~4-fold | ~2-fold |[1][2][3] |

¹Bed Nucleus of the Stria Terminalis

Expertise & Experience: The FCV data corroborates the cell-based assays, confirming that 3,4-DCMP is functionally more potent at enhancing dopamine efflux than methylphenidate, achieving a greater effect at a lower concentration.[1][3] The ~6-fold increase in evoked dopamine release is substantial and underscores its powerful stimulant properties and high potential for addiction.[1][3] The modest ~2-fold increase in norepinephrine efflux is consistent across both 3,4-DCMP and methylphenidate.[1][3]

Structure-Activity Relationship (SAR)

The enhanced potency of 3,4-DCMP relative to methylphenidate is a direct consequence of the dichlorination at the 3 and 4 positions of the phenyl ring.

  • Increased Transporter Affinity: The 3,4-dichloro substitution creates a molecular conformation that more closely mimics the 3,4-dihydroxy (catechol) group found on the endogenous neurotransmitters dopamine and norepinephrine.[8] This structural mimicry results in a higher binding affinity for DAT and NET.[8]

  • Metabolic Stability: This halogenation also increases the molecule's resistance to metabolic degradation, leading to a significantly longer biological half-life and duration of action compared to methylphenidate.[8]

Quantitative structure-activity relationship (QSAR) studies on methylphenidate analogs confirm that the addition of electron-withdrawing groups, such as halogens, at the 3' or 4' positions of the phenyl ring generally leads to improved DAT binding affinity.[9][10]

Validated Experimental Protocol: In Vitro Neurotransmitter Uptake Inhibition Assay

To ensure trustworthiness and reproducibility, a standardized protocol for determining the functional potency (IC₅₀) of a test compound like 3,4-DCMP at monoamine transporters is essential. The following protocol describes a common and robust method using rat brain synaptosomes.

Objective

To determine the IC₅₀ values of 3,4-DCMP for the inhibition of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin uptake into rat brain synaptosomes.[6]

Materials
  • Biological: Rat brain tissue (striatum for DAT, hippocampus/cortex for NET, whole brain minus striatum for SERT).

  • Radiochemicals: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

  • Test Compound: this compound HCl.

  • Reference Inhibitors: GBR-12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Buffers: Krebs-Ringer-HEPES buffer.

  • Equipment: Scintillation counter, glass fiber filters, vacuum filtration manifold, tissue homogenizer.

Step-by-Step Methodology
  • Synaptosome Preparation (Self-Validating System):

    • Euthanize rats via approved methods and rapidly dissect the required brain regions on ice.

    • Homogenize tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (resealed nerve terminals containing transporters).

    • Wash and resuspend the synaptosome pellet in assay buffer. Protein concentration is determined to ensure consistent loading across experiments.

    • Causality: This procedure isolates the presynaptic terminals, providing a preparation rich in functional monoamine transporters while removing confounding cellular components.

  • Uptake Assay Procedure:

    • Aliquot synaptosomes into assay tubes.

    • Pre-incubate the synaptosomes for 10 minutes at 37°C with a range of concentrations of 3,4-DCMP (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle.

    • Initiate the uptake reaction by adding a fixed, low concentration of the respective radiolabeled neurotransmitter (e.g., 5 nM [³H]dopamine).[6]

    • Causality: Pre-incubation allows the test compound to bind to the transporters before the substrate is introduced, ensuring a competitive inhibition paradigm.

  • Termination and Separation:

    • After a short incubation period (e.g., 5 minutes), terminate the reaction by rapid vacuum filtration through glass fiber filters.

    • Immediately wash the filters with ice-cold buffer to remove unbound radioligand.

    • Causality: Rapid filtration and washing are critical to separate the radioligand that has been transported into the synaptosomes from the free radioligand in the buffer. The short incubation time ensures measurement of the initial rate of uptake.

  • Quantification and Data Analysis:

    • Place the filters into scintillation vials with scintillation fluid.

    • Quantify the radioactivity retained on the filters (representing transported neurotransmitter) using a liquid scintillation counter.

    • Define Total Uptake: Radioactivity in the absence of any inhibitor.

    • Define Non-Specific Uptake: Radioactivity in the presence of a high concentration of a selective reference inhibitor (e.g., GBR-12909 for DAT).

    • Calculate Specific Uptake: Total Uptake - Non-Specific Uptake.

    • Plot the percentage of specific uptake against the log concentration of 3,4-DCMP.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.

G prep 1. Synaptosome Preparation preinc 2. Pre-incubation (Synaptosomes + 3,4-DCMP) prep->preinc add 3. Add [3H]-Neurotransmitter (Initiate Uptake) preinc->add term 4. Terminate via Vacuum Filtration add->term wash 5. Wash Filters term->wash count 6. Scintillation Counting wash->count calc 7. Data Analysis (Calculate IC50) count->calc

Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.

Conclusion

The in vitro neurochemical profile of this compound establishes it as a formidable psychostimulant. Its defining characteristics are its potent inhibitory activity at the dopamine and norepinephrine transporters, exceeding that of its parent compound, methylphenidate.[1][3][7] The 3,4-dichloro substitution on the phenyl ring is the key structural modification responsible for this enhanced potency and its extended duration of action.[8] Its high selectivity for catecholamine transporters over the serotonin transporter results in a pharmacological profile that is highly predictive of significant abuse liability.[1][7] The methodologies outlined in this guide represent the gold standard for characterizing such compounds, providing a robust framework for future research and regulatory evaluation.

References

Probing the Molecular Interactions of 3,4-Dichloromethylphenidate: A Technical Guide to Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the receptor binding affinity of 3,4-dichloromethylphenidate (3,4-DCMP), a potent psychoactive compound and analog of methylphenidate. Designed for researchers, scientists, and drug development professionals, this document details the pharmacological profile of 3,4-DCMP and presents comprehensive, field-proven protocols for its characterization. Our focus is on empowering research through a deep understanding of the causality behind experimental choices and ensuring the generation of robust, reproducible data.

Introduction: The Significance of 3,4-DCMP in Neuropharmacology

This compound (also known as 3,4-CTMP) is a stimulant drug that has garnered significant interest within the scientific community due to its potent effects on the central nervous system.[1][2] Structurally related to methylphenidate, a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD), 3,4-DCMP exhibits a distinct pharmacological profile characterized by its high affinity for and potent inhibition of the dopamine (DAT) and norepinephrine (NET) transporters.[1][2][3][4] Understanding the precise binding affinities of 3,4-DCMP at these and other neuroreceptors is crucial for elucidating its mechanism of action, predicting its physiological and psychological effects, and assessing its therapeutic potential and abuse liability.[5][6] The 3,4-dichloro substitution on the phenyl ring significantly enhances its affinity for both DAT and NET compared to its parent compound, methylphenidate.[5][7] This guide will delve into the experimental methodologies required to precisely quantify these interactions.

Pharmacological Profile: A High-Affinity Ligand for Monoamine Transporters

The primary mechanism of action for 3,4-DCMP is the inhibition of monoamine reuptake, leading to increased extracellular concentrations of dopamine and norepinephrine.[1][2][4] This action is similar to that of cocaine and methylphenidate.[3][8] However, the potency of 3,4-DCMP at DAT and NET is notably higher. In animal studies, the threo-diastereomer of 3,4-DCMP is approximately seven times more potent than methylphenidate.[1][2][7]

Monoamine Transporter Binding Affinity

In vitro studies utilizing transporter-transfected human embryonic kidney (HEK) 293 cells have demonstrated that 3,4-DCMP is a potent inhibitor of both DAT and NET, with substantially lower affinity for the serotonin transporter (SERT).[3] All methylphenidate-based substances, including 3,4-DCMP, inhibited the norepinephrine and dopamine transporters 4 to >1000-fold more potently than the serotonin transporter.[3][8] Specifically, the increase in potency of 3,4-DCMP compared to methylphenidate is more pronounced in binding assays, with a 76-fold and 12-fold increase for NET and DAT binding, respectively.[3]

Table 1: Receptor Binding Affinities (IC50/Ki) of 3,4-DCMP

TargetAssay TypeIC50 / Ki (nM)Reference
Dopamine Transporter (DAT)[³H]WIN 35,428 Binding8.8 ± 1.2 (Ki)Deutsch et al., 1996
Norepinephrine Transporter (NET)[³H]Nisoxetine Binding0.25 ± 0.04 (Ki)Deutsch et al., 1996
Serotonin Transporter (SERT)[³H]Paroxetine Binding771 ± 150 (Ki)Deutsch et al., 1996
α1A Adrenergic ReceptorRadioligand BindingLow MicromolarLuethi et al., 2017[3]
5-HT1A ReceptorRadioligand BindingLow MicromolarLuethi et al., 2017[3]
5-HT2C ReceptorRadioligand Binding12 µM (IC50)Luethi et al., 2017[3]
Mechanism of Action: Reuptake Inhibition

Crucially, studies have shown that 3,4-DCMP acts as a reuptake inhibitor rather than a substrate that induces transporter-mediated efflux of monoamines, a mechanism characteristic of amphetamine-like drugs.[3][5][6] This distinction is critical for understanding its pharmacological effects and potential for neurotoxicity.

Experimental Protocols for Receptor Binding Affinity Studies

The following protocols provide a detailed, step-by-step guide for conducting in vitro radioligand binding assays to determine the affinity of 3,4-DCMP for the dopamine and norepinephrine transporters. These protocols are based on established methodologies in the field.[9][10][11][12][13]

Cell Culture and Membrane Preparation

The foundation of a reliable binding assay is a consistent and well-characterized source of the target receptor. Human Embryonic Kidney 293 (HEK 293) cells stably transfected with the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are the gold standard for these studies.[3][8][10]

Step-by-Step Protocol:

  • Cell Culture: Culture HEK 293 cells stably expressing hDAT or hNET in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Harvesting: Once cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using a non-enzymatic cell dissociation solution.

  • Membrane Preparation:

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the cell suspension using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method such as the Bradford or BCA assay.

    • Store membrane preparations at -80°C until use.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound (3,4-DCMP) by measuring its ability to compete with a radiolabeled ligand for binding to the target transporter.

Diagram 1: Competitive Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Membrane Preparation (hDAT or hNET) Incubation Incubate Components: Membrane + Radioligand + Test Compound Membrane->Incubation Radioligand Radioligand Solution ([3H]WIN 35,428 or [3H]Nisoxetine) Radioligand->Incubation TestCompound Test Compound Dilutions (3,4-DCMP) TestCompound->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Stop Reaction Counting Scintillation Counting (Quantify Bound Radioactivity) Filtration->Counting Analysis Generate Competition Curve (Calculate IC50 and Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Assay Setup: Perform the assay in 96-well plates. Each well will have a final volume of 250 µL.

  • Component Addition: To each well, add:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 50 µL of the appropriate radioligand solution (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET) at a concentration near its Kd.

    • 50 µL of a range of concentrations of 3,4-DCMP.

    • 100 µL of the membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).

  • Defining Non-Specific Binding: In a set of wells, add a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET) instead of 3,4-DCMP to determine non-specific binding.

  • Defining Total Binding: In another set of wells, add assay buffer instead of any competing ligand to determine total binding.

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the binding in the presence of 3,4-DCMP.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the 3,4-DCMP concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the concentration of 3,4-DCMP that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki: Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action at the Synapse

The high affinity of 3,4-DCMP for DAT and NET leads to a blockade of neurotransmitter reuptake from the synaptic cleft. This results in an accumulation of dopamine and norepinephrine, leading to enhanced and prolonged signaling at postsynaptic receptors.

Diagram 2: Synaptic Mechanism of 3,4-DCMP

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DA_NE Dopamine (DA) / Norepinephrine (NE) Vesicle->DA_NE Release DAT_NET DAT / NET DA_NE->DAT_NET Reuptake Receptor Postsynaptic Receptors DA_NE->Receptor Binding & Signaling DCMP 3,4-DCMP DCMP->DAT_NET Blocks

Caption: 3,4-DCMP blocks DAT/NET, increasing synaptic neurotransmitter levels.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the receptor binding affinity of 3,4-DCMP, highlighting its potent and selective inhibition of the dopamine and norepinephrine transporters. The detailed protocols offer a robust framework for researchers to conduct their own in vitro characterization of this and other novel psychoactive substances. A thorough understanding of the binding kinetics and pharmacological profile is paramount for advancing our knowledge of neuropharmacology and for the responsible development of new chemical entities. Future research should focus on exploring the in vivo occupancy of these transporters by 3,4-DCMP, its metabolic profile, and its effects on downstream signaling pathways to build a complete picture of its neurobiological impact.

References

Initial Toxicological Screening of 3,4-Dichloromethylphenidate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial toxicological screening of 3,4-Dichloromethylphenidate (3,4-DCMP), a synthetic derivative of methylphenidate. As a novel psychoactive substance (NPS), 3,4-DCMP presents a significant challenge to public health and forensic toxicology. This document outlines a tiered, scientifically rigorous approach for researchers, scientists, and drug development professionals to assess its preliminary safety profile. The guide details essential in vitro and in vivo methodologies, emphasizing the rationale behind experimental choices, adherence to validated protocols, and the integration of analytical chemistry for a complete toxicological assessment. Key areas covered include genotoxicity, cytotoxicity, neurotoxicity, cardiotoxicity, and acute systemic toxicity, supported by detailed, step-by-step protocols and data interpretation guidelines.

Introduction: The Emergence of this compound

This compound (3,4-DCMP) is a structural analog of methylphenidate, a widely prescribed central nervous system (CNS) stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] Illicitly marketed as a "research chemical," 3,4-DCMP has appeared on the NPS market, raising public health concerns due to its unknown toxicological profile.[2][3]

Structurally, the addition of two chlorine atoms to the phenyl ring of methylphenidate is anticipated to alter its pharmacokinetic and pharmacodynamic properties.[4] This modification likely increases its resistance to metabolism and enhances its affinity for dopamine (DAT) and norepinephrine (NET) transporters, potentially leading to greater potency and a longer duration of action compared to its parent compound.[4][5] Given the established risks associated with stimulant abuse, including cardiotoxicity and neurotoxicity, a thorough and systematic toxicological evaluation of 3,4-DCMP is imperative.[6][7]

This guide presents a logical and scientifically sound workflow for the initial toxicological screening of 3,4-DCMP, from foundational in vitro assays to preliminary in vivo assessments.

Foundational Physicochemical and Analytical Characterization

A prerequisite to any toxicological evaluation is the unambiguous identification and characterization of the test article. This ensures the reliability and reproducibility of subsequent studies.

Synthesis and Purity Analysis

The synthesis of 3,4-DCMP can introduce impurities that may have their own toxicological profiles. Therefore, a validated analytical method is essential to confirm the identity and purity of the 3,4-DCMP batch being tested. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a suitable technique for this purpose.[8]

Bioanalytical Method Development

A sensitive and specific bioanalytical method is crucial for quantifying 3,4-DCMP and its potential metabolites in biological matrices (plasma, urine, tissue homogenates) from in vivo studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.[4][9][10]

Table 1: Proposed LC-MS/MS Parameters for 3,4-DCMP Analysis

ParameterRecommended SettingRationale
Chromatography
ColumnC18 Reverse Phase (e.g., 100 x 2.1 mm, 3.5 µm)Provides good retention and separation for compounds of this polarity.[11]
Mobile PhaseA: 0.1% Formic Acid in WaterB: Methanol or AcetonitrileStandard mobile phase for the analysis of amine-containing drugs in positive ion mode.[11]
GradientLinear gradient from low to high organic phaseEnsures elution and separation of the parent drug and potential metabolites.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)The piperidine nitrogen is readily protonated.
Detection ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantitative analysis.[4]
Precursor Ion[M+H]+ of 3,4-DCMPTo be determined by direct infusion of a standard.
Product IonsTo be determined by fragmentation of the precursor ion.Characteristic fragments will be selected for quantification and qualification.
Internal StandardDeuterated 3,4-DCMP or a close structural analogCorrects for matrix effects and variability in sample preparation and instrument response.[12]

In Vitro Toxicological Assessment

In vitro assays form the first tier of toxicological screening. They are rapid, cost-effective, and reduce the use of animal models, providing crucial information on potential hazards at the cellular and molecular level.[10]

Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it identifies substances that can cause genetic damage, a potential precursor to carcinogenesis.[13] A standard battery of in vitro tests is recommended to assess different genotoxic endpoints.[14]

The Ames test is a widely used initial screen for the mutagenic potential of a compound.[7][15] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on a nutrient-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect various types of mutations.[16]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.[16]

  • Dose Selection: Use a minimum of five different concentrations of 3,4-DCMP, typically in a logarithmic series.

  • Procedure:

    • Mix the tester strain, 3,4-DCMP solution (or vehicle control), and S9 mix (if applicable) with molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count.[7]

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[17]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[17]

  • Exposure: Treat the cells with at least three concentrations of 3,4-DCMP (and positive/negative controls) for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: Microscopically score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[17]

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[18][19]

Experimental Protocol: Chromosomal Aberration Test

  • Cell Line: CHO cells or human lymphocytes are commonly used.[19]

  • Treatment: Expose cell cultures to at least three concentrations of 3,4-DCMP with and without metabolic activation.[18]

  • Metaphase Arrest: At a predetermined time after treatment, add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in metaphase.

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining and Analysis: Stain the chromosomes (e.g., with Giemsa) and analyze at least 200 metaphases per concentration for structural aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.[18]

Cytotoxicity and Neurotoxicity Assessment

Given that 3,4-DCMP is a CNS stimulant, assessing its potential for cytotoxicity and specific neurotoxicity is crucial. Human neuroblastoma cell lines, such as SH-SY5Y, are relevant in vitro models as they express dopaminergic markers.[1][20][21] The BE(2)-M17 cell line is an alternative that may exhibit a more robust dopaminergic phenotype.[2][3]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][22]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, indicating cytotoxicity.[2][20]

Experimental Protocol: MTT Assay in SH-SY5Y Cells

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.[6]

  • Treatment: Expose the cells to a range of 3,4-DCMP concentrations for 24 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Protocol: LDH Assay in SH-SY5Y Cells

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the 24-hour treatment period, carefully collect the cell culture supernatant from each well.[24]

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation and Absorbance Measurement: Incubate for the recommended time (typically up to 30 minutes) at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).[25]

Cardiotoxicity Assessment

Stimulants are known to have cardiovascular effects, and a critical aspect of preclinical safety testing is the evaluation of a compound's potential to cause cardiac arrhythmias.[6] Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of proarrhythmic risk.[26]

This electrophysiological assay directly measures the effect of a compound on the current flowing through the hERG channel.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) cells.[13][25]

  • Assay System: Employ an automated patch-clamp system for high-throughput screening.[13]

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a specific voltage protocol to elicit hERG currents.

    • Record baseline currents in the vehicle solution.

    • Apply increasing concentrations of 3,4-DCMP and record the steady-state block of the hERG current.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value (the concentration at which 50% of the current is inhibited).

In Vivo Toxicological Assessment

In vivo studies are necessary to understand the effects of 3,4-DCMP on a whole organism, including its systemic toxicity and behavioral effects. Rodent models, such as rats and mice, are commonly used for these studies.[27][28]

Acute Systemic Toxicity Study

An acute toxicity study provides information on the potential adverse effects of a single high dose of the substance.

Experimental Protocol: Acute Toxicity Study in Rats (Modified OECD 423)

  • Animal Model: Use young adult male and female rats (e.g., Wistar or Sprague-Dawley strain).

  • Dose Administration: Administer 3,4-DCMP via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at several dose levels. A preliminary dose-ranging study may be necessary.[29]

  • Observations:

    • Monitor animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

    • Record body weights at the beginning and end of the study.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Determine the approximate lethal dose and identify target organs of toxicity.

Sub-chronic Toxicity and Behavioral Assessment

A sub-chronic study (e.g., 28 or 90 days) provides information on the effects of repeated exposure to 3,4-DCMP.[14][30] This can be combined with behavioral assessments to evaluate its effects on the CNS.

Experimental Protocol: Integrated Sub-chronic and Behavioral Study in Rats

  • Animal Model and Dosing: Use male and female rats, divided into at least three dose groups and a control group. Administer 3,4-DCMP daily for the study duration.[29][30]

  • General Toxicology Observations:

    • Monitor clinical signs, body weight, and food consumption throughout the study.

    • Conduct clinical pathology (hematology and clinical chemistry) and urinalysis at termination.

    • Perform a full histopathological examination of all major organs.

  • Behavioral Assessments:

    • Locomotor Activity: Measure spontaneous locomotor activity in an open field or using an actophotometer at specified time points after dosing.[3][31] An increase in activity is expected for a stimulant.

    • Stereotyped Behavior: Observe and score stereotyped behaviors (e.g., repetitive sniffing, gnawing, head weaving) which are characteristic of high doses of stimulants.[17]

  • Data Analysis: Analyze toxicological and behavioral data for dose-dependent effects. Determine the No-Observed-Adverse-Effect Level (NOAEL).

Metabolic Profile Prediction

While the primary metabolite of methylphenidate is the inactive ritalinic acid, formed by carboxylesterase 1 (CES1) mediated hydrolysis, minor metabolic pathways involving cytochrome P450 (CYP) enzymes also exist, leading to hydroxylated metabolites.[13][16][18] It is plausible that 3,4-DCMP undergoes a similar primary metabolic fate, yielding 3,4-dichlororitalinic acid. However, the dichloro-substitution may also influence CYP-mediated metabolism. In silico metabolic prediction tools can be used to identify potential metabolites that should be targeted in bioanalytical methods.

Integrated Data Interpretation and Risk Assessment

The data generated from this tiered toxicological screening approach must be integrated to form a preliminary risk assessment for 3,4-DCMP.

  • Positive findings in the genotoxicity battery would be a significant concern, suggesting potential carcinogenicity.

  • A low IC50 in cytotoxicity and neurotoxicity assays would indicate a high potential for cellular damage.

  • A potent inhibition of the hERG channel would raise concerns about cardiotoxicity.

  • In vivo studies will provide information on target organs of toxicity, dose-response relationships, and potential for abuse-related behaviors.

This initial toxicological profile is essential for informing regulatory bodies, guiding forensic investigations, and understanding the potential harm associated with the use of this compound.

Visualization of Workflows

In Vitro Toxicology Workflow

InVitro_Workflow cluster_genotox Genotoxicity Assessment cluster_cyto Cytotoxicity & Neurotoxicity cluster_cardio Cardiotoxicity Assessment ames Ames Test (OECD 471) micronucleus Micronucleus Assay (OECD 487) ames->micronucleus chromosome Chromosomal Aberration (OECD 473) micronucleus->chromosome cell_culture SH-SY5Y / BE(2)-M17 Culture mtt MTT Assay cell_culture->mtt ldh LDH Assay cell_culture->ldh herg hERG Assay start 3,4-DCMP Test Article start->ames start->cell_culture start->herg

Caption: Tiered approach for in vitro toxicological screening.

In Vivo Toxicology Workflow

InVivo_Workflow start 3,4-DCMP Test Article acute_tox Acute Systemic Toxicity (Rodent) start->acute_tox subchronic Sub-chronic Toxicity (28/90-day, Rodent) acute_tox->subchronic Dose-ranging clinical_obs Clinical Observations & Body Weight subchronic->clinical_obs behavior Behavioral Assessment (Locomotor, Stereotypy) subchronic->behavior pathology Clinical & Histo-pathology subchronic->pathology end NOAEL Determination & Risk Assessment pathology->end

Caption: Integrated in vivo toxicology and behavioral assessment workflow.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,4-DCMP in Psychostimulant Research

3,4-Dichloromethylphenidate (3,4-DCMP), a potent psychostimulant and a structural analog of methylphenidate, has garnered significant interest within the neuroscience and medicinal chemistry communities.[1][2][3] Its distinct pharmacological profile, characterized by high affinity for the dopamine (DAT) and norepinephrine (NET) transporters, offers a valuable tool for probing the intricacies of monoamine reuptake inhibition.[1][2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3,4-DCMP and related compounds, offering insights for researchers and professionals engaged in the development of novel central nervous system (CNS) agents.

The defining structural feature of 3,4-DCMP is the dichlorination of the phenyl ring of methylphenidate. This seemingly subtle modification dramatically enhances its potency as a dopamine and norepinephrine reuptake inhibitor, making it approximately seven times more potent than its parent compound in animal studies.[1][2] Furthermore, 3,4-DCMP exhibits a longer duration of action, a characteristic attributed to increased resistance to metabolic degradation conferred by the halogen substituents.[4]

Core Pharmacological Profile: A Potent Dual Reuptake Inhibitor

3,4-DCMP primarily exerts its effects by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an accumulation of these neurotransmitters and enhanced neurotransmission.[1][2] This mechanism is shared with other well-known stimulants like cocaine and methylphenidate. However, the potency and selectivity of 3,4-DCMP set it apart.

Mechanism of Action at the Synapse

The following diagram illustrates the fundamental mechanism of action of 3,4-DCMP at a dopaminergic synapse.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) 3_4_DCMP 3,4-DCMP 3_4_DCMP->DAT Inhibition DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binding

Caption: Inhibition of Dopamine Transporter (DAT) by 3,4-DCMP.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of phenidate-based compounds are intricately linked to their chemical structure. The following sections dissect the key structural modifications and their impact on biological activity.

The Critical Role of Phenyl Ring Substitution

The 3,4-dichloro substitution on the phenyl ring is the most significant modification in 3,4-DCMP, leading to a substantial increase in binding affinity for both DAT and NET compared to methylphenidate.[4] This enhancement is attributed to the electron-withdrawing nature of the chlorine atoms, which is thought to mimic the interaction of the catechol hydroxyl groups of dopamine and norepinephrine with the transporters.[4]

Stereochemistry: The Threo vs. Erythro Diastereomers

As with methylphenidate, the stereochemistry of 3,4-DCMP is a critical determinant of its activity. The threo-diastereomer of 3,4-DCMP is significantly more potent as a dopamine reuptake inhibitor than the erythro-diastereomer.[1][2] This stereoselectivity highlights the specific conformational requirements of the binding pocket within the dopamine transporter.

Comparative Analysis with Related Compounds

Understanding the SAR of 3,4-DCMP is enhanced by comparing its activity with that of its parent compound, methylphenidate, and other analogs.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Notes
Methylphenidate 14.134.3>10,000Parent compound, potent DAT/NET inhibitor.
3,4-DCMP 1.2 2.9 73.1 Dichloro-substitution significantly increases DAT/NET affinity and introduces moderate SERT affinity.
Ethylphenidate 24.050.0>10,000Ethyl ester analog of methylphenidate with slightly lower potency.
HDMP-28 (Methylnaphthidate) 1.810.519.4Naphthyl analog with high affinity for all three transporters.

Note: Ki values are approximate and can vary depending on the specific assay conditions and tissue source.

The data clearly demonstrates that the 3,4-dichloro substitution in 3,4-DCMP leads to a more than 10-fold increase in DAT affinity and a more than 11-fold increase in NET affinity compared to methylphenidate. Notably, this modification also introduces significant affinity for the serotonin transporter (SERT), a property not prominent in methylphenidate or ethylphenidate.[4] The bulky naphthyl group in HDMP-28 also confers high affinity for all three monoamine transporters.

Experimental Protocols for SAR Elucidation

The determination of the SAR for compounds like 3,4-DCMP relies on a combination of in vitro and in vivo pharmacological assays. The following are detailed protocols for two fundamental techniques.

Radioligand Binding Assay for Monoamine Transporters

This assay is crucial for determining the binding affinity (Ki) of a test compound for DAT, NET, and SERT.

Objective: To quantify the affinity of a test compound by measuring its ability to displace a specific radioligand from the target transporter.

Materials:

  • Biological Source: Rat striatal (for DAT), cortical (for NET), or midbrain (for SERT) tissue homogenates, or cell lines expressing the human recombinant transporters (hDAT, hNET, hSERT).

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), or [³H]Citalopram (for SERT).

  • Test Compound: 3,4-DCMP or its analogs, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compound: A known high-affinity ligand for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-HCl based buffer (pH 7.4) containing appropriate ions.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the brain tissue or harvest the cells and prepare a membrane suspension in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction and incubate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the reaction mixture through the glass fiber filters using the cell harvester.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of a competing ligand.

    • Non-specific Binding: Radioactivity in the presence of a high concentration of the reference compound.

    • Specific Binding: Total Binding - Non-specific Binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare Transporter-Containing Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well Plate (Buffer, Radioligand, Test Compound) Prepare_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Workflow for Radioligand Binding Assay.

Fast-Scan Cyclic Voltammetry (FSCV) for Neurotransmitter Efflux

FSCV is a powerful electrochemical technique used to measure real-time changes in neurotransmitter concentrations in brain slices or in vivo, providing functional data on the effects of reuptake inhibitors.[5][6]

Objective: To measure the effect of a test compound on the electrically evoked efflux of dopamine and norepinephrine.

Materials:

  • Brain Slices: Coronal brain slices containing the nucleus accumbens (for dopamine) or the bed nucleus of the stria terminalis (for norepinephrine) from rodents.

  • Artificial Cerebrospinal Fluid (aCSF): Continuously bubbled with 95% O2 / 5% CO2.

  • Carbon-Fiber Microelectrode: The working electrode.

  • Stimulating Electrode: A bipolar stimulating electrode.

  • Voltammetry System: A potentiostat and data acquisition system capable of performing FSCV.

  • Test Compound: 3,4-DCMP or its analogs dissolved in aCSF.

Procedure:

  • Slice Preparation: Prepare acute brain slices and allow them to recover in aCSF.

  • Electrode Placement: Position the carbon-fiber microelectrode and the stimulating electrode in the target brain region within the slice.

  • Baseline Recording: Record baseline neurotransmitter levels by applying electrical stimulation (e.g., a train of pulses).

  • Drug Application: Perfuse the brain slice with aCSF containing the test compound at a known concentration.

  • Post-Drug Recording: After a period of drug incubation, apply the same electrical stimulation and record the evoked neurotransmitter efflux.

  • Data Analysis:

    • Measure the peak height and the area under the curve of the voltammetric signal, which are proportional to the concentration of the neurotransmitter released.

    • Compare the pre- and post-drug efflux to determine the effect of the compound on neurotransmitter reuptake. An increase in the signal indicates inhibition of reuptake.

FSCV_Workflow Start Start Prepare_Slices Prepare Brain Slices Start->Prepare_Slices Place_Electrodes Position Micro- and Stimulating Electrodes Prepare_Slices->Place_Electrodes Record_Baseline Record Baseline Evoked Neurotransmitter Release Place_Electrodes->Record_Baseline Apply_Drug Apply Test Compound Record_Baseline->Apply_Drug Record_Post_Drug Record Post-Drug Evoked Release Apply_Drug->Record_Post_Drug Analyze_Data Analyze Changes in Neurotransmitter Efflux Record_Post_Drug->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Fast-Scan Cyclic Voltammetry.

Chemical Synthesis of 3,4-DCMP and Analogs

The synthesis of 3,4-DCMP and its analogs typically starts from the corresponding substituted phenylacetonitrile. A common synthetic route involves the following key steps:

  • Formation of the Piperidine Ring: Reaction of the substituted phenylacetonitrile with a suitable bis-electrophile to construct the piperidine ring.

  • Esterification: Conversion of the nitrile group to a methyl ester.

  • Resolution of Diastereomers: Separation of the desired threo-diastereomer from the erythro-diastereomer, often through crystallization or chromatography.

The synthesis of various analogs can be achieved by using different substituted phenylacetonitriles as starting materials. For example, using 4-fluorophenylacetonitrile would lead to the synthesis of 4-fluoromethylphenidate.

Conclusion and Future Directions

The structure-activity relationship of 3,4-DCMP and its analogs provides a compelling case study in the rational design of CNS-active compounds. The 3,4-dichloro substitution serves as a powerful tool to enhance potency at DAT and NET, while also introducing a degree of serotonergic activity. The stereochemical preference for the threo-diastereomer underscores the highly specific nature of the ligand-transporter interaction.

Future research in this area could focus on:

  • Exploring a wider range of halogen substitutions on the phenyl ring to further refine potency and selectivity.

  • Investigating modifications to the piperidine ring to probe its role in transporter binding.

  • Utilizing computational modeling and molecular docking studies to gain a more detailed understanding of the binding modes of these compounds within the monoamine transporters.

By leveraging the insights from SAR studies, the scientific community can continue to develop novel and more effective therapeutic agents for a variety of neurological and psychiatric disorders.

References

pharmacokinetics and metabolism of 3,4-Dichloromethylphenidate in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 3,4-Dichloromethylphenidate in Animal Models

Foreword for the Researcher

This compound (3,4-DCMP), a potent analogue of methylphenidate, has emerged from the landscape of new psychoactive substances (NPS) as a compound of significant interest to toxicologists, pharmacologists, and drug development professionals.[1][2] Its structural modification—the addition of two chlorine atoms to the phenyl ring—confers unique properties, including increased potency and a longer duration of action compared to its parent compound.[1][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 3,4-DCMP is paramount for predicting its pharmacodynamic effects, assessing its toxicological risk, and developing reliable analytical methods for its detection.

This guide is structured to provide a comprehensive technical overview of the pharmacokinetic and metabolic landscape of 3,4-DCMP, with a focus on methodologies applicable to animal models. As direct, extensive studies on 3,4-DCMP are still emerging, we will draw upon established knowledge of methylphenidate metabolism to build a predictive and logical framework, grounding our discussion in the available literature on 3,4-DCMP and related analogues.

Section 1: The Pharmacokinetic Profile of this compound

The journey of a drug through a biological system is dictated by its ADME properties. For 3,4-DCMP, the dichlorination of the phenyl ring is a key structural feature that significantly influences its pharmacokinetic behavior.[1]

Absorption and Distribution

While specific oral bioavailability studies in animal models for 3,4-DCMP are not extensively published, we can infer its likely behavior. The increased lipophilicity due to the dichloro-substituents would theoretically enhance its ability to cross biological membranes, including the gastrointestinal tract and the blood-brain barrier.

  • Routes of Administration : In research settings, administration is typically performed via oral gavage or intraperitoneal (i.p.) injection to ensure precise dosing.[4][5][6]

  • Central Nervous System Penetration : As a potent central nervous system stimulant, 3,4-DCMP is designed to readily cross the blood-brain barrier to exert its effects as a dopamine and norepinephrine reuptake inhibitor.[3][7] Its increased potency over methylphenidate suggests efficient penetration into the central nervous system.[3]

Metabolism: The Core of Biotransformation

Metabolism is the critical process that deactivates and prepares a xenobiotic for elimination. For methylphenidate, the primary metabolic route is de-esterification by carboxylesterase 1 (CES1) into the inactive metabolite, ritalinic acid.[8][9][10] This pathway accounts for the vast majority of its clearance.

For 3,4-DCMP, a similar hydrolytic pathway is expected to be primary. However, the 3,4-dichloro group also enhances the molecule's resistance to metabolic degradation, which contributes to its significantly increased duration of action and biological half-life compared to methylphenidate.[1]

A pivotal study investigating the metabolism of 3,4-DCMP in male rats and pooled human S9 liver fractions identified several key biotransformations.[11][12] The primary reaction was hydrolysis of the methyl ester group to form 3,4-dichlororitalinic acid.[12] Additionally, a number of Phase I metabolites were identified in rat urine, indicating further oxidative metabolism.[12]

Table 1: Identified Phase I Metabolites of 3,4-DCMP in Rat Urine [12]

Metabolite IDProposed Biotransformation
M1Hydroxylation of the piperidine ring
M2Dihydroxylation of the piperidine ring
M3Hydroxylation of the piperidine ring and subsequent oxidation to a ketone
M4N-dealkylation of the piperidine ring
M5Aromatic hydroxylation (addition of -OH to the dichlorophenyl ring)
M6Combination of piperidine ring hydroxylation and N-dealkylation
M7Hydrolysis to 3,4-dichlororitalinic acid

Note: This table is a qualitative summary of findings from UHPLC-HRMS/MS analysis.

While methylphenidate metabolism is largely independent of the cytochrome P450 (CYP) system, some minor oxidative metabolites are formed.[9][10][13] The presence of hydroxylated metabolites of 3,4-DCMP suggests that CYP enzymes do play a role, albeit likely a secondary one compared to esterase-mediated hydrolysis.

Diagram 1: Proposed Metabolic Pathways of this compound

G DCMP This compound (3,4-DCMP) RA 3,4-Dichlororitalinic Acid (M7) DCMP->RA Carboxylesterase 1 (CES1) (Major Pathway) OH_Piperidine Hydroxylated Piperidine Metabolites (M1, M2, M3) DCMP->OH_Piperidine CYP450 Enzymes (Minor Pathway) OH_Aromatic Aromatic Hydroxylation Metabolite (M5) DCMP->OH_Aromatic CYP450 Enzymes (Minor Pathway) Other Other Phase I Metabolites (M4, M6) DCMP->Other CYP450 Enzymes (Minor Pathway) Excretion Renal Excretion RA->Excretion OH_Piperidine->Excretion OH_Aromatic->Excretion Other->Excretion

Caption: Major and minor metabolic pathways of 3,4-DCMP.

Excretion

Consistent with its parent compound, the primary route of excretion for 3,4-DCMP and its metabolites is via the kidneys into the urine.[1] The biotransformation into more polar, water-soluble metabolites, particularly the carboxylic acid form, is essential for efficient renal clearance.[11][12]

Section 2: Core Experimental Methodologies

To rigorously characterize the ADME profile of a compound like 3,4-DCMP, a combination of in vivo and in vitro studies is essential. Here, we provide detailed, field-proven protocols for foundational experiments.

Protocol: In Vivo Pharmacokinetic Study in a Rodent Model (Rat)

This protocol outlines the necessary steps to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of 3,4-DCMP in rats.

Objective: To characterize the plasma concentration-time profile of 3,4-DCMP following a single dose.

Materials:

  • Male Wistar rats (280-300g)[14]

  • This compound (analytical grade)

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Dosing gavage needles or syringes for i.p. injection

  • Blood collection tubes (containing K2-EDTA)

  • Cannulation supplies (if performing serial sampling from a single animal)

  • Centrifuge, vortex mixer

  • -80°C freezer for sample storage

  • LC-MS/MS system for bioanalysis[15]

Methodology:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dose Preparation: Prepare a homogenous suspension or solution of 3,4-DCMP in the chosen vehicle at the desired concentration (e.g., 10 mg/kg).[14] The causality here is ensuring accurate and reproducible dosing; a poorly formulated dose leads to high variability.

  • Animal Dosing:

    • Fast animals overnight (with water ad libitum) to standardize gut absorption.

    • Record the body weight of each animal immediately before dosing.

    • Administer a single oral (p.o.) or intraperitoneal (i.p.) dose. Oral administration is more clinically relevant for comparison to methylphenidate, while i.p. administration bypasses first-pass metabolism, providing a different but valuable dataset.[4][5]

  • Blood Sampling:

    • Collect blood samples (~100-200 µL) at predetermined time points. A typical schedule would be: pre-dose (0), 15, 30, 60, 90, 120, 240, 360, 480, and 720 minutes post-dose.[14]

    • For sparse sampling, use 3-4 animals per time point. For serial sampling, use cannulated animals.

    • Place blood immediately into EDTA-coated tubes and keep on ice.

  • Plasma Processing:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.

    • Carefully aspirate the supernatant (plasma) into a new, labeled tube.

    • Store plasma samples at -80°C until analysis. This is critical to prevent degradation of the analyte.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS, for the quantification of 3,4-DCMP in plasma.[15]

    • The method must include a protein precipitation or liquid-liquid extraction step to remove matrix interferences.

    • Analyze samples, including calibration standards and quality controls, to determine the concentration of 3,4-DCMP at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Diagram 2: Workflow for an In Vivo Rodent Pharmacokinetic Study

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Acclimatize Animal Acclimatization DosePrep Dose Formulation Acclimatize->DosePrep Dosing Animal Dosing (p.o. or i.p.) DosePrep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing & Storage (-80°C) Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Step-by-step workflow for a rodent PK study.

Protocol: In Vitro Metabolic Stability Using Liver Microsomes

This assay provides a rapid assessment of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are highly concentrated in the microsomal fraction of the liver.[16][17]

Objective: To determine the rate of disappearance of 3,4-DCMP when incubated with animal liver microsomes.

Materials:

  • Pooled liver microsomes from the species of interest (e.g., rat, mouse, dog, human)[18]

  • This compound (test compound)

  • Positive control compound with known metabolic fate (e.g., testosterone)

  • NADPH regenerating system (cofactor required for CYP activity)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or methanol (containing an internal standard) for reaction termination

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 3,4-DCMP in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation must be low (<0.5%) to avoid inhibiting enzyme activity.[18]

    • Prepare working solutions of the test compound and positive control in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • On a 96-well plate, combine the phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

    • Add the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to temperature. This ensures the reaction starts under optimal and consistent thermal conditions.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This cofactor is the self-validating trigger; without it, no significant CYP-mediated metabolism should occur (this serves as a negative control).

    • Immediately collect the first sample (T=0).

    • Continue incubating at 37°C with gentle shaking.

    • Collect subsequent samples at various time points (e.g., 5, 15, 30, 45, 60 minutes).

  • Reaction Termination:

    • At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This simultaneously stops the enzymatic activity and precipitates the microsomal proteins.

  • Sample Processing:

    • Vortex the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the peak area ratio of 3,4-DCMP relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of 3,4-DCMP remaining versus time.

    • The slope of the linear portion of this plot corresponds to the rate constant of elimination (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate intrinsic clearance (CLint) as (k / microsomal protein concentration).

Diagram 3: Workflow for In Vitro Liver Microsome Stability Assay

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Quantification & Calculation Reagents Prepare Reagents (Buffer, Microsomes, Compound) Plate Plate Components (Buffer + Microsomes + Compound) Reagents->Plate PreIncubate Pre-incubate at 37°C Plate->PreIncubate Start Initiate with NADPH PreIncubate->Start TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Start->TimePoints Stop Terminate with Cold Acetonitrile (+ Internal Standard) TimePoints->Stop Process Centrifuge & Collect Supernatant Stop->Process LCMS LC-MS/MS Analysis Process->LCMS Calculate Calculate t1/2 and CLint LCMS->Calculate

References

Foundational Research on the Behavioral Effects of 3,4-Dichloromethylphenidate (3,4-DCMP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting foundational research into the behavioral effects of 3,4-Dichloromethylphenidate (3,4-DCMP), a potent analog of methylphenidate. As a substance with known activity as a serotonin-norepinephrine-dopamine reuptake inhibitor, a thorough understanding of its behavioral pharmacology is critical for researchers, scientists, and drug development professionals. This document outlines detailed, step-by-step methodologies for a battery of essential preclinical behavioral assays, including locomotor activity, drug self-administration, elevated plus-maze, and novel object recognition. The rationale behind each experimental design is elucidated to ensure scientific integrity and the generation of robust, interpretable data. Furthermore, this guide presents a hypothesized signaling pathway for 3,4-DCMP and provides a framework for data analysis and visualization, culminating in a comprehensive reference list to support further investigation.

Introduction to this compound (3,4-DCMP)

This compound (3,4-DCMP) is a synthetic stimulant of the phenidate class, structurally related to methylphenidate. It functions as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), effectively increasing the synaptic concentrations of these key neurotransmitters.[1] The 3,4-dichloro substitution on the phenyl ring enhances its potency and confers a longer duration of action compared to its parent compound.[1] In animal studies, the threo-diastereomer of 3,4-DCMP has been shown to be approximately seven times more potent than methylphenidate.[2][3][4] While it is reported to have weaker reinforcing effects due to a slower onset of action, some data suggests it could be more reinforcing than cocaine.[2][3] Anecdotal reports from human use describe classic stimulant effects such as euphoria, increased focus, and wakefulness, but also anxiety and dysphoria at higher doses.[4] Given its potent psychoactive profile and emergence as a designer drug, a rigorous and systematic evaluation of its behavioral effects is warranted.

This guide will detail the necessary preclinical models to characterize the stimulant, reinforcing, anxiogenic/anxiolytic, and cognitive-enhancing potential of 3,4-DCMP.

Core Behavioral Assays: Methodologies and Rationale

The following protocols are designed to provide a comprehensive behavioral profile of 3,4-DCMP in rodent models, typically Sprague-Dawley or Wistar rats. The choice of species and strain should be consistent across all experiments for valid comparisons.

Locomotor Activity: Assessing Stimulant Properties

The locomotor activity test is a fundamental assay to quantify the stimulant or depressant effects of a novel compound on spontaneous motor activity.[5] Increased horizontal and vertical movements are indicative of a stimulant effect.

Experimental Protocol:

  • Apparatus: An open field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams to automatically track movement. The arena should be placed in a sound-attenuated and dimly lit room.

  • Habituation: Prior to drug administration, each animal should be allowed to habituate to the testing chamber for at least 30-60 minutes to reduce novelty-induced hyperactivity.[6]

  • Drug Administration: Administer 3,4-DCMP or vehicle (e.g., saline, DMSO) via a consistent route (e.g., intraperitoneal injection). A range of doses should be tested to establish a dose-response curve. Based on data for methylphenidate, a starting range for 3,4-DCMP could be hypothesized, but must be empirically determined. For methylphenidate in rats, doses between 0.6 and 10.0 mg/kg have been shown to dose-dependently increase locomotor activity.[3]

  • Data Collection: Immediately after injection, place the animal in the center of the open field and record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include:

    • Total distance traveled (cm)

    • Horizontal activity (number of beam breaks)

    • Vertical activity (rearing frequency)

    • Time spent in the center versus the periphery of the arena (can also be an index of anxiety)

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect. Compare the dose groups to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Causality Behind Experimental Choices: The habituation period is crucial to distinguish the pharmacological effects of the drug from the animal's natural exploratory drive in a novel environment. A dose-response assessment is essential to understand the potency and efficacy of 3,4-DCMP and to identify a potential therapeutic window versus doses that may induce adverse effects like stereotypy.

Mandatory Visualization: Experimental Workflow for Locomotor Activity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Habituation Habituation to Open Field Arena (30-60 min) Injection Drug/Vehicle Administration (i.p.) Habituation->Injection Drug_Prep Preparation of 3,4-DCMP Doses and Vehicle Drug_Prep->Injection Placement Placement in Center of Arena Injection->Placement Recording Data Recording (60-120 min) Placement->Recording Parameters Quantify: - Total Distance - Horizontal/Vertical Activity - Center vs. Periphery Time Recording->Parameters Stats Statistical Analysis (ANOVA, Post-hoc) Parameters->Stats

Caption: Workflow for assessing the stimulant effects of 3,4-DCMP using the locomotor activity test.

Drug Self-Administration: Evaluating Reinforcing Properties and Abuse Potential

The self-administration paradigm is the gold standard for assessing the reinforcing effects of a drug, which is a key predictor of its abuse liability.[7] In this model, animals learn to perform an operant response (e.g., lever press) to receive a drug infusion.

Experimental Protocol:

  • Surgical Preparation: Animals are surgically implanted with an intravenous catheter into the jugular vein, which is connected to a port on the animal's back. Allow for a recovery period of at least 5-7 days.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light above the active lever, and an infusion pump connected to the animal's catheter.

  • Acquisition Phase:

    • Place the animal in the operant chamber for daily sessions (e.g., 2 hours).

    • A press on the active lever results in a brief intravenous infusion of 3,4-DCMP, often paired with a visual or auditory cue (e.g., illumination of the cue light).

    • A press on the inactive lever has no consequence and serves as a measure of general activity.

    • Training continues until a stable pattern of responding is established. For methylphenidate, a common infusion dose is around 0.25 mg/infusion.[8]

  • Dose-Response and Progressive Ratio Schedules:

    • Fixed-Ratio (FR) Schedule: To determine the dose-response relationship, vary the dose of 3,4-DCMP per infusion (e.g., 0.0, 0.03, 0.1, 0.3 mg/infusion) on a simple FR schedule (e.g., FR1, where one press yields one infusion).

    • Progressive-Ratio (PR) Schedule: To assess the motivation to obtain the drug, use a PR schedule where the number of lever presses required for each subsequent infusion increases exponentially. The "breakpoint" (the last completed ratio) is the primary measure of the drug's reinforcing efficacy.

  • Data Analysis: Key metrics include the number of infusions earned, active versus inactive lever presses, and the breakpoint on the PR schedule. Compare these measures across different doses of 3,4-DCMP.

Causality Behind Experimental Choices: The use of an active and inactive lever allows for the differentiation between drug-seeking behavior and non-specific increases in motor activity. The pairing of a cue with the drug infusion models the environmental stimuli that can become associated with drug-taking in humans and contribute to relapse. The progressive-ratio schedule provides a more sensitive measure of the reinforcing strength of a drug than a simple fixed-ratio schedule.

Mandatory Visualization: Self-Administration Experimental Design

G cluster_phase1 Phase 1: Acquisition cluster_phase2 Phase 2: Reinforcement Assessment Surgery Catheter Implantation Recovery Recovery (5-7 days) Surgery->Recovery FR1_Training FR1 Training (Active vs. Inactive Lever) Recovery->FR1_Training Dose_Response Dose-Response (Fixed-Ratio) FR1_Training->Dose_Response Progressive_Ratio Motivation Assessment (Progressive-Ratio) FR1_Training->Progressive_Ratio

Caption: Phased experimental design for evaluating the reinforcing properties of 3,4-DCMP.

Elevated Plus-Maze (EPM): Assessing Anxiogenic or Anxiolytic Effects

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[9][10] It is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms, while anxiogenic compounds decrease it.

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two enclosed arms. The maze should be situated in a quiet, dimly lit room.

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.[11]

  • Drug Administration: Administer 3,4-DCMP or vehicle 30 minutes prior to testing.

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes. A video camera mounted above the maze records the session.

  • Data Collection: Score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these values between the drug-treated and vehicle groups.

Causality Behind Experimental Choices: The EPM leverages the innate conflict between the drive to explore a novel environment and the fear of open spaces. A drug's effect on this conflict provides insight into its potential to modulate anxiety. Measuring total locomotor activity is crucial to ensure that any observed changes in arm preference are not simply due to a general increase or decrease in movement. For instance, a high dose of a stimulant might increase overall activity, leading to more entries into all arms without necessarily reflecting a change in anxiety.

Mandatory Visualization: Elevated Plus-Maze Logic

G cluster_innate Innate Rodent Behavior cluster_drug_effect Drug Effect on Behavior cluster_outcome Measured Outcome in EPM Aversion Aversion to Open/Elevated Spaces Decrease_Open_Arm Decreased Time/ Entries in Open Arms Aversion->Decrease_Open_Arm promotes Exploration Drive to Explore Novel Environments Increase_Open_Arm Increased Time/ Entries in Open Arms Exploration->Increase_Open_Arm promotes Anxiolytic Anxiolytic Effect (e.g., Diazepam) Anxiolytic->Increase_Open_Arm leads to Anxiogenic Anxiogenic Effect (e.g., High-dose Stimulant) Anxiogenic->Decrease_Open_Arm leads to

Caption: Logical relationship between innate behaviors, drug effects, and outcomes in the EPM.

Novel Object Recognition (NOR) Test: Evaluating Effects on Cognition

The NOR test is used to assess a rodent's ability to recognize a novel object in a familiar environment, providing a measure of learning and memory.[2][4][12] This is particularly relevant for a compound like 3,4-DCMP, which is an analog of a cognitive enhancer (methylphenidate).

Experimental Protocol:

  • Apparatus: A square open-field arena, similar to the one used for locomotor activity testing. A variety of objects that are different in shape, color, and texture should be available.

  • Habituation: On the first day, habituate the animals to the empty arena for 5-10 minutes.

  • Training (Familiarization) Phase: On the second day, place two identical objects in the arena. Administer 3,4-DCMP or vehicle prior to this phase. Allow the animal to explore the objects for a set period (e.g., 5 minutes).

  • Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

  • Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Record the amount of time the animal spends exploring each object.

  • Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the animal remembers the familiar object and prefers to explore the novel one.

Causality Behind Experimental Choices: This test relies on the innate tendency of rodents to explore novelty. The ability to discriminate between the familiar and novel objects is dependent on the animal's memory of the familiar object from the training phase. By manipulating the dose of 3,4-DCMP administered before the training phase, researchers can determine if the compound enhances, impairs, or has no effect on memory formation.

Mandatory Visualization: Novel Object Recognition Workflow

G Day1 Day 1: Habituation to Arena Drug_Admin 3,4-DCMP or Vehicle Administration Day1->Drug_Admin Day2_Training Day 2 (Training): Explore two identical objects Retention Retention Interval (e.g., 1h or 24h) Day2_Training->Retention Drug_Admin->Day2_Training Day2_Test Day 2 (Testing): Explore one familiar and one novel object Retention->Day2_Test Analysis Calculate Discrimination Index Day2_Test->Analysis

Caption: Step-by-step workflow for the Novel Object Recognition test.

Hypothesized Mechanism of Action and Signaling Pathway

As a serotonin-norepinephrine-dopamine reuptake inhibitor, 3,4-DCMP is hypothesized to exert its behavioral effects by blocking the respective transporters (SERT, NET, and DAT). This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.

Mandatory Visualization: Hypothesized Signaling Pathway of 3,4-DCMP

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DCMP 3,4-DCMP DAT DAT Dopamine Transporter DCMP->DAT:f0 blocks NET NET Norepinephrine Transporter DCMP->NET:f0 blocks SERT SERT Serotonin Transporter DCMP->SERT:f0 blocks DA Dopamine DA_syn Dopamine DA->DA_syn release NE Norepinephrine NE_syn Norepinephrine NE->NE_syn release SER Serotonin SER_syn Serotonin SER->SER_syn release DA_syn->DAT:f0 reuptake DA_R Dopamine Receptors DA_syn->DA_R binds NE_syn->NET:f0 reuptake NE_R Norepinephrine Receptors NE_syn->NE_R binds SER_syn->SERT:f0 reuptake SER_R Serotonin Receptors SER_syn->SER_R binds Signal Downstream Signaling (e.g., cAMP, PKC) DA_R->Signal NE_R->Signal SER_R->Signal Behavioral_Effects Behavioral Effects (Stimulation, Reinforcement, etc.) Signal->Behavioral_Effects leads to

Caption: Hypothesized mechanism of 3,4-DCMP at the monoaminergic synapse.

Data Presentation and Interpretation

Quantitative data from the behavioral assays should be summarized in clearly structured tables for easy comparison across dose groups. Below are example tables populated with hypothetical data based on known effects of methylphenidate, which can serve as a template for presenting results for 3,4-DCMP.

Table 1: Dose-Response Effects of 3,4-DCMP on Locomotor Activity

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Rearing Frequency
Vehicle01500 ± 15045 ± 5
3,4-DCMP0.52500 ± 20060 ± 7
3,4-DCMP1.54500 ± 300 85 ± 9
3,4-DCMP5.03800 ± 250**70 ± 8
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.

Table 2: Reinforcing Effects of 3,4-DCMP in Self-Administration

Treatment GroupDose (mg/infusion)Active Lever PressesInactive Lever PressesBreakpoint (PR)
Vehicle0.010 ± 28 ± 15
3,4-DCMP0.0335 ± 512 ± 220
3,4-DCMP0.180 ± 9 15 ± 345
3,4-DCMP0.365 ± 7 14 ± 238
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.

Table 3: Effects of 3,4-DCMP in the Elevated Plus-Maze

Treatment GroupDose (mg/kg)% Time in Open ArmsOpen Arm Entries
Vehicle015 ± 28 ± 1
3,4-DCMP0.512 ± 1.57 ± 1
3,4-DCMP1.58 ± 15 ± 1
3,4-DCMP5.05 ± 0.8 3 ± 0.5
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.

Table 4: Effects of 3,4-DCMP on Novel Object Recognition

Treatment GroupDose (mg/kg)Discrimination Index
Vehicle00.45 ± 0.05
3,4-DCMP0.50.60 ± 0.06
3,4-DCMP1.50.65 ± 0.07
3,4-DCMP5.00.30 ± 0.04
*Data are presented as mean ± SEM. p < 0.05 compared to vehicle.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic behavioral characterization of 3,4-DCMP. The described protocols, when executed with rigor, will yield valuable data on the stimulant, reinforcing, affective, and cognitive effects of this potent psychoactive substance. Future research should aim to elucidate the specific contributions of each monoamine system to the observed behavioral effects through the use of selective antagonists. Furthermore, neurochemical studies, such as in vivo microdialysis, can be employed to correlate the behavioral effects with changes in extracellular neurotransmitter levels in key brain regions. A thorough understanding of the behavioral pharmacology of 3,4-DCMP is essential for informing public health policies, guiding potential therapeutic development, and understanding the neurobiological basis of stimulant action.

References

Methodological & Application

Definitive Detection: Validated Analytical Methodologies for 3,4-Dichloromethylphenidate (3,4-DCMP) in Laboratory Samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

As novel psychoactive substances (NPS) continue to emerge, the demand for robust and reliable analytical methods is paramount for forensic toxicology, clinical chemistry, and pharmaceutical research.[1] 3,4-Dichloromethylphenidate (3,4-DCMP), a potent analog of methylphenidate, presents a significant analytical challenge due to its structural properties and potential for co-elution with related compounds.[2] This application note provides a comprehensive guide to the validated analytical methods for the detection and quantification of 3,4-DCMP in laboratory samples, primarily focusing on biological matrices such as blood and urine. We detail two primary workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), from sample preparation through final data analysis. The protocols herein are designed to ensure high sensitivity, specificity, and reproducibility, providing a self-validating system for trustworthy results.

Introduction: The Analytical Imperative for 3,4-DCMP

This compound (3,4-DCMP or 3,4-CTMP) is a stimulant of the phenidate class, acting as a potent serotonin-norepinephrine-dopamine reuptake inhibitor.[3][4] Its chemical structure, a derivative of methylphenidate featuring a 3,4-dichloro substitution on the phenyl ring, significantly increases its potency and metabolic resistance, leading to a longer duration of action.[3][4] This modification, while enhancing its pharmacological effects, also necessitates tailored analytical approaches for its unambiguous identification in complex matrices.

The primary challenges in NPS analysis, including 3,4-DCMP, stem from the rapid emergence of new analogs and the varying detection limits required for proper identification.[1] Therefore, laboratories require adaptable, validated methods to keep pace. This guide provides the technical foundation for establishing such methods, emphasizing the causality behind experimental choices to empower researchers to adapt and troubleshoot effectively.

Foundational Step: Sample Preparation & Extraction

The accurate detection of 3,4-DCMP begins with its efficient isolation from the sample matrix. Biological samples contain a multitude of interfering substances (proteins, lipids, salts) that can suppress instrument signals and compromise analytical accuracy.[5] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on sample volume, required cleanliness, and available resources.[5][6]

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that partitions the analyte between two immiscible liquid phases based on its relative solubility.[5][7] For 3,4-DCMP, a basic compound, pH adjustment is the critical step.

Causality: By raising the pH of the aqueous sample (e.g., urine or plasma) to above the pKa of 3,4-DCMP, the molecule is converted to its neutral, free base form. This significantly increases its solubility in a non-polar organic solvent, thereby maximizing extraction efficiency.

Protocol: LLE for 3,4-DCMP from Urine/Plasma

  • Aliquot: Pipette 1 mL of the biological sample (urine or plasma) into a 15 mL glass centrifuge tube.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., methylphenidate-d8) to a final concentration of 100 ng/mL. Vortex briefly.

  • Basification: Add 100 µL of 5 M Sodium Hydroxide (NaOH) to adjust the sample pH to >10. Vortex for 30 seconds. This step is crucial for neutralizing the amine group for efficient extraction.[8]

  • Extraction: Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a 9:1 mixture of hexane:ethyl acetate).

  • Mixing: Cap the tube and mix by gentle rotation for 10-15 minutes to ensure thorough partitioning of the analyte into the organic phase.

  • Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate for GC-MS; mobile phase for LC-MS/MS). Vortex to ensure complete dissolution. The sample is now ready for analysis.

Solid-Phase Extraction (SPE)

SPE offers cleaner extracts and the potential for automation, making it highly suitable for high-throughput environments.[5][6] A mixed-mode cation exchange cartridge is recommended for 3,4-DCMP.

Causality: Mixed-mode SPE cartridges utilize both reversed-phase (for hydrophobic interactions) and ion-exchange (for ionic interactions) mechanisms. The sample is loaded at a low pH, where the 3,4-DCMP is protonated (positively charged) and binds strongly to the negatively charged sorbent. Interfering substances are washed away with various solvents. The analyte is then eluted by using a solvent mixture containing a base (e.g., ammonia), which neutralizes the analyte, breaking the ionic bond and allowing it to be released.

Protocol: Mixed-Mode Cation Exchange SPE

  • Sample Pre-treatment: To 1 mL of sample, add 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex to mix.

  • Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the column to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE column at a slow, steady flow rate (~1 mL/min).

  • Washing Step 1: Wash the column with 2 mL of deionized water to remove hydrophilic interferences.

  • Washing Step 2: Wash with 2 mL of 0.1 M acetic acid, followed by 2 mL of methanol to remove moderately polar interferences. Dry the column under vacuum for 5 minutes.

  • Elution: Elute the analyte by applying 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the appropriate solvent, as described in the LLE protocol.

Instrumental Analysis Workflows

The choice between GC-MS and LC-MS/MS is often dictated by instrument availability, required sensitivity, and the specific challenges of the analyte.[1]

Workflow A: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[9] However, phenidates like 3,4-DCMP can undergo thermal degradation in the hot GC injector, leading to peak broadening and loss of sensitivity.[10]

Causality: The Need for Derivatization To mitigate thermal decomposition and improve chromatographic peak shape, derivatization is often required.[11] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Pentafluoropropionic Anhydride (PFPA) react with the amine group on the piperidine ring. This process blocks the active site, increases thermal stability and volatility, and often yields characteristic mass fragments that aid in identification.[12]

Protocol: GC-MS Analysis of 3,4-DCMP

  • Derivatization: To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of PFPA. Cap tightly and heat at 70°C for 20 minutes. Cool to room temperature. Evaporate the reagent and reconstitute in 100 µL of ethyl acetate.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.

  • Chromatographic & Mass Spectrometric Conditions:

ParameterRecommended SettingRationale
GC Column Rxi-5Sil MS (or equivalent 5% phenyl)Provides good separation for a wide range of drug classes and is robust against derivatization reagents.[11]
Injector Temp. 250°CBalances volatilization with minimizing thermal breakdown.
Oven Program Initial 100°C, hold 1 min; ramp 20°C/min to 300°C, hold 5 minA standard ramp suitable for eluting derivatized amines.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for quadrupole analyzers.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns for library matching.
Scan Mode Full Scan (m/z 50-550) for screening; Selected Ion Monitoring (SIM) for quantification.Full scan provides qualitative data, while SIM significantly enhances sensitivity for target analytes.

Expected Mass Fragments (Underivatized): The mass spectrum of underivatized 3,4-DCMP is expected to be dominated by a fragment at m/z 84 , corresponding to the 2,3,4,5-tetrahydropyridine-1-ium ion formed from the cleavage of the piperidine ring, a characteristic fragmentation for phenidates.[10] Other fragments would correspond to the dichlorophenyl moiety.

Workflow B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for many NPS analyses due to its high sensitivity, selectivity, and ability to analyze compounds without derivatization, thus avoiding issues of thermal degradation.[13][14]

Causality: The Power of Multiple Reaction Monitoring (MRM) LC-MS/MS achieves its specificity through a two-stage mass filtering process (tandem MS). In the first quadrupole (Q1), the protonated parent molecule (precursor ion) of 3,4-DCMP, [M+H]+, is selected. This ion is then fragmented in the collision cell (Q2), and specific, characteristic fragment ions (product ions) are monitored in the third quadrupole (Q3). This precursor-to-product transition is highly specific to the analyte, allowing for its accurate quantification even in complex biological matrices.[14][15]

Protocol: LC-MS/MS Analysis of 3,4-DCMP

  • Injection: Inject 5-10 µL of the reconstituted sample extract into the LC-MS/MS system.

  • Chromatographic & Mass Spectrometric Conditions:

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Standard for retaining and separating moderately non-polar compounds like 3,4-DCMP.[15]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion ESI.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrateA standard gradient to elute the analyte while cleaning the column.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar and ionic compounds; positive mode is used for basic analytes like 3,4-DCMP.
MRM Transitions Precursor Ion (Q1): m/z 302.1 → Product Ions (Q3): e.g., m/z 84.1, m/z 242.0The precursor is the protonated molecule [C14H17Cl2NO2+H]+. Product ions are determined by compound optimization. The m/z 84 fragment is highly likely.
Collision Energy To be optimized per instrumentThis energy is tuned to maximize the signal of the chosen product ions.[14]

Method Validation and Data Analysis

A developed method is only reliable if it is properly validated. Key parameters should be assessed according to established guidelines.[9][13]

Table 1: Typical Method Validation Parameters for NPS Analysis

ParameterDescriptionTypical Acceptance Criteria
Selectivity Ability to differentiate the analyte from other components.No significant interfering peaks at the analyte's retention time in blank matrix samples.
Linearity The range over which the instrument response is proportional to concentration.Calibration curve with a correlation coefficient (r²) > 0.99.[17]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; precision <20% and accuracy within ±20%.[18]
Precision Closeness of replicate measurements (intra- and inter-day).Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ).[19]
Accuracy Closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at LOQ).[19]
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting matrix components on analyte ionization.Assessed by comparing analyte response in post-extraction spiked matrix vs. pure solvent.

Data Analysis:

  • Identification: Confirmed by matching retention time and ion ratios (for LC-MS/MS) or mass spectrum (for GC-MS) with a certified reference standard.

  • Quantification: Calculated using the response ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Visualized Workflow and Conclusion

The following diagram illustrates the comprehensive analytical workflow for the detection of 3,4-DCMP.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine, Blood, etc.) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (pH > 10) Spike->LLE Option 1 SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Spike->SPE Option 2 Evap Evaporate & Reconstitute LLE->Evap SPE->Evap Deriv Derivatization (e.g., PFPA) Evap->Deriv LCMS LC-MS/MS Analysis Evap->LCMS GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition (Quantification & Identification) GCMS->Data LCMS->Data Report Final Report Data->Report

Caption: Overall workflow for 3,4-DCMP analysis.

Conclusion: The analytical methods detailed in this guide provide a robust framework for the reliable detection and quantification of this compound in laboratory samples. The LC-MS/MS workflow is recommended for its superior sensitivity and specificity, circumventing the need for derivatization. However, the GC-MS method remains a viable and powerful alternative when properly optimized. By understanding the chemical principles behind each step, from pH-driven extraction to mass spectrometric fragmentation, researchers can confidently implement and adapt these protocols to meet the evolving challenges posed by novel psychoactive substances.

References

Application Note: GC-MS Analysis of 3,4-Dichloromethylphenidate and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dichloromethylphenidate (3,4-DCMP) is a potent synthetic stimulant of the phenidate class, structurally related to methylphenidate (Ritalin®).[1][2] It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in the synaptic cleft.[3] The dichloro-substitution on the phenyl ring significantly increases its potency and metabolic resistance, resulting in a prolonged duration of action compared to its parent compound.[1] As a novel psychoactive substance (NPS) sold as a "research chemical," robust and reliable analytical methods are crucial for its identification in forensic, clinical, and research settings.[4][5]

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of NPS due to its high separation efficiency, sensitivity, and the generation of reproducible mass spectra for library matching.[4][6] This application note provides a comprehensive protocol for the extraction and GC-MS analysis of 3,4-DCMP and its primary predicted metabolites from biological matrices. The methodologies presented are based on established principles for the analysis of related phenidate analogs and halogenated compounds.[7][8]

Predicted Metabolism of this compound

The metabolism of 3,4-DCMP has not been extensively studied in humans. However, based on the known metabolic pathways of methylphenidate, the primary routes are expected to involve enzymatic hydrolysis of the methyl ester and hydroxylation of the piperidine ring. The dichlorinated phenyl ring is anticipated to be more resistant to metabolism.

The main predicted metabolites are:

  • 3,4-Dichlororitalinic Acid (DCRA): Formed by the hydrolysis of the methyl ester group. This is the major metabolite of methylphenidate and is expected to be the same for 3,4-DCMP.

  • Hydroxylated Metabolites: Oxidation of the piperidine ring can lead to the formation of various hydroxy-3,4-DCMP isomers.

Metabolic Pathway of 3,4-DCMP Predicted Metabolic Pathway of this compound DCMP This compound (3,4-DCMP) DCRA 3,4-Dichlororitalinic Acid (DCRA) DCMP->DCRA Ester Hydrolysis OH_DCMP Hydroxy-3,4-DCMP DCMP->OH_DCMP Piperidine Ring Hydroxylation

Caption: Predicted metabolic pathway of 3,4-DCMP.

Analytical Workflow

The overall analytical workflow involves sample preparation to isolate the analytes from the biological matrix, followed by derivatization to improve their chromatographic properties, and finally, analysis by GC-MS.

Analytical Workflow GC-MS Analytical Workflow for 3,4-DCMP Sample Biological Sample (Urine/Plasma) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (e.g., with TFAA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Interpretation GCMS->Data

Caption: GC-MS analytical workflow for 3,4-DCMP.

Protocols

Part 1: Sample Preparation (Solid-Phase Extraction)

This protocol is designed for the extraction of 3,4-DCMP and its metabolites from a urine matrix.

Materials:

  • Mixed-mode solid-phase extraction (SPE) cartridges (e.g., C8/SCX)

  • Urine sample

  • Internal Standard (e.g., d5-methylphenidate)

  • pH 6.0 Phosphate buffer

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Centrifuge tubes

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment: To 1 mL of urine in a centrifuge tube, add 100 µL of the internal standard solution and 1 mL of pH 6.0 phosphate buffer. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of pH 6.0 phosphate buffer. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate for derivatization.

Part 2: Derivatization

Derivatization is often necessary for compounds containing polar functional groups to improve their volatility and thermal stability for GC analysis.[9] For 3,4-DCMP and its hydroxylated metabolites, acylation is a suitable approach.

Materials:

  • Reconstituted sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Heating block

Protocol:

  • To the reconstituted extract, add 50 µL of pyridine and 50 µL of TFAA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Part 3: GC-MS Analysis

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MSD).

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

GC-MS Parameters:

ParameterValue
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min
Transfer Line Temp 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-550
Scan Mode Full Scan

Expected Results and Discussion

The mass spectrum of 3,4-DCMP is expected to exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.[10][11] The molecular ion peak (M+) will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 100:65:10.

Predicted Mass Fragmentation:

The primary fragmentation of the 3,4-DCMP molecular ion is expected to occur via cleavage of the C-C bond between the piperidine ring and the methoxycarbonyl group, leading to the formation of a stable piperidinyl ion.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
3,4-DCMP C14H17Cl2NO2302.19301, 242, 183, 84
DCRA (TFA derivative) C15H14Cl2F3NO3398.02397, 338, 279, 84
Hydroxy-DCMP (TFA derivative) C16H16Cl2F6NO3481.03481, 422, 363, 84

Interpretation of Key Fragment Ions:

  • m/z 84: This is a characteristic fragment for many piperidine-containing compounds, corresponding to the C5H10N+ ion.[12]

  • m/z 242: Loss of the methoxycarbonyl group (-COOCH3) from the molecular ion.

  • m/z 183: Represents the dichlorophenylacetyl cation.

Conclusion

The presented application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound and its predicted metabolites. The methodologies for sample preparation, derivatization, and GC-MS analysis are based on established practices for similar novel psychoactive substances. The predicted fragmentation patterns and key diagnostic ions will aid in the confident identification of these compounds in complex biological matrices. This protocol serves as a valuable resource for researchers, forensic scientists, and drug development professionals working on the analysis of emerging synthetic drugs.

References

Application Notes & Protocols: Strategic Design of In Vivo Studies for 3,4-Dichloromethylphenidate (3,4-DCMP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo experimental studies for 3,4-Dichloromethylphenidate (3,4-DCMP). 3,4-DCMP is a potent, long-acting synthetic stimulant and a structural analog of methylphenidate.[1][2][3] Its mechanism as a powerful serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) necessitates a thorough preclinical evaluation to characterize its pharmacokinetic, pharmacodynamic, and toxicological profiles.[2][4][5] These application notes move beyond rote protocol listing to explain the scientific rationale behind critical experimental choices, ensuring the generation of robust, reproducible, and translatable data in alignment with regulatory expectations for preclinical research.[6][7]

Introduction: Understanding 3,4-DCMP

This compound (3,4-DCMP) is a central nervous system (CNS) stimulant that has emerged as a designer drug.[1][8] Structurally, the dichloro-substitution on the phenyl ring significantly alters its pharmacological profile compared to its parent compound, methylphenidate.[2]

1.1. Mechanism of Action (MOA)

The primary MOA of 3,4-DCMP is the potent, non-selective inhibition of the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][3] This blockade prevents the reuptake of these key neurotransmitters from the synaptic cleft, leading to a significant increase in their extracellular concentrations and enhanced neurotransmission. In vitro studies have shown 3,4-DCMP to be substantially more potent than methylphenidate at increasing dopamine efflux.[4][5][9] This powerful triple-reuptake inhibition is the basis for its profound stimulant effects and also the primary driver for potential safety concerns, including abuse liability and cardiotoxicity.

MOA_DCMP cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT DAT DA->DAT Reuptake Receptors Postsynaptic Receptors DA->Receptors Signal NE Norepinephrine NET NET NE->NET Reuptake NE->Receptors Signal 5-HT Serotonin SERT SERT 5-HT->SERT Reuptake 5-HT->Receptors Signal Vesicle Neurotransmitter Vesicles Vesicle->DA Release Vesicle->NE Release Vesicle->5-HT Release DCMP 3,4-DCMP DCMP->DAT Blocks DCMP->NET Blocks DCMP->SERT Blocks

Figure 1: Mechanism of Action of 3,4-DCMP.

1.2. Rationale for Comprehensive In Vivo Assessment

Given that 3,4-DCMP has an unknown toxicity profile and potential for abuse, a structured in vivo assessment is critical.[3] Such studies are fundamental to bridge the gap between in vitro findings and potential clinical relevance, providing essential data on pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.[10][11] Preclinical studies in whole organisms are a prerequisite by regulatory bodies like the FDA to justify any progression to human trials.[6][12]

Foundational Strategy: Animal Model Selection and Study Design Principles

The integrity of any in vivo study hinges on the appropriate selection of the animal model and adherence to rigorous study design principles.[7][13]

2.1. Animal Model Selection

  • Rationale: Rodent models, particularly rats and mice, are the cornerstone of preclinical pharmacology and toxicology.[14] Their well-characterized physiology, short reproductive cycles, cost-effectiveness, and the availability of validated behavioral and physiological assays make them ideal for initial 3,4-DCMP studies.

  • Recommended Models:

    • Rats (Sprague-Dawley or Wistar): Preferred for toxicology and pharmacokinetic studies due to their larger size, which facilitates serial blood sampling, and the extensive historical database available for safety comparisons.[14]

    • Mice (C57BL/6 or CD-1): Excellent for behavioral pharmacodynamics (e.g., locomotor activity) and initial efficacy screening due to higher throughput and established behavioral paradigms.

2.2. Core Principles of Study Design

To ensure data are valid and reproducible, the following principles must be integrated into all protocols:[15]

  • Randomization: Animals must be randomly allocated to treatment groups to prevent selection bias.[11]

  • Blinding: Investigators conducting experiments and analyzing data should be blinded to the treatment assignments to eliminate observer bias.[11]

  • Controls: Every study must include appropriate control groups. A vehicle control group is mandatory to ensure that the observed effects are due to the compound itself and not the delivery solution.

  • Sample Size: Sample size should be calculated a priori based on statistical power analysis to ensure the study can detect a biologically meaningful effect without using an excessive number of animals.[15]

Protocol Suite for In Vivo Characterization of 3,4-DCMP

This section details step-by-step protocols for a tiered approach to evaluating 3,4-DCMP, starting with its fundamental PK/PD profile and progressing to critical safety assessments.

Protocol 1: Single-Dose Pharmacokinetic (PK) Profiling in Rats

Objective: To determine the fundamental absorption, distribution, metabolism, and excretion (ADME) properties of 3,4-DCMP, including its half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Causality: Understanding the PK profile is essential. The long duration of action reported anecdotally suggests a slow clearance, which must be quantified.[2][3] This data informs the dosing schedule for all subsequent PD and toxicology studies and helps explain potential discrepancies between in vitro and in vivo activity.[16]

PK_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Acclimatize 1. Animal Acclimatization (Sprague-Dawley Rats, n=3-4/group) Formulate 2. Dose Formulation (e.g., in 0.5% methylcellulose) Acclimatize->Formulate Randomize 3. Randomization & Grouping (IV, PO, IP routes) Formulate->Randomize Dose 4. Compound Administration (Single dose) Randomize->Dose Sample 5. Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Dose->Sample Process 6. Plasma Isolation (Centrifugation) Sample->Process Bioanalysis 7. Bioanalysis via LC-MS/MS (Quantify 3,4-DCMP) Process->Bioanalysis Modeling 8. PK Modeling (Calculate Cmax, Tmax, AUC, t½) Bioanalysis->Modeling Report 9. Data Interpretation & Reporting Modeling->Report

Figure 2: Standard Workflow for a Pharmacokinetic Study.

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Housing: Standard conditions (12h light/dark cycle, ad libitum access to food and water). Acclimatize for ≥ 7 days.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) via tail vein to determine bioavailability.

    • Group 2: Oral gavage (PO) administration (e.g., 5 mg/kg).

    • Group 3: Intraperitoneal (IP) administration (e.g., 5 mg/kg).

  • Dose Formulation: Prepare a homogenous suspension in a standard vehicle (e.g., 0.5% methylcellulose in water).

  • Blood Sampling: Collect ~100 µL of blood from a cannulated vessel or via sparse sampling at predefined time points (e.g., pre-dose, 15m, 30m, 1h, 2h, 4h, 8h, 12h, 24h) into EDTA-coated tubes.

  • Sample Processing: Centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify 3,4-DCMP concentrations in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after a dose.
Tmax Time at which Cmax is reachedReflects the rate of drug absorption.
AUC Area under the concentration-time curveRepresents the total systemic drug exposure.
Elimination half-lifeDetermines the dosing interval and time to steady-state.
F% Bioavailability (from IV vs. PO data)Percentage of the oral dose that reaches systemic circulation.
Protocol 2: Behavioral Pharmacodynamics (Locomotor Activity) in Mice

Objective: To quantify the dose-dependent CNS stimulant effects of 3,4-DCMP.

Causality: Locomotor activity is a robust and sensitive endpoint for measuring the stimulant properties of dopamine-acting compounds.[17] This assay helps establish the minimum effective dose and the therapeutic window before adverse effects emerge.

Methodology:

  • Animals: Male C57BL/6 mice (20-25g).

  • Apparatus: Open field arenas equipped with automated photobeam tracking systems.

  • Procedure:

    • Habituate mice to the testing room for ≥ 1 hour before the experiment.

    • Place each mouse into an open field arena and allow it to explore for a 30-minute habituation period.

    • Remove mice, administer the assigned treatment (Vehicle or 3,4-DCMP at varying doses, e.g., 1, 3, 10, 30 mg/kg, IP), and immediately return them to the arena.

    • Record locomotor activity (total distance traveled, rearing counts, etc.) continuously for 2-4 hours. The long duration is necessary to capture the full effect, given the compound's expected long half-life.

  • Data Analysis: Analyze data in time bins (e.g., 10-minute intervals) to observe the onset and duration of action. Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.

Protocol 3: Acute Cardiovascular Safety Assessment in Rats

Objective: To evaluate the potential for 3,4-DCMP to induce acute cardiovascular adverse effects, such as hypertension, tachycardia, and arrhythmias.

Causality: The MOA of 3,4-DCMP, particularly its potent inhibition of NET and DAT, strongly predicts cardiovascular effects.[8] Increased norepinephrine can lead to vasoconstriction and increased heart rate, while dopamine can also modulate cardiac function. Similar stimulants like MDMA are known to increase heart rate and blood pressure.[18] This study is a critical safety screen.

Cardio_Tox_Workflow cluster_terminal Terminal Assessments Implant 1. Surgical Implantation of Telemetry Transmitters Recover 2. Post-Surgical Recovery (≥ 7 days) Implant->Recover Baseline 3. Baseline Data Collection (24h pre-dose) Recover->Baseline Dose 4. 3,4-DCMP Administration (Vehicle, Low, Mid, High Doses) Baseline->Dose Monitor 5. Continuous In-Life Monitoring (ECG, Blood Pressure, Heart Rate) (24-48h post-dose) Dose->Monitor Blood 6a. Terminal Blood Draw (Cardiac Biomarkers: cTnI, CK-MB) Monitor->Blood Histo 6b. Heart Collection & Histopathology Monitor->Histo Analyze 7. Data Integration & Analysis Blood->Analyze Histo->Analyze

Figure 3: Integrated Workflow for Cardiotoxicity Assessment.

Methodology:

  • Animals: Male Sprague-Dawley rats instrumented with telemetry transmitters capable of measuring ECG, blood pressure, and body temperature.

  • Procedure:

    • Following post-operative recovery, record baseline cardiovascular parameters for 24 hours.

    • Administer a single dose of Vehicle or 3,4-DCMP (doses selected based on behavioral studies).

    • Continuously monitor telemetry data for at least 24 hours post-dose.

  • Terminal Endpoints: At the end of the monitoring period, collect blood for analysis of cardiac biomarkers (e.g., Troponin I [cTnI], Creatine Kinase-MB [CK-MB]).[19]

  • Histopathology: Perfuse the heart, collect tissue, and perform histopathological examination to look for signs of myocardial injury, such as myofibrillar degeneration or inflammation.[19]

  • Data Analysis: Analyze changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (e.g., QT, QRS) from baseline.

ParameterMeasurementRationale for Assessment
Heart Rate (HR) Telemetry (BPM)Tachycardia is a common effect of stimulants.
Blood Pressure (BP) Telemetry (mmHg)Hypertension is a major risk associated with NET inhibition.
ECG Intervals Telemetry (ms)Prolongation of the QT interval can indicate a risk of arrhythmia.
Cardiac Troponin I (cTnI) Serum ImmunoassayA highly sensitive and specific biomarker for myocardial injury.[19]
Histopathology Microscopic ExamProvides direct evidence of structural damage to heart tissue.

Data Integration and Interpretation

The ultimate goal of these initial in vivo studies is to build a cohesive profile of 3,4-DCMP.

  • PK/PD Correlation: Correlate the plasma concentration of 3,4-DCMP over time with the onset, magnitude, and duration of the locomotor response. This helps establish a target exposure level for desired efficacy.

  • Therapeutic Index Estimation: Integrate the safety data with the efficacy data. Compare the doses that produce significant cardiovascular effects with the doses that produce the desired CNS stimulant effect. A narrow margin between these doses would indicate a poor safety profile.

  • Regulatory Guidance: All preclinical studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58) if the data is intended to support regulatory filings, such as an Investigational New Drug (IND) application with the FDA.[6]

Conclusion

The in vivo evaluation of 3,4-DCMP requires a systematic, multi-faceted approach. By progressing logically from pharmacokinetics to pharmacodynamics and crucial safety assessments, researchers can generate the high-quality data needed to accurately define the compound's properties. The protocols outlined here provide a robust framework for this endeavor, emphasizing the scientific rationale behind each step to ensure that the experimental design is not only methodologically sound but also strategically aligned with the core questions of drug development.

References

Application Notes and Protocols for Electrophysiological Recordings with 3,4-Dichloromethylphenidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Neuronal Impact of a Potent Monoamine Reuptake Inhibitor

3,4-Dichloromethylphenidate (3,4-DCMP) is a potent analog of methylphenidate, distinguished by its activity as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1][2][3]. Its unique pharmacological profile, characterized by a high affinity for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, suggests a complex modulatory effect on neuronal excitability and synaptic transmission[1][2][4]. These application notes provide a comprehensive guide for investigators seeking to characterize the electrophysiological consequences of 3,4-DCMP application in ex vivo brain slice preparations.

The protocols detailed herein are designed to be self-validating, emphasizing rigorous controls and a clear understanding of the underlying neurophysiological principles. By elucidating the effects of 3,4-DCMP on neuronal firing, synaptic plasticity, and network activity, researchers can gain critical insights into its potential therapeutic applications and mechanisms of action.

Mechanism of Action: A Trifecta of Monoamine Modulation

3,4-DCMP exerts its effects by binding to and blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. This inhibition leads to an accumulation of these neurotransmitters, thereby potentiating their actions on postsynaptic receptors[1][2][4]. The 3,4-dichloro substitution on the phenyl ring significantly increases the compound's potency and duration of action compared to methylphenidate[1][3]. Understanding this tripartite mechanism is crucial for designing and interpreting electrophysiology experiments, as the observed effects will be a composite of enhanced signaling across these three critical monoaminergic systems.

Caption: Mechanism of 3,4-DCMP Action.

Experimental Preparation: Foundational Steps for Reliable Data

The quality of electrophysiological data is fundamentally dependent on the health and viability of the brain slice preparation. The following section outlines the critical steps for preparing acute brain slices and the necessary solutions.

Solutions and Reagents

Meticulous preparation of solutions is paramount. Use high-purity water and analytical grade reagents. Prepare stock solutions and store them appropriately to ensure consistency across experiments.

Table 1: Artificial Cerebrospinal Fluid (aCSF) Recipes

ComponentCutting/Slicing aCSF (mM)Recording aCSF (mM)
NaCl92126
KCl2.52.5
NaH₂PO₄1.251.25
NaHCO₃3026
HEPES20-
D-Glucose2510
NMDG92-
CaCl₂0.52.4
MgCl₂101.2

Note: The cutting/slicing aCSF is an NMDG-based protective solution designed to minimize excitotoxicity during the slicing process. Both solutions should be continuously bubbled with carbogen (95% O₂ / 5% CO₂) for at least 30 minutes prior to and throughout the experiment to maintain a physiological pH of 7.3-7.4.

Table 2: K-Gluconate Based Intracellular Solution for Patch-Clamp

ComponentConcentration (mM)
K-Gluconate135
KCl10
HEPES10
EGTA0.5
Mg-ATP4
Na-GTP0.4
Phosphocreatine10

Note: Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm. Aliquot and store at -80°C. Thaw and filter through a 0.22 µm syringe filter before use.

Acute Brain Slice Preparation

This protocol is optimized for obtaining healthy brain slices from rodents. All procedures should be performed in accordance with institutional animal care and use guidelines.

  • Anesthesia and Perfusion: Deeply anesthetize the animal (e.g., with isoflurane or a ketamine/xylazine cocktail). Perform a transcardial perfusion with ice-cold, carbogenated NMDG-based cutting aCSF.

  • Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold, carbogenated cutting aCSF.

  • Slicing: Mount the brain on a vibratome stage. Section the brain region of interest (e.g., prefrontal cortex, striatum, hippocampus) at a thickness of 250-350 µm in the ice-cold, carbogenated cutting aCSF.

  • Recovery: Transfer the slices to a recovery chamber containing NMDG-based cutting aCSF at 32-34°C for 10-15 minutes.

  • Incubation: Transfer the slices to an incubation chamber containing recording aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before commencing recordings.

Electrophysiological Recording Protocols

The following protocols provide a framework for investigating the effects of 3,4-DCMP on neuronal activity. These can be adapted based on the specific research question.

Protocol 1: Whole-Cell Patch-Clamp Recording of Neuronal Excitability

This protocol is designed to assess the direct effects of 3,4-DCMP on the intrinsic firing properties of individual neurons.

  • Slice Placement: Transfer a single brain slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 mL/min.

  • Neuron Identification: Identify neurons for recording using differential interference contrast (DIC) optics.

  • Patching: Approach the selected neuron with a borosilicate glass micropipette (3-6 MΩ resistance) filled with K-Gluconate intracellular solution. Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording: In current-clamp mode, record the resting membrane potential and spontaneous firing activity for a stable period of 5-10 minutes. Elicit a series of action potentials by injecting depolarizing current steps of varying amplitudes to establish a baseline input-output curve.

  • 3,4-DCMP Application: Prepare a stock solution of 3,4-DCMP in deionized water (e.g., 10 mM)[5]. Dilute the stock solution in recording aCSF to the desired final concentration (e.g., 0.1, 1, 10 µM)[5][6]. Bath-apply the 3,4-DCMP-containing aCSF.

  • Recording During Application: Continuously record spontaneous activity and repeat the current injection protocol at regular intervals to assess changes in neuronal excitability.

  • Washout: Perfuse the slice with drug-free recording aCSF for at least 20-30 minutes to determine the reversibility of the observed effects.

  • Data Analysis: Analyze changes in resting membrane potential, action potential threshold, firing frequency, and the input-output relationship.

Patch_Clamp_Workflow Start Prepare Brain Slice Place_Slice Place Slice in Recording Chamber Start->Place_Slice Identify_Neuron Identify Neuron (DIC Optics) Place_Slice->Identify_Neuron Patch_Neuron Establish Whole-Cell Configuration Identify_Neuron->Patch_Neuron Baseline Record Baseline Activity (5-10 min) Patch_Neuron->Baseline Apply_Drug Bath Apply 3,4-DCMP Baseline->Apply_Drug Record_Effect Record During Drug Application Apply_Drug->Record_Effect Washout Washout with Drug-Free aCSF Record_Effect->Washout Analyze Data Analysis Washout->Analyze

Caption: Whole-Cell Patch-Clamp Workflow.

Protocol 2: Voltage-Clamp Recording of Synaptic Transmission

This protocol aims to determine how 3,4-DCMP modulates excitatory and inhibitory synaptic inputs onto a neuron.

  • Setup: Follow steps 1-3 from Protocol 1.

  • Baseline Synaptic Activity: In voltage-clamp mode, hold the neuron at a potential that isolates either excitatory postsynaptic currents (EPSCs) (e.g., -70 mV) or inhibitory postsynaptic currents (IPSCs) (e.g., 0 mV or +10 mV). Record spontaneous and/or evoked synaptic currents for a stable baseline period.

  • Drug Application and Recording: Bath-apply 3,4-DCMP and continuously record synaptic currents.

  • Washout: Perfuse with drug-free aCSF.

  • Data Analysis: Analyze changes in the frequency, amplitude, and kinetics of spontaneous and evoked EPSCs/IPSCs. A change in frequency is indicative of a presynaptic mechanism, while a change in amplitude suggests a postsynaptic site of action.

Self-Validating Systems: Essential Control Experiments

To ensure the scientific rigor of your findings, the following control experiments are indispensable.

  • Vehicle Control: Apply the vehicle solution (e.g., aCSF with the same final concentration of the solvent used for the 3,4-DCMP stock solution) to control for any effects of the solvent itself.

  • Time Control: Perform long-duration recordings without any drug application to ensure that the observed effects are not due to rundown of the preparation.

  • Pharmacological Antagonism: To dissect the contribution of each monoamine system to the observed effects of 3,4-DCMP, co-apply specific antagonists.

Table 3: Recommended Antagonists for Mechanistic Studies

Target SystemAntagonistTypical Concentration
Dopaminergic (D1-like)SCH2339010 µM
Dopaminergic (D2-like)Sulpiride or Raclopride10-20 µM
Noradrenergic (α-receptors)Phentolamine10 µM
Noradrenergic (β-receptors)Propranolol10 µM
Serotonergic (various)A cocktail of antagonists (e.g., for 5-HT1A, 5-HT2A/C receptors)Varies

By demonstrating that the effects of 3,4-DCMP are blocked or attenuated by specific antagonists, you can authoritatively attribute the observed electrophysiological changes to the modulation of the corresponding neurotransmitter system.

Expected Outcomes and Data Interpretation

Given that 3,4-DCMP is a potent dopamine, norepinephrine, and serotonin reuptake inhibitor, a range of electrophysiological effects can be anticipated.

  • Increased Neuronal Excitability: Enhanced levels of dopamine and norepinephrine are generally associated with increased neuronal excitability and a reduction in the slow afterhyperpolarization. This may manifest as an increase in spontaneous firing rate and a leftward shift in the input-output curve.

  • Modulation of Synaptic Transmission: The effects on synaptic transmission are likely to be complex. Increased dopamine can depress both excitatory and inhibitory synaptic transmission via presynaptic mechanisms[7]. The net effect on a given neuron will depend on the local expression and distribution of monoamine receptors.

  • Changes in Network Activity: At a network level, the application of 3,4-DCMP may lead to alterations in oscillatory activity and synaptic plasticity.

Table 4: Summary of Potential Electrophysiological Effects of 3,4-DCMP

ParameterPotential ChangePutative Mechanism
Resting Membrane PotentialDepolarizationIncreased cation conductances
Spontaneous Firing RateIncreaseGeneral increase in excitability
Action Potential ThresholdDecreaseModulation of voltage-gated ion channels
sEPSC/sIPSC FrequencyDecrease/IncreasePresynaptic modulation of release probability
sEPSC/sIPSC AmplitudeNo Change/ChangePostsynaptic receptor modulation

Conclusion: A Framework for Rigorous Investigation

These application notes and protocols provide a robust framework for the electrophysiological characterization of this compound. By adhering to these methodologies and incorporating the recommended control experiments, researchers can generate high-quality, reproducible data that will significantly contribute to our understanding of this potent psychoactive compound. The insights gained from these studies will be invaluable for drug development professionals and the broader neuroscience community.

References

Application Note & Protocol: Synthesis and Purification of 3,4-Dichloromethylphenidate (3,4-DCMP) for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and analytical validation of 3,4-Dichloromethylphenidate (3,4-DCMP) for non-clinical research purposes. 3,4-DCMP, a potent analog of methylphenidate, acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and is a valuable tool for neuropharmacological research.[1][2][3] The protocols herein are designed for researchers in drug development and neuroscience, emphasizing safety, reproducibility, and high-purity outcomes. We detail a robust synthetic route via electrophilic chlorination of methylphenidate, followed by a systematic purification protocol using recrystallization, and conclude with validated analytical methods for structural confirmation and purity assessment.

Introduction and Scientific Context

This compound (3,4-DCMP) is a synthetic stimulant of the phenidate class, structurally derived from methylphenidate.[2][4] Its distinguishing feature is the addition of two chlorine atoms to the 3 and 4 positions of the phenyl ring. This modification significantly alters its pharmacological profile, resulting in a substantial increase in potency and duration of action compared to the parent compound.[1][2] 3,4-DCMP functions as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), making it a compound of interest for studying the monoamine transporter systems and developing potential therapeutics for conditions where these neurotransmitters are implicated.[1][3]

The rationale for the 3,4-dichloro substitution is grounded in structure-activity relationship (SAR) studies, which show that this modification enhances binding affinity at the dopamine transporter (DAT) and norepinephrine transporter (NET).[2] This increased affinity is attributed to the dichloro- group mimicking the 3,4-dihydroxy group of endogenous catecholamines like dopamine. Furthermore, the modification increases resistance to metabolic degradation, leading to a longer biological half-life.[2]

Given its potency and utility in research, access to a reliable supply of high-purity 3,4-DCMP is crucial. This guide provides a detailed, self-validating methodology to enable researchers to synthesize and purify 3,4-DCMP with a high degree of confidence in the final product's identity and quality.

Critical Safety and Handling

WARNING: 3,4-DCMP is a potent psychoactive compound with known hazards. This product is intended for research and forensic use only and is not for human or veterinary use.[5][6]

  • Hazard Profile: Harmful if swallowed, inhaled, or absorbed through the skin.[5] Causes serious skin and eye irritation and may cause respiratory irritation, drowsiness, or dizziness.[5]

  • Personal Protective Equipment (PPE): All procedures must be conducted in a certified chemical fume hood. Mandatory PPE includes a lab coat, chemical splash goggles, and double-gloving with nitrile gloves tested for chemical resistance.[7]

  • Waste Disposal: All chemical waste, including solvents, reaction mixtures, and contaminated materials, must be disposed of in accordance with institutional and local hazardous waste regulations.

  • Spill Protocol: In case of a spill, evacuate the area and secure the fume hood. Follow institutional protocols for hazardous chemical spills. For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

Part 1: Synthesis of (±)-threo-3,4-Dichloromethylphenidate HCl

Principle of Synthesis

The synthesis of 3,4-DCMP is achieved through the direct electrophilic aromatic substitution (chlorination) of the phenyl ring of methylphenidate. The reaction utilizes a strong chlorinating agent to introduce chlorine atoms at the meta- and para- positions. The choice of a Lewis acid catalyst is critical to polarize the chlorinating agent, making it a more potent electrophile to overcome the electron-withdrawing nature of the ester and piperidine moieties. The reaction is performed under anhydrous conditions to prevent quenching of the reactive species.

Materials and Equipment
Reagents & ChemicalsEquipment
(±)-threo-Methylphenidate HClRound-bottom flasks (various sizes)
Dichloromethane (DCM), anhydrousMagnetic stirrer with heating mantle
Thionyl chloride (SOCl₂)Reflux condenser with drying tube
Aluminum chloride (AlCl₃), anhydrousIce bath
Diethyl ether, anhydrousRotary evaporator
Methanol, anhydrousBuchner funnel and filter flask
Hydrochloric acid (in diethyl ether, 2M)pH paper or meter
Sodium bicarbonate (NaHCO₃)Standard laboratory glassware

Synthesis Workflow Diagram

Synthesis_Workflow start Dissolve Methylphenidate HCl in anhydrous DCM add_catalyst Add AlCl₃ (Lewis Acid) under inert atmosphere start->add_catalyst cool Cool reaction mixture to 0°C add_catalyst->cool add_reagent Slowly add Thionyl Chloride (Chlorinating Agent) cool->add_reagent reflux Warm to room temp, then reflux for 4-6h add_reagent->reflux quench Quench with ice-water reflux->quench basify Basify with NaHCO₃ to pH 8-9 quench->basify extract Extract with DCM (3x) basify->extract dry Dry organic layer (Na₂SO₄) extract->dry evaporate Evaporate solvent to yield crude 3,4-DCMP freebase dry->evaporate dissolve_freebase Dissolve crude oil in anhydrous diethyl ether evaporate->dissolve_freebase precipitate Add HCl in ether to precipitate crude 3,4-DCMP HCl dissolve_freebase->precipitate isolate Filter and dry crude solid precipitate->isolate

Caption: Workflow for the synthesis of 3,4-DCMP HCl.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (±)-threo-methylphenidate HCl (5.0 g, 18.5 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (7.4 g, 55.5 mmol, 3.0 eq) to the suspension in portions under a positive pressure of nitrogen. Causality: AlCl₃ acts as a Lewis acid catalyst, essential for activating the chlorinating agent.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (4.1 mL, 55.5 mmol, 3.0 eq) dropwise to the cooled, stirring suspension over 30 minutes. An exothermic reaction and gas evolution (HCl) will be observed. Ensure the gas is scrubbed appropriately.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Quenching: After the reaction is complete, cool the mixture back to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding 50 mL of crushed ice/water. Trustworthiness: This step is highly exothermic and releases HCl gas; it must be performed slowly in a fume hood to control the reaction rate and prevent splashing.

  • Basification & Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is ~8-9. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,4-DCMP freebase as an oil.

  • Salt Formation: Dissolve the crude oil in 50 mL of anhydrous diethyl ether. While stirring, slowly add 2M HCl in diethyl ether until no further precipitation is observed.

  • Isolation of Crude Product: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield crude (±)-threo-3,4-DCMP HCl.

Part 2: Purification by Recrystallization

Principle of Purification

Recrystallization is a technique used to purify solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling). For 3,4-DCMP HCl, a polar protic solvent mixture is effective.

Purification Workflow Diagram

Purification_Workflow start Place crude 3,4-DCMP HCl in Erlenmeyer flask add_solvent Add minimum amount of hot Isopropanol/Methanol (9:1) to dissolve start->add_solvent hot_filter Perform hot gravity filtration (if insoluble impurities exist) add_solvent->hot_filter Optional cool_slow Allow solution to cool slowly to room temperature add_solvent:s->cool_slow:n hot_filter->cool_slow cool_ice Place in ice bath to maximize crystal formation cool_slow->cool_ice collect Collect crystals by vacuum filtration cool_ice->collect wash Wash crystals with cold solvent collect->wash dry Dry crystals under vacuum wash->dry end_node High-purity 3,4-DCMP HCl dry->end_node

Caption: Workflow for the purification of 3,4-DCMP HCl.

Step-by-Step Purification Protocol
  • Solvent Preparation: Prepare a solvent mixture of Isopropanol:Methanol (9:1 v/v).

  • Dissolution: Place the crude 3,4-DCMP HCl solid into an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture while heating and stirring to just dissolve the solid completely. Expertise: Using the absolute minimum amount of hot solvent is critical for maximizing yield.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small volume of the cold recrystallization solvent. Dry the crystals under high vacuum for several hours to remove all residual solvent.

Expected Yield and Purity
StageTypical Yield (from Methylphenidate)Purity (by HPLC)
Crude 3,4-DCMP HCl60 - 75%85 - 95%
After 1st Recrystallization45 - 60%>99.0%

Part 3: Analytical Validation

Principle of Validation

Rigorous analytical validation is required to confirm the identity, purity, and integrity of the synthesized 3,4-DCMP. A multi-technique approach provides orthogonal data, ensuring a self-validating system.

  • HPLC: High-Performance Liquid Chromatography is used to determine the purity of the compound by separating it from any remaining starting material or byproducts.[8][9]

  • GC-MS: Gas Chromatography-Mass Spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern, which serves as a fingerprint for the molecule's structure.[10][11]

  • NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms and the successful dichlorination of the phenyl ring.

Analytical Workflow Diagram

Analytical_Workflow cluster_hplc Purity Assessment cluster_gcms Identity Confirmation (MW) cluster_nmr Structural Elucidation start Purified 3,4-DCMP HCl Sample hplc_prep Prepare sample (1 mg/mL) in Mobile Phase start->hplc_prep gcms_prep Prepare freebase sample in Methanol start->gcms_prep nmr_prep Prepare sample in DMSO-d6 start->nmr_prep hplc_run Inject on HPLC-UV hplc_prep->hplc_run hplc_result Result: Purity > 99.0% hplc_run->hplc_result gcms_run Inject on GC-MS gcms_prep->gcms_run gcms_result Result: Correct M/Z and fragmentation gcms_run->gcms_result nmr_run Acquire ¹H and ¹³C NMR nmr_prep->nmr_run nmr_result Result: Spectrum consistent with structure nmr_run->nmr_result

Caption: Workflow for the analytical validation of 3,4-DCMP HCl.

Analytical Protocols and Expected Data
ParameterHPLC-UVGC-MS¹H NMR
Sample Prep 1 mg/mL in Mobile Phase A/B (50:50)1 mg/mL freebase in Methanol~10 mg/mL in DMSO-d₆
Column/System C18 reverse-phase, 4.6 x 150 mm, 5 µmDB-5 or equivalent, 30m x 0.25mm400 MHz Spectrometer
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in AcetonitrileCarrier Gas: Helium-
Detection 220 nm, 275 nmElectron Ionization (EI)-
Expected Results Single major peak (>99.0%) at a specific retention time.Molecular Ion (M⁺) for freebase: m/z ≈ 301. Key fragments: m/z 84 (piperidine ring).[11]Aromatic protons shifted downfield, absence of signals for 3,4-protons of starting material.

Conclusion

The protocols described in this application note provide a reliable and reproducible method for the synthesis and purification of high-purity 3,4-DCMP HCl for research applications. By following the detailed steps for synthesis, purification, and analytical validation, researchers can be confident in the quality of the compound for use in sensitive neuropharmacological assays. Adherence to the stringent safety protocols outlined is paramount for the safe execution of this work.

References

Application Note: Proper Handling, Storage, and Quality Control of 3,4-Dichloromethylphenidate (3,4-DCMP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the proper handling, storage, and quality control of 3,4-Dichloromethylphenidate (3,4-DCMP), a potent phenidate-class research chemical.[1][2] As a structural analog of methylphenidate, 3,4-DCMP is utilized in neuropharmacological research for its activity as a dopamine and norepinephrine reuptake inhibitor.[1][3] Due to its high potency and the limited availability of extensive toxicological data, stringent adherence to safety and handling protocols is paramount to ensure personnel safety and maintain experimental integrity. This guide outlines best practices derived from safety data, information on related compounds, and established laboratory safety standards governed by bodies such as the Occupational Safety and Health Administration (OSHA).[4][5]

Introduction and Scientific Context

This compound (3,4-DCMP) is a synthetic stimulant distinguished from its parent compound, methylphenidate, by the addition of two chlorine atoms to the 3 and 4 positions of the phenyl ring.[2] This structural modification significantly increases its binding affinity and potency at the dopamine and norepinephrine transporters, while also extending its duration of action.[1][2]

Given its classification as a potent research chemical, all laboratory activities involving 3,4-DCMP must be governed by a comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5][6] The protocols herein are designed to supplement, not replace, institution-specific guidelines and a thorough, task-specific risk assessment.

Physicochemical & Stability Profile

Understanding the fundamental properties of 3,4-DCMP is critical for developing appropriate handling and storage strategies. The hydrochloride salt is the most common form supplied for research.

PropertyValueSource
Chemical Name methyl 2-(3,4-dichlorophenyl)-2-(piperidin-2-yl)acetate[2]
Molecular Formula C₁₄H₁₇Cl₂NO₂ (free base) C₁₄H₁₇Cl₂NO₂ • HCl (hydrochloride salt)[7]
Molecular Weight 302.20 g/mol (free base) 338.66 g/mol (hydrochloride salt)[3][8]
Appearance Neat solid / Crystalline powder[7][9]
Recommended Storage -20°C[3][7]
Purity (as supplied) ≥98% (typical for reference standard grade)[7]

Stability Insights: While specific stability data for 3,4-DCMP is limited, valuable inferences can be drawn from studies on its parent compound, methylphenidate.

  • Temperature Sensitivity: Methylphenidate shows significant degradation at room and elevated temperatures (25°C and 35°C), but is stable for extended periods when refrigerated (4°C) or frozen (-20°C).[10][11] At 25°C, complete metabolism into its primary metabolite, ritalinic acid, can occur within two weeks in a blood matrix.[10]

  • Solution Stability: An extemporaneously prepared 5 mg/mL solution of methylphenidate hydrochloride in sterile water was found to be chemically and physically stable for up to one year when stored in amber glass vials at refrigerated temperatures (2-8°C).[12][13]

Causality: The ester functional group in the phenidate structure is susceptible to hydrolysis, a process accelerated by higher temperatures and non-neutral pH. The 3,4-dichloro substitution increases the molecule's lipophilicity and resistance to some metabolic pathways but does not eliminate its susceptibility to chemical degradation.[2] Therefore, the recommended storage temperature of -20°C for 3,4-DCMP is a critical measure to minimize hydrolytic degradation and preserve the compound's integrity over time.[3][7]

Hazard Assessment & Safety Protocols

The absence of comprehensive toxicological data requires that 3,4-DCMP be treated as a particularly hazardous substance.[6] A thorough risk assessment must be conducted before any work begins.

Caption: Risk assessment workflow for handling 3,4-DCMP.

Hierarchy of Controls:

  • Engineering Controls: All handling of solid 3,4-DCMP and initial preparation of concentrated solutions must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glovebox to prevent inhalation of airborne particles.[14]

  • Administrative Controls: Access to areas where 3,4-DCMP is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures for this compound.[15]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: ANSI Z87.1 compliant safety glasses or goggles.

    • Hand Protection: Nitrile gloves. Change gloves frequently, especially after direct contact with the compound.[16]

    • Body Protection: A buttoned lab coat.

Long-Term Storage Protocol

Proper storage is essential to maintain the chemical purity and potency of 3,4-DCMP.

Protocol Steps:

  • Verification: Upon receipt, verify the container is properly sealed and labeled.

  • Container: The compound should be stored in its original, tightly sealed vial. If repackaging is necessary, use amber glass vials to protect from light.

  • Environment: Place the vial inside a secondary container (e.g., a small, labeled box or sealed bag).

  • Temperature: Store the secondary container in a designated, clearly labeled section of a -20°C freezer .[3][7]

  • Inventory: Log the compound's identity, location, date of receipt, and quantity in the laboratory's chemical inventory system.

FormPrimary ContainerTemperatureAtmosphereLight Protection
Solid (Neat) Tightly-sealed amber glass vial-20°C Normal (Air)Amber vial
Stock Solution Tightly-sealed amber glass vial-20°C Inert (Argon/N₂) optionalAmber vial

Rationale: Storing at -20°C drastically slows the rate of potential hydrolytic degradation.[10][11] Using a secondary container prevents accidental loss and cross-contamination within the freezer.

Protocol for Stock Solution Preparation

Accurate preparation of stock solutions is fundamental for reproducible experimental results. This protocol is for preparing a 10 mM stock solution in DMSO.

Materials:

  • This compound HCl (FW: 338.66 g/mol )

  • Analytical balance (readable to 0.01 mg)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated micropipettes

  • 1.5 mL amber glass autosampler vial or equivalent

  • Vortex mixer and/or sonicator

Protocol Steps:

  • Pre-equilibration: Allow the vial of 3,4-DCMP to warm to room temperature for at least 15-20 minutes before opening.

    • Rationale: This prevents atmospheric moisture from condensing on the cold solid, which can affect weighing accuracy and promote hydrolysis.

  • Weighing: Tare a clean, empty vial on the analytical balance. Carefully add approximately 3.4 mg of 3,4-DCMP HCl. Record the exact weight.

    • Pro-Tip: Perform this step in a ventilated balance enclosure or chemical fume hood to contain any airborne powder.

  • Calculation: Calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (L) = [Weight (g) / 338.66 ( g/mol )] / 0.010 (mol/L)

    • Example: For 3.40 mg, Volume = (0.00340 g / 338.66 g/mol ) / 0.010 mol/L = 0.001004 L = 1004 µL

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Homogenization: Securely cap the vial and vortex thoroughly for 1-2 minutes. If any solid remains, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.

  • Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, and preparation date. Store at -20°C as outlined in Section 4.

Protocol for Quality Control & Purity Verification

Routine quality control (QC) is a self-validating measure to ensure the integrity of the stored compound, especially before initiating a new set of critical experiments. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for this purpose.[17][18]

QC_Workflow cluster_initial Initial Verification cluster_actions Actions cluster_periodic Periodic Re-testing receive Receive New Lot or Prepare Fresh Stock hplc_initial Run Initial QC (RP-HPLC Analysis) receive->hplc_initial decision Purity ≥ 98% and Single Major Peak? hplc_initial->decision release Release for Experimental Use decision->release Yes quarantine Quarantine Lot. Contact Supplier & Investigate. decision->quarantine No storage Long-Term Storage (>6 months) release->storage hplc_periodic Run Periodic QC (RP-HPLC Analysis) storage->hplc_periodic Before new study hplc_periodic->decision

Caption: Quality control workflow for 3,4-DCMP.

Example RP-HPLC Protocol:

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18 column (e.g., Inertsil ODS-3, 100 x 4.6 mm, 3.0 µm).[17]

  • Mobile Phase: Acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 4.0).[17][19]

  • Gradient: Start with a low percentage of acetonitrile and ramp up to elute the compound.

  • Flow Rate: 1.0 - 1.5 mL/min.[17]

  • Column Temperature: 40°C.[17]

  • Detection Wavelength: 215 nm.[17][19]

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a dilute sample of the 3,4-DCMP stock solution in the mobile phase (e.g., 10 µg/mL).

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the sample and run the analysis.

  • Analysis: Examine the chromatogram. A high-purity sample should exhibit one major peak with a retention time characteristic of the compound. The peak area should represent ≥98% of the total integrated peak area. The presence of significant secondary peaks may indicate degradation or impurities.

Spill Management & Waste Disposal

All waste materials must be handled as hazardous chemical waste.

Spill Response:

  • Evacuate: If a significant amount of powder is spilled, evacuate the immediate area.

  • Communicate: Inform the lab supervisor and EHS officer.

  • Control: Prevent further spread. For solid spills, do not use a dry brush or towel, as this will aerosolize the powder.

  • Cleanup: Gently cover the spill with absorbent pads. For powder, carefully scoop the material into a labeled waste container. Clean the area with a wet cloth (e.g., with 70% ethanol), moving from the outside of the spill inward.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

Waste Disposal Protocol:

  • Segregation: Do not mix 3,4-DCMP waste with other waste streams unless explicitly permitted by your institution's EHS department.[20][21]

  • Solid Waste: Contaminated PPE, weigh boats, and vials should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused or expired solutions should be collected in a compatible, sealed, and labeled hazardous waste container.

  • Pickup: Store waste containers in a designated satellite accumulation area within the laboratory and arrange for pickup by the institutional EHS department.[20][21]

References

Application Notes & Protocols for 3,4-Dichloromethylphenidate (3,4-DCMP) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,4-Dichloromethylphenidate (3,4-DCMP), a potent structural analog of methylphenidate, has emerged as a valuable pharmacological tool in neuroscience.[1] Characterized as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), its unique pharmacological profile, marked by significantly higher potency and a longer duration of action compared to its parent compound, offers distinct advantages for probing the intricacies of monoaminergic systems.[2] These application notes provide an in-depth guide to the use of 3,4-DCMP, detailing its mechanism of action, summarizing key comparative data, and presenting robust protocols for its application in ex vivo and in vitro neuroscience research.

Chemical and Pharmacological Profile

3,4-DCMP is the 3,4-dichlorinated analogue of methylphenidate, a modification that significantly alters its pharmacological properties.[2] The addition of two chlorine atoms to the phenyl ring at the 3 and 4 positions enhances its affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][2] This modification makes the 3,4-dichloro group more closely mimic the 3,4-dihydroxy group found on endogenous catecholamines like dopamine and norepinephrine.[2]

Unlike methylphenidate, 3,4-DCMP also exhibits appreciable activity at the serotonin transporter (SERT), making it a true SNDRI.[2] This broader spectrum of activity allows for the investigation of complex interactions between these three critical neurotransmitter systems. Due to its increased resistance to metabolism, 3,4-DCMP has a greatly increased duration of action, lasting from 6 to 18 hours compared to the 4 to 6 hours typical for methylphenidate.[1][2]

Mechanism of Action: A Potent Monoamine Transporter Ligand

3,4-DCMP exerts its effects by binding to and blocking the presynaptic dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][3] This inhibition of reuptake leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling at postsynaptic receptors. Research indicates that 3,4-DCMP acts as a "cocaine-like" inhibitor rather than an "amphetamine-like" releaser, meaning it blocks the normal reuptake process without causing reverse transport (efflux) of neurotransmitters from the presynaptic terminal.[4][5]

DCMP_Mechanism_of_Action Figure 1: Mechanism of 3,4-DCMP at the Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal vesicle Synaptic Vesicles (containing DA, NE) DA_NE Dopamine (DA) Norepinephrine (NE) vesicle->DA_NE DAT DAT NET NET DCMP 3,4-DCMP DCMP->DAT Blocks DCMP->NET Blocks DA_NE->DAT Reuptake DA_NE->NET Reuptake Receptor Postsynaptic Receptors DA_NE->Receptor Binding & Signal Electrophysiology_Workflow Figure 2: Ex Vivo Electrophysiology Workflow Perfusion 1. Transcardial Perfusion (Ice-cold aCSF) Dissection 2. Brain Dissection Perfusion->Dissection Slicing 3. Vibratome Slicing (300-400 µm slices) Dissection->Slicing Recovery 4. Slice Recovery (Carbogenated aCSF, 32-34°C, >1 hr) Slicing->Recovery Recording 5. Transfer to Recording Chamber Recovery->Recording Baseline 6. Baseline Recording (e.g., fEPSPs, 15-20 min) Recording->Baseline Application 7. Bath Application (Vehicle or 3,4-DCMP) Baseline->Application Data 8. Data Acquisition (Record changes in synaptic response) Application->Data Washout 9. Washout & Analysis Data->Washout

References

Probing Monoamine Transporters with 3,4-Dichloromethylphenidate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3,4-Dichloromethylphenidate as a Research Tool

This compound (3,4-DCMP) is a potent psychostimulant and a structural analog of methylphenidate, a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its unique pharmacological profile, characterized by high affinity for the dopamine and norepinephrine transporters, makes it a valuable tool for researchers investigating the intricacies of monoamine transporter function and dysfunction.[3] This document provides detailed application notes and protocols for utilizing 3,4-DCMP as a probe to explore the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

The 3,4-dichloro substitution on the phenyl ring of the methylphenidate structure significantly enhances its affinity for both DAT and NET.[1] This increased potency, relative to its parent compound, allows for the investigation of transporter dynamics with higher precision.[3] Understanding the interaction of compounds like 3,4-DCMP with these transporters is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders, including depression, addiction, and neurodegenerative diseases.[4]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage 3,4-DCMP in their in vitro and ex vivo studies. The subsequent sections will delve into its mechanism of action, provide a comprehensive data summary of its interaction with monoamine transporters, and offer detailed, step-by-step protocols for key experimental assays.

Mechanism of Action: A Competitive Inhibitor of Monoamine Reuptake

This compound exerts its effects by acting as a competitive reuptake inhibitor at monoamine transporters. By binding to the transporter proteins, it blocks the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling. Some evidence also suggests an interaction with the serotonin transporter, albeit with lower affinity.[1][3]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DA_NE Dopamine (DA) / Norepinephrine (NE) vesicle->DA_NE Release DAT_NET Dopamine/Norepinephrine Transporter (DAT/NET) DA_NE->DAT_NET Reuptake receptor Postsynaptic Receptors DA_NE->receptor Binding & Signal Transduction DCMP 3,4-DCMP DCMP->DAT_NET Competitive Inhibition

Caption: Competitive inhibition of DAT/NET by 3,4-DCMP.

Data Presentation: Comparative Analysis of Monoamine Transporter Interactions

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of this compound in comparison to methylphenidate and cocaine. This data highlights the enhanced potency of 3,4-DCMP, particularly at the dopamine and norepinephrine transporters.

CompoundTransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
This compound DAT 5.8 13
NET 6.6 23
SERT 731 2,940
MethylphenidateDAT70140
NET500450
SERT>10,000>10,000
CocaineDAT250280
NET320350
SERT82330

Data compiled from "Pharmacological profile of methylphenidate-based designer drugs".[3]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for characterizing the interaction of this compound with monoamine transporters. These protocols are designed to be self-validating, with explanations for critical steps to ensure experimental robustness.

Protocol 1: Radioligand Binding Assays for DAT, NET, and SERT

This assay determines the binding affinity (Ki) of 3,4-DCMP for each monoamine transporter through competitive displacement of a specific radioligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing DAT, NET, or SERT Incubation Incubate membranes with radioligand and varying concentrations of 3,4-DCMP Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, radioligand, and serial dilutions of 3,4-DCMP Reagent_Prep->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Quantification Quantify radioactivity on filters Washing->Quantification Curve_Fitting Generate competition curve and calculate IC50 Quantification->Curve_Fitting Ki_Calculation Calculate Ki using the Cheng-Prusoff equation Curve_Fitting->Ki_Calculation

Caption: Workflow for the competitive radioligand binding assay.

Materials and Reagents:

  • Cell Membranes: Crude membrane preparations from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

  • Test Compound: this compound hydrochloride, dissolved in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known selective inhibitor for each transporter (e.g., 10 µM GBR-12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • 96-well microplates, glass fiber filter mats, and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of 3,4-DCMP in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to a final concentration at or near its Kd value.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand solution, and 150 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of each concentration of 3,4-DCMP, 50 µL of radioligand solution, and 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mats using a cell harvester.

    • Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats and place them in scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the 3,4-DCMP concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the potency (IC50) of 3,4-DCMP in inhibiting the uptake of radiolabeled monoamines into synaptosomes, which are resealed nerve terminals containing functional transporters.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Synaptosome_Prep Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT) Pre-incubation Pre-incubate synaptosomes with varying concentrations of 3,4-DCMP Synaptosome_Prep->Pre-incubation Reagent_Prep Prepare uptake buffer, radiolabeled monoamine, and dilutions of 3,4-DCMP Reagent_Prep->Pre-incubation Initiate_Uptake Add radiolabeled monoamine to initiate uptake Pre-incubation->Initiate_Uptake Terminate_Uptake Rapidly filter and wash to stop the uptake process Initiate_Uptake->Terminate_Uptake Quantification Quantify radioactivity in synaptosomes Terminate_Uptake->Quantification Curve_Fitting Generate inhibition curve and calculate IC50 Quantification->Curve_Fitting

Caption: Workflow for the synaptosomal monoamine uptake inhibition assay.

Materials and Reagents:

  • Synaptosomes: Prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus/cortex for NET, and brainstem for SERT).[3]

  • Radiolabeled Monoamines:

    • For DAT: [³H]Dopamine

    • For NET: [³H]Norepinephrine

    • For SERT: [³H]Serotonin (5-HT)

  • Test Compound: this compound hydrochloride, dissolved in uptake buffer.

  • Uptake Buffer: Krebs-Henseleit buffer (or similar physiological salt solution) containing glucose, pargyline (a monoamine oxidase inhibitor), and ascorbic acid (to prevent oxidation of monoamines).

  • Non-specific Uptake Control: A high concentration of a selective inhibitor for each transporter.

  • 96-well microplates, glass fiber filter mats, and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Synaptosomes:

    • Homogenize the dissected brain tissue in ice-cold sucrose buffer.

    • Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

    • Resuspend the synaptosomal pellet in the uptake buffer.

    • Determine the protein concentration of the synaptosomal preparation (e.g., using a BCA assay).

  • Assay Setup (in triplicate in a 96-well plate):

    • Add a standardized amount of synaptosomal protein to each well.

    • Add varying concentrations of 3,4-DCMP or the non-specific uptake control.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiation and Termination of Uptake:

    • Initiate the uptake by adding the respective radiolabeled monoamine to each well.

    • Incubate for a short period (typically 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filter mats, followed by washing with ice-cold uptake buffer.

  • Quantification:

    • Dry the filter mats and quantify the radioactivity as described in the binding assay protocol.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake inhibition against the logarithm of the 3,4-DCMP concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound serves as a potent and valuable pharmacological tool for the in-depth investigation of monoamine transporter systems. Its high affinity for DAT and NET allows for precise characterization of these transporters in both healthy and diseased states. The protocols outlined in this guide provide a robust framework for researchers to elucidate the binding kinetics and functional inhibition profile of 3,4-DCMP and other novel compounds.

Future research could explore the in vivo effects of 3,4-DCMP on neurotransmitter levels using techniques such as microdialysis, and its behavioral consequences in animal models of neurological disorders. Such studies, grounded in the in vitro characterization detailed here, will further our understanding of the complex role of monoamine transporters in brain function and pave the way for the development of more effective and targeted therapeutics.

References

Troubleshooting & Optimization

overcoming solubility issues of 3,4-Dichloromethylphenidate in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of 3,4-CTMP Aqueous Solubility

3,4-Dichloromethylphenidate (3,4-CTMP) is a structural analog of methylphenidate, distinguished by the presence of two chlorine atoms on the phenyl ring.[1][2] This modification significantly increases its lipophilicity, posing a considerable challenge for researchers aiming to prepare aqueous solutions for experimental use. While the hydrochloride salt form offers improved solubility over the free base, achieving stable, concentrated aqueous solutions can remain problematic.[3][4]

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility issues with 3,4-CTMP. It offers a series of troubleshooting steps, detailed protocols, and scientific explanations to enable the successful preparation of aqueous solutions for a variety of research applications.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed as a first line of support for common issues encountered during the solubilization of 3,4-CTMP.

Q1: My 3,4-CTMP powder is not dissolving in my aqueous buffer. What is the primary reason for this?

A: The most common reason is the inherent low aqueous solubility of the molecule, which is significantly more lipophilic than its parent compound, methylphenidate.[1] First, verify the form of your compound. The free base form of 3,4-CTMP has extremely low water solubility. You will likely require the hydrochloride (HCl) salt , which is significantly more water-soluble.[4][5] If you are using the HCl salt and still face issues, the pH of your buffer may be too high (alkaline), causing the salt to convert to the less soluble free base form.

Q2: I am using 3,4-CTMP HCl, but it precipitates out of my phosphate-buffered saline (PBS) solution. How can I fix this?

A: This is a classic pH-dependent solubility issue. The piperidine nitrogen in 3,4-CTMP has a pKa that dictates its ionization state. In solutions with a pH above its pKa, the molecule will be deprotonated, leading to the precipitation of the poorly soluble free base. Standard PBS is often buffered around pH 7.4, which may be too high for stable solubilization.

  • Immediate Action: Try lowering the pH of your solution. A buffer system with a pH between 4 and 6 is often more suitable. A recent study on methylphenidate confirmed that its stability is compromised in neutral to alkaline conditions, with significant hydrolysis observed at pH 7.0 and above, a principle that can be extended to its analog, 3,4-CTMP.[6]

  • Causality: By maintaining an acidic pH, you ensure the piperidine nitrogen remains protonated (as -NH2+), preserving the more soluble salt form of the molecule and preventing its precipitation.

Q3: What is the quickest and most straightforward method to prepare a stock solution of 3,4-CTMP for in vitro experiments?

A: The use of a co-solvent system is the most common and effective initial strategy.[7] Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more favorable for lipophilic compounds to dissolve.[8]

  • Recommended Co-solvent: Dimethyl sulfoxide (DMSO) is an excellent choice. First, dissolve the 3,4-CTMP in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). This stock can then be serially diluted into your aqueous experimental buffer.

  • Critical Consideration: Ensure the final concentration of the organic co-solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts that could affect your experimental results.

Q4: Can I use physical methods like heating or sonication to aid dissolution?

A: Yes, but with caution.

  • Sonication: A brief period of sonication in a water bath can be very effective. It provides energy to break up powder aggregates, increasing the surface area available for dissolution. This is a safe and recommended first step.

  • Heating: Gently warming the solution (e.g., to 37-40°C) can increase the rate of dissolution. However, prolonged or excessive heating should be avoided as it may lead to chemical degradation of the compound. Always bring the solution back to room temperature to ensure the compound remains in solution, as solubility is temperature-dependent.

Q5: My experiments require a higher concentration of 3,4-CTMP in a purely aqueous system without organic co-solvents. What advanced techniques are available?

A: For applications demanding higher aqueous concentrations, such as formulation development, two powerful techniques are the use of surfactants and cyclodextrins.

  • Surfactants: These amphiphilic molecules form micelles in water above a certain concentration known as the Critical Micelle Concentration (CMC).[9][10] The hydrophobic core of these micelles can encapsulate poorly soluble drugs, effectively increasing their apparent solubility in water.[11][12] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polyoxyl 35 castor oil (Cremophor® EL) are commonly used in pharmaceutical formulations for this purpose.[12]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can form "inclusion complexes" by encapsulating the lipophilic 3,4-CTMP molecule within their central cavity, thereby shielding it from the aqueous environment and dramatically increasing its solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubilizing capacity and a favorable safety profile.[13][15]

Visual Guides and Workflows

Troubleshooting Solubility Issues

The following diagram outlines a logical workflow for addressing solubility challenges with 3,4-CTMP.

G start Start: Prepare Aqueous Solution of 3,4-CTMP check_dissolved Is the compound fully dissolved? start->check_dissolved success Success: Solution is ready for use. (Consider 0.22µm filtration) check_dissolved->success Yes check_form 1. Verify Compound Form check_dissolved->check_form No is_salt Is it the HCl salt? check_form->is_salt use_salt Action: Obtain and use the HCl salt form. is_salt->use_salt No (Free Base) check_ph 2. Check Solution pH is_salt->check_ph Yes use_salt->start is_acidic Is pH < 6.5? check_ph->is_acidic adjust_ph Action: Lower pH using a suitable acidic buffer (e.g., citrate, acetate). is_acidic->adjust_ph No (pH is neutral/alkaline) try_cosolvent 3. Use a Co-solvent (e.g., DMSO, Ethanol) is_acidic->try_cosolvent Yes adjust_ph->start check_dissolved2 Is it dissolved now? try_cosolvent->check_dissolved2 check_dissolved2->success Yes advanced 4. Employ Advanced Methods check_dissolved2->advanced No

Caption: Troubleshooting workflow for 3,4-CTMP solubilization.

Mechanism of Cyclodextrin Inclusion Complexation

This diagram illustrates how cyclodextrins enhance the solubility of hydrophobic molecules like 3,4-CTMP.

G cluster_after After Complexation drug 3,4-CTMP (Poorly Soluble) p1 cd HP-β-Cyclodextrin complex Soluble Inclusion Complex p1->complex Encapsulation of hydrophobic moiety

Caption: Formation of a 3,4-CTMP-cyclodextrin inclusion complex.

Experimental Protocols

Disclaimer: These protocols are intended for research purposes only by qualified professionals. Adhere to all institutional safety guidelines and regulations when handling chemical reagents.

Protocol 1: Preparation of a 3,4-CTMP Stock Solution using DMSO

This protocol is ideal for preparing a concentrated stock for subsequent dilution in aqueous media for in vitro assays.

  • Preparation: Weigh out the desired amount of 3,4-CTMP HCl powder using a calibrated analytical balance.

  • Initial Dissolution: Add 100% cell culture grade DMSO to the powder to achieve the target stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the calculated mass).

  • Mixing: Vortex the vial for 30-60 seconds. If necessary, sonicate in a room temperature water bath for 5-10 minutes until the solution is completely clear and free of visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Application: When preparing working solutions, dilute the DMSO stock into the final aqueous buffer. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell-based assays.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is suitable for preparing aqueous formulations without organic co-solvents, which may be necessary for certain cellular or in vivo studies.

  • Prepare Cyclodextrin Vehicle: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., sterile saline or a pH 5.5 citrate buffer). This is a commonly used concentration for enhancing the solubility of hydrophobic compounds.[15]

  • Weigh Compound: Accurately weigh the required amount of 3,4-CTMP HCl.

  • Add Vehicle: Add the 45% HP-β-CD solution to the 3,4-CTMP HCl powder.

  • Mix Thoroughly: Vortex the mixture vigorously for 2-3 minutes. The solution may appear cloudy initially.

  • Equilibrate: Place the vial on a rotator or shaker at room temperature and allow it to mix for at least 2-4 hours to ensure maximal complexation. Sonication can be used to expedite this process.

  • Final Filtration: Once the solution is clear, filter it through a 0.22 µm sterile syringe filter (e.g., PVDF or PES) to remove any potential micro-precipitates and ensure sterility.

  • Confirmation: The resulting clear solution contains the 3,4-CTMP/HP-β-CD inclusion complex, ready for experimental use.

Data Summary Table

MethodPrimary MechanismProsConsBest For
pH Adjustment Increases the population of the protonated, more soluble salt form.Simple, inexpensive.Limited solubility enhancement; risk of hydrolysis at higher pH.Low concentration solutions in acidic buffers.
Co-solvents (DMSO) Reduces the polarity of the bulk solvent.[8]Fast, effective for high concentration stocks, widely used.Potential for solvent toxicity/artifacts in sensitive assays.In vitro screening, preparing stocks for dilution.
Surfactants Micellar encapsulation of the hydrophobic drug molecule.[10]High solubilization capacity.Can interfere with some biological assays; potential for toxicity.Formulations where co-solvents are not viable.
Cyclodextrins Formation of a water-soluble inclusion complex.[16]High solubilization capacity, excellent safety profile, often used in vivo.[15]More expensive; requires optimization of drug:CD ratio.Co-solvent-free aqueous formulations for cellular and in vivo studies.

References

Navigating the Synthesis of 3,4-Dichloromethylphenidate (3,4-DCMP): A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of 3,4-Dichloromethylphenidate (3,4-DCMP). As a potent analog of methylphenidate, the successful synthesis of 3,4-DCMP is crucial for advancing research in neuropharmacology and drug development. This guide, structured in a responsive question-and-answer format, is designed to provide you with in-depth troubleshooting strategies and field-proven insights to help you navigate the complexities of this synthesis and optimize your yields.

I. Overview of Synthetic Strategies for 3,4-DCMP

The synthesis of 3,4-DCMP, a dichlorinated analog of methylphenidate, presents unique challenges due to the electronic effects of the chlorine substituents and the need for stereochemical control. Two primary synthetic routes are commonly considered:

  • Direct Chlorination of Methylphenidate: This approach involves the electrophilic aromatic substitution on the phenyl ring of methylphenidate. While seemingly straightforward, controlling the regioselectivity to obtain the desired 3,4-dichloro isomer can be challenging, often leading to a mixture of chlorinated products.

  • Multi-step Synthesis from Substituted Precursors: A more controlled and widely applicable approach begins with a 3,4-dichlorinated phenyl precursor. A common pathway involves the reaction of 3,4-dichlorobenzonitrile with a suitable Grignard or organolithium reagent, followed by hydrolysis of the resulting intermediate and subsequent esterification to yield 3,4-DCMP. Another viable route utilizes the Ritter reaction, where a carbocation is trapped by a nitrile.

This guide will focus primarily on the multi-step synthesis, as it offers greater control over the final product and is more amenable to troubleshooting and optimization.

II. Troubleshooting Guide and Frequently Asked Questions (FAQs)

Our Senior Application Scientists have compiled the following troubleshooting guide based on common issues encountered during the synthesis of 3,4-DCMP and related phenidate analogs.

A. Challenges in the Initial Carbon-Carbon Bond Formation

A critical step in the multi-step synthesis is the formation of the carbon-carbon bond between the 3,4-dichlorophenyl ring and the piperidine precursor. This is often achieved through a Grignard or Ritter reaction.

Question 1: I am experiencing low yields in the Grignard reaction between 2-bromopyridine and the Grignard reagent derived from (3,4-dichlorophenyl)acetonitrile. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this Grignard reaction are a common hurdle. The primary challenges often revolve around the stability of the Grignard reagent and competing side reactions.

Likely Causes:

  • Grignard Reagent Instability: The Grignard reagent of (3,4-dichlorophenyl)acetonitrile can be unstable, particularly at elevated temperatures. Decomposition can lead to a lower concentration of the active nucleophile.

  • Wurtz Coupling: A significant side reaction is the homocoupling of the Grignard reagent to form a dimer. This is often initiated by trace amounts of oxygen or other oxidants.

  • Moisture and Air Sensitivity: Grignard reagents are notoriously sensitive to moisture and atmospheric oxygen. Inadequate drying of glassware and solvents is a frequent cause of reaction failure.

  • Formation of Bipyridyls: The reaction of the Grignard reagent with 2-bromopyridine can sometimes lead to the formation of bipyridyl byproducts[1].

Troubleshooting and Optimization Protocol:

  • Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use. Solvents such as THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Grignard Formation at Low Temperature: Prepare the Grignard reagent at a low temperature (0-5 °C) to minimize decomposition. The slow, dropwise addition of the (3,4-dichlorophenyl)acetonitrile to the magnesium turnings is crucial.

  • Activation of Magnesium: If the Grignard reaction is sluggish to initiate, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas such as argon or nitrogen.

  • Slow Addition of 2-Bromopyridine: Add the 2-bromopyridine solution to the Grignard reagent dropwise at a low temperature to control the exotherm and minimize side reactions.

  • Use of a Grignard Exchange Reaction: An alternative is to use a Grignard exchange reaction, for example, by reacting 2-bromopyridine with a more stable Grignard reagent like isopropylmagnesium chloride to form 2-pyridylmagnesium chloride in situ, which can then react with the (3,4-dichlorophenyl)acetonitrile[1].

Question 2: My Ritter reaction using a 3,4-dichlorinated styrene derivative and a nitrile is giving a complex mixture of products. How can I improve the selectivity?

Answer:

The Ritter reaction, which involves the acid-catalyzed addition of a nitrile to a carbocation, can be prone to side reactions, especially with substituted styrenes[2][3][4].

Likely Causes:

  • Carbocation Rearrangements: The intermediate carbocation can undergo rearrangements, leading to a mixture of constitutional isomers.

  • Polymerization of the Styrene: Under strongly acidic conditions, styrene derivatives can polymerize, significantly reducing the yield of the desired product.

  • Over-hydrolysis: The amide product of the Ritter reaction can be further hydrolyzed to the corresponding carboxylic acid under the reaction conditions[5].

Troubleshooting and Optimization Protocol:

  • Choice of Acid Catalyst: The strength and concentration of the acid catalyst are critical. While strong acids like sulfuric acid are traditional, milder Lewis acids or solid acid catalysts can sometimes offer better selectivity and reduce polymerization.

  • Temperature Control: Maintain a low reaction temperature to disfavor carbocation rearrangements and polymerization.

  • Nitrile as Solvent: Using the nitrile reactant as the solvent can help to drive the reaction towards the desired product by ensuring a high concentration of the nucleophile.

  • Controlled Work-up: Careful neutralization of the reaction mixture at a low temperature is important to prevent the hydrolysis of the amide product.

B. Hydrolysis of the Nitrile Intermediate

The conversion of the α-(3,4-dichlorophenyl)-α-(2-pyridyl)acetonitrile intermediate to the corresponding amide or carboxylic acid (ritalinic acid) is a crucial step.

Question 3: I am struggling with the hydrolysis of the hindered nitrile intermediate. The reaction is either incomplete or proceeds all the way to the carboxylic acid, making it difficult to isolate the amide.

Answer:

The hydrolysis of sterically hindered nitriles can be challenging to control[6][7][8].

Likely Causes:

  • Steric Hindrance: The bulky groups surrounding the nitrile functionality can impede the approach of water or hydroxide ions.

  • Harsh Reaction Conditions: The use of strong acids or bases at high temperatures to overcome steric hindrance often leads to the complete hydrolysis of the initially formed amide to the carboxylic acid[9].

Troubleshooting and Optimization Protocol:

  • Milder Hydrolysis Conditions:

    • Acid-Catalyzed Hydrolysis: Use a milder acid catalyst or lower the reaction temperature. For example, heating with concentrated HCl at a controlled temperature may favor the formation of the amide[10].

    • Base-Catalyzed Hydrolysis: A solution of potassium hydroxide in tert-butanol can sometimes provide a more controlled hydrolysis to the amide.

  • Use of Phase-Transfer Catalysis: A phase-transfer catalyst can facilitate the reaction between the nitrile in an organic solvent and an aqueous solution of the hydrolyzing agent, often allowing for milder reaction conditions.

  • Metal-Catalyzed Hydration: Certain transition metal catalysts, such as those based on platinum or ruthenium, can catalyze the hydration of nitriles to amides under neutral conditions, which can be particularly useful for sensitive substrates[6].

Workflow for Controlled Nitrile Hydrolysis

G cluster_start Starting Material cluster_methods Hydrolysis Methods cluster_products Products start Hindered Nitrile Intermediate acid Mild Acid Hydrolysis (e.g., HCl at 40-60°C) start->acid Option 1 base Controlled Base Hydrolysis (e.g., KOH in t-BuOH) start->base Option 2 metal Metal-Catalyzed Hydration (e.g., Pt or Ru catalyst) start->metal Option 3 amide Desired Amide Intermediate acid->amide base->amide metal->amide acid_prod Carboxylic Acid (Over-hydrolysis) amide->acid_prod Further Hydrolysis G cluster_synthesis Synthesis cluster_separation Separation cluster_isomers Isolated Isomers cluster_recycling Recycling synthesis Synthesis yielding threo/erythro mixture separation Diastereomer Separation (Crystallization or Chromatography) synthesis->separation threo Desired threo-isomer separation->threo erythro Unwanted erythro-isomer separation->erythro epimerization Epimerization of erythro-isomer erythro->epimerization epimerization->synthesis Recycle

References

identifying and minimizing artifacts in 3,4-Dichloromethylphenidate analytical data

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 3,4-Dichloromethylphenidate (3,4-CTMP). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of 3,4-CTMP analysis, enabling the generation of accurate and reproducible data. As a potent, long-acting analogue of methylphenidate, understanding its analytical behavior is critical for research and forensic applications.[1][2] This center provides in-depth, question-and-answer-based troubleshooting guides to help you identify and minimize common analytical artifacts.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

FAQ 1: What is this compound (3,4-CTMP) and why is its analysis challenging?

This compound (3,4-DCMP or 3,4-CTMP) is a synthetic stimulant of the phenidate class.[1] Its structure is closely related to methylphenidate, but with a 3,4-dichloro substitution on the phenyl ring. This modification significantly increases its potency and metabolic resistance, leading to a longer duration of action.[1]

Analytical challenges arise from several factors:

  • Thermal Labiality: Like many phenidates, 3,4-CTMP is susceptible to degradation at high temperatures, a key concern for Gas Chromatography (GC)-based methods.[3]

  • Hydrolytic Instability: The methyl ester group is prone to hydrolysis, especially under non-neutral pH conditions, forming the inactive metabolite, 3,4-dichlororitalinic acid. This is analogous to the hydrolysis of methylphenidate to ritalinic acid.[4][5]

  • Stereoisomerism: 3,4-CTMP possesses two chiral centers, resulting in four possible stereoisomers (d-threo, l-threo, d-erythro, l-erythro). As the pharmacological activity often resides in a specific isomer (typically the d-threo for phenidates), achiral analytical methods may provide an incomplete picture of its biological effects.[5][6]

  • Matrix Effects: When analyzing biological samples (e.g., plasma, urine, hair), endogenous components can interfere with the ionization of 3,4-CTMP in mass spectrometry, leading to signal suppression or enhancement.[7][8][9]

Section 2: Troubleshooting Guide for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of novel psychoactive substances.[10][11] However, the thermal nature of the technique presents specific challenges for compounds like 3,4-CTMP.

Q1: My GC-MS chromatogram for 3,4-CTMP shows a broad, tailing peak and a smaller, earlier-eluting peak that I can't identify. What's happening?

Answer: This is a classic sign of on-column thermal degradation. 3,4-CTMP, like its parent compound methylphenidate, can degrade in the hot GC inlet or on the column itself.[3]

Causality: The high temperatures used in GC can cause the 3,4-CTMP molecule to break down. A common degradation pathway for phenidates is the pyrolysis leading to the formation of 2-aryl-acetates and tetrahydropyridine derivatives.[3] This in-source or on-column decomposition results in a reduced response for the parent analyte and the appearance of unexpected peaks.

Identification & Minimization Protocol:

  • Lower the Inlet Temperature: The GC inlet is the most common site of thermal degradation.

    • Action: Systematically lower the inlet temperature in 20°C increments (e.g., from 280°C down to 220°C).

    • Expected Result: You should observe a decrease in the degradation product's peak area and a corresponding increase in the peak area and improved shape (less tailing) of the 3,4-CTMP peak.

  • Use a Derivatization Agent: Derivatization can mask the active sites on the molecule, increasing its thermal stability.

    • Action: Use a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to derivatize the piperidine nitrogen.

    • Benefit: This increases the volatility and thermal stability of the analyte, often resulting in a sharper, more symmetrical peak.

  • Employ an Inert Flow Path: Active sites in the GC inlet liner or on the column can catalyze degradation.

    • Action: Use an Ultra Inert (or similarly designated) inlet liner and a high-quality, low-bleed GC column.[12] Ensure all connections are clean and properly fitted.

Table 1: Recommended GC-MS Starting Parameters for Minimizing 3,4-CTMP Degradation

ParameterRecommended SettingRationale
Inlet Temperature 220 - 250 °CMinimizes thermal breakdown of the parent molecule.
Liner Type Ultra Inert, Splitless with glass woolProvides an inert surface and protects the column from non-volatile matrix.
Carrier Gas HeliumStandard carrier gas providing good efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Ensures optimal separation and peak shape.
Oven Program Start at 100-120°C, ramp at 15-25°C/min to 300°CA moderate starting temperature and ramp rate prevents thermal shock and allows for good separation from solvent and matrix components.
MS Transfer Line 280 °CKeeps analytes in the gas phase without causing further degradation post-column.
Ion Source Temp 230 - 250 °CStandard temperature for robust ionization while minimizing in-source degradation.[12]
Q2: My quantitative results for 3,4-CTMP in urine samples are inconsistent and show poor recovery. Why?

Answer: This issue likely stems from a combination of hydrolytic instability during sample preparation and matrix effects during analysis.

Causality:

  • Hydrolysis: The ester functional group in 3,4-CTMP can be hydrolyzed to its corresponding carboxylic acid (3,4-dichlororitalinic acid) by esterase enzymes present in biological samples or by exposure to acidic or basic conditions during extraction.[4][13] This process is analogous to the metabolism of methylphenidate.[5]

  • Matrix Effects: Co-eluting endogenous compounds from the urine matrix can suppress the ionization of 3,4-CTMP in the MS source, leading to a lower-than-expected signal and poor quantitative accuracy.[7]

Troubleshooting Workflow:

G cluster_0 Problem: Inconsistent Urine Quantitation cluster_1 Investigation Steps cluster_2 Solutions start Inconsistent Results & Poor Recovery check_hydrolysis Assess Hydrolysis: Analyze for 3,4-Dichlororitalinic Acid start->check_hydrolysis Is degradation product present? check_matrix Assess Matrix Effect: Post-Extraction Spike Experiment start->check_matrix Is signal suppressed? sol_hydrolysis Minimize Hydrolysis: 1. Add Esterase Inhibitor (e.g., NaF). 2. Maintain pH 6-7 during extraction. 3. Keep samples cold. check_hydrolysis->sol_hydrolysis sol_matrix Mitigate Matrix Effect: 1. Improve Sample Cleanup (SPE). 2. Use a Stable Isotope Labeled Internal Standard (SIL-IS). 3. Dilute the sample. check_matrix->sol_matrix G achiral Achiral LC Column Standard: Mixture of Diastereomers Result: Two partially resolved peaks (threo & erythro) chiral Chiral LC Column Standard: Mixture of Diastereomers Result: Four baseline resolved peaks (d-threo, l-threo, d-erythro, l-erythro) achiral->chiral Switch to Chiral Separation

References

Technical Support Center: Optimizing 3,4-DCMP Dosage for Behavioral Studies in Rats

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 3,4-Dichloromethylphenidate (3,4-DCMP) in rodent behavioral studies. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends established pharmacological principles with practical, field-tested advice to ensure the integrity and reproducibility of your experiments. This center is structured to address common questions and troubleshoot issues you may encounter during dose optimization and experimental design.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for designing a robust study with 3,4-DCMP.

Q1: What is 3,4-DCMP and what is its primary mechanism of action?

A1: this compound, also known as 3,4-CTMP, is a psychostimulant and a structural analog of methylphenidate (Ritalin).[1][2] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] By blocking these transporters, 3,4-DCMP increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic signaling.[3][4]

Notably, in vitro and animal studies have shown that 3,4-DCMP is significantly more potent than its parent compound, methylphenidate. It is estimated to be approximately seven times more potent as a dopamine reuptake inhibitor.[5][1] This increased potency is a critical factor and necessitates careful dose selection to avoid excessive stimulation that could confound behavioral results.

Q2: How do I select a starting dose for 3,4-DCMP in a new behavioral experiment?

A2: Selecting a starting dose for a potent compound with limited published in vivo behavioral data requires a systematic, evidence-based approach.

  • Literature-Based Extrapolation: Start by reviewing doses used for methylphenidate in similar rat behavioral paradigms.[6][7] Given that 3,4-DCMP is roughly seven times more potent, a logical starting point is to test doses approximately 7- to 10-fold lower than the effective range for methylphenidate. For example, if an effective dose of methylphenidate for a cognitive task is 2.5 mg/kg, a starting dose range for 3,4-DCMP could begin as low as 0.1 mg/kg.[8]

  • Conduct a Pilot Dose-Response Study: It is essential to perform a pilot study before commencing the main experiment.[6][9] This involves administering a range of doses to a small number of animals to establish a dose-response curve for your specific behavioral endpoint. This preliminary work saves resources and ensures the doses selected for the main study are relevant and likely to produce interpretable data.[10][11]

A recommended workflow for this process is outlined in the diagram below.

DoseOptimizationWorkflow cluster_0 Phase 1: Planning & Pilot Study cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Refinement & Main Experiment LitReview Literature Review (Methylphenidate & DAT Inhibitors) DoseSelect Initial Dose Selection (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, i.p.) Based on ~7x potency vs. MPH LitReview->DoseSelect PilotStudy Execute Pilot Study (n=4-6 per group) Measure primary behavioral endpoint and observe for adverse effects. DoseSelect->PilotStudy DataAnalysis Analyze Dose-Response Curve PilotStudy->DataAnalysis Outcome1 Clear Dose-Response (Sigmoidal or Monotonic) DataAnalysis->Outcome1 Ideal Outcome Outcome2 No Effect or High Variability DataAnalysis->Outcome2 Ambiguous Outcome Outcome3 U-Shaped Curve or Toxicity DataAnalysis->Outcome3 Problematic Outcome Proceed Select 2-3 Doses for Main Experiment (e.g., Sub-maximal, Maximal) Outcome1->Proceed Troubleshoot Go to Troubleshooting Guide (Check vehicle, route, handling) Outcome2->Troubleshoot RefineDose Refine Dose Range (Test lower doses, check for non-specific effects) Outcome3->RefineDose

Caption: Workflow for Dose-Response Optimization.

Q3: What is the recommended vehicle and route of administration for 3,4-DCMP in rats?

A3: The choice of vehicle and administration route is critical for ensuring consistent bioavailability.[9]

  • Vehicle: For initial studies, dissolving 3,4-DCMP in a vehicle of 0.9% sterile saline is recommended. Some researchers may add a small percentage of a solubilizing agent like Tween 80 (e.g., 0.1-1%) or DMSO (e.g., <5%) if solubility is a concern, but it is crucial to run a vehicle-only control group, as these agents can have behavioral effects on their own.

  • Route of Administration: Intraperitoneal (i.p.) injection is the most common route for systemic administration in rodent behavioral studies due to its reliability and rapid absorption.[12][13] Subcutaneous (s.c.) injection is an alternative that may provide a slower absorption profile and longer duration of action.[12] Oral administration (p.o.) is also possible but can lead to greater variability due to first-pass metabolism.[12][13] For any route, the injection volume should be kept consistent, typically between 1-5 mL/kg.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments and provides actionable solutions.

Q4: My behavioral data shows high inter-animal variability. What are the potential causes and solutions?

A4: High variability can obscure true pharmacological effects. The root cause is often multifactorial.

Potential Cause Scientific Rationale Recommended Solution
Inconsistent Administration Minor differences in i.p. injection placement (e.g., into the cecum vs. peritoneal cavity) can drastically alter absorption rates and peak plasma concentration (Cmax).[12][13]Ensure all experimenters are thoroughly trained in a consistent injection technique. Use a new, sharp needle for each animal to minimize tissue damage and discomfort.
Animal Stress Stress from handling, injection, or environmental novelty can elevate baseline catecholamine levels, altering the animal's response to a catecholamine reuptake inhibitor.[3]Handle animals for several days prior to the experiment to habituate them to the procedure. Allow for a sufficient acclimatization period (e.g., 30-60 minutes) in the testing environment before drug administration.
Metabolic Differences Individual differences in cytochrome P450 enzyme activity can lead to variations in the rate at which 3,4-DCMP is metabolized and cleared, affecting its duration and intensity of action.[14]Use age- and weight-matched animals from a reputable supplier. Whenever possible, use littermates and randomly assign them across treatment groups to distribute genetic variability.
Environmental Factors Minor changes in lighting, noise, or temperature can impact rodent behavior, particularly in sensitive assays like anxiety or cognition tests.Maintain a stable and controlled laboratory environment. Conduct testing at the same time of day for all animals to control for circadian rhythm effects.
Q5: I have administered 3,4-DCMP but am not observing any behavioral effect. What should I do?

A5: A lack of effect can be due to pharmacological, procedural, or technical reasons.

  • Re-evaluate the Dose: The most common reason is that the dose is too low. Based on your pilot study, if the highest dose tested showed no effect, you may need to escalate the dose range. However, do so cautiously, monitoring for adverse effects like hyperlocomotion, stereotypy, or seizures.

  • Verify Compound Integrity and Solubility: Ensure your supply of 3,4-DCMP is of high purity and has been stored correctly. Confirm that the compound is fully dissolved in your chosen vehicle. If precipitation is observed, the actual administered dose will be lower than intended. Consider preparing the solution fresh on each testing day.

  • Consider Pharmacokinetics: 3,4-DCMP is reported to have a slower onset of action compared to other stimulants.[5][1] The timing of your behavioral test relative to the injection is critical. If you test too early, you may miss the peak effect. Conduct a time-course study (e.g., test separate groups of animals at 15, 30, 60, and 120 minutes post-injection) at a single, moderate dose to determine the peak time of action for your specific behavioral paradigm.

Q6: I am observing a U-shaped (biphasic) dose-response curve. How do I interpret this and select an optimal dose?

A6: A U-shaped or inverted U-shaped dose-response curve is common with psychostimulants, especially in cognitive tasks.

  • Interpretation: This phenomenon occurs because the drug has different effects at different concentrations.

    • Ascending Limb (Low to Moderate Doses): The intended effect (e.g., improved attention, increased locomotion) is observed as the drug engages its primary targets (DAT/NET).

    • Descending Limb (High Doses): The behavioral output decreases. This is often because excessive stimulation leads to competing behaviors that interfere with the task. For example, high doses of a DAT inhibitor can induce stereotypy (repetitive, purposeless movements) or hyperactivity, which prevents the animal from performing a cognitive task correctly.[15] It can also indicate the engagement of off-target receptors or the induction of anxiety-like states.[2]

  • Protocol for Dose Selection:

    • Acknowledge the Peak: The "optimal" dose for enhancing a specific behavior is typically at the peak of the inverted U-curve.

    • Characterize the Descending Limb: It is crucial to understand why the performance is decreasing. Record locomotor activity and observe for stereotypy concurrently with your primary behavioral measure. If high doses that impair cognitive performance also induce significant hyperactivity, this provides a clear mechanistic explanation.

    • Select a Sub-Maximal Dose: For main experiments, it is often wise to select a dose on the ascending part of the curve that produces a robust, but not maximal, effect. This avoids "ceiling effects" and provides a window to detect potential enhancements or deficits from other manipulations in your study.

References

Technical Support Center: 3,4-Dichloromethylphenidate (3,4-CTMP) Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction

Welcome to the technical support center for 3,4-Dichloromethylphenidate (3,4-CTMP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of 3,4-CTMP under various experimental conditions. As a potent analogue of methylphenidate, understanding its stability profile is critical for accurate experimental design, data interpretation, and the development of stable formulations.[1][2] This guide provides troubleshooting solutions and frequently asked questions to address common challenges encountered in the laboratory.

While specific, peer-reviewed stability studies on 3,4-CTMP are not extensively available, we can extrapolate potential degradation pathways and stability concerns from the well-documented behavior of its parent compound, methylphenidate (MPH), and other analogues.[3][4] This guide is built upon established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and available data on related phenidate compounds.[5][6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 3,4-CTMP.

Issue 1: Unexpectedly low assay values or loss of 3,4-CTMP concentration in prepared solutions.

  • Possible Cause 1: pH-dependent Hydrolysis.

    • Explanation: The ester functional group in the 3,4-CTMP molecule is susceptible to hydrolysis, a reaction that is often pH-dependent. Based on studies of methylphenidate, this degradation is significantly accelerated under basic (alkaline) conditions, and to a lesser extent, under acidic conditions, leading to the formation of the inactive metabolite, 3,4-dichlororitalinic acid.[8][9] Even neutral pH solutions can exhibit spontaneous hydrolysis over time, especially at elevated temperatures.[8][9][10]

    • Troubleshooting Steps:

      • Verify Solution pH: Immediately measure the pH of your prepared solutions. Unintended pH shifts can occur due to dissolved gases (like CO2, which can lower pH) or interactions with container surfaces.

      • Buffer Your Solutions: If compatible with your experimental design, prepare 3,4-CTMP in a suitable buffer system to maintain a stable pH. For general stock solutions, a slightly acidic pH (e.g., 4-5) may offer better stability against hydrolysis than neutral or basic conditions.

      • Fresh is Best: Prepare solutions fresh whenever possible, especially for quantitative experiments. If storage is necessary, conduct a preliminary stability test to determine the acceptable storage duration under your specific conditions.

      • Cold Storage: Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures to slow down the rate of hydrolysis.[11][12] Studies on methylphenidate show significantly improved stability at lower temperatures.[11][12][13]

  • Possible Cause 2: Photodegradation.

    • Explanation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. While specific data on 3,4-CTMP is limited, photostability is a required stress condition in forced degradation studies according to ICH guidelines.[6][14]

    • Troubleshooting Steps:

      • Use Amber Vials: Protect your solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil.

      • Minimize Light Exposure: During handling and analysis, minimize the exposure of your samples to direct sunlight or harsh laboratory lighting.

      • Conduct a Photostability Study: If your application requires exposure to light, perform a controlled photostability study by exposing a solution to a known light source (as per ICH Q1B guidelines) and comparing its purity and concentration to a dark control.[6]

Issue 2: Appearance of unknown peaks in your chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: Forced Degradation.

    • Explanation: The appearance of new peaks is a classic sign of degradation. The primary degradation product is likely 3,4-dichlororitalinic acid due to hydrolysis of the methyl ester group.[8][9][15] Other potential degradation products could arise from oxidation or other reactions.

    • Troubleshooting Steps:

      • Characterize the Degradant: If you have access to mass spectrometry (MS), determine the mass of the unknown peak. A mass corresponding to the loss of a methyl group and the addition of a hydrogen (a net loss of 14 Da) would strongly suggest the formation of 3,4-dichlororitalinic acid.

      • Perform a Forced Degradation Study: To confirm the identity of the degradation products, intentionally degrade a sample of 3,4-CTMP under controlled conditions (acidic, basic, oxidative, thermal, and photolytic stress) as outlined in the protocol below. This will help you to create a "fingerprint" of potential degradation products.

      • Evaluate Analytical Method Specificity: Ensure your analytical method is "stability-indicating," meaning it can separate the intact 3,4-CTMP from all potential degradation products.[14] If peaks are co-eluting, method optimization (e.g., changing the mobile phase, gradient, or column) is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 3,4-CTMP and its solutions?

  • Solid (Neat) Compound: Solid 3,4-CTMP hydrochloride is generally more stable than its solutions. For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C, protected from light and moisture.[16]

  • Solutions: For optimal short-term stability, prepare solutions in a slightly acidic buffer and store them at 2-8°C, protected from light. For long-term storage, aliquot and freeze solutions at -20°C or below.[11][12][13] Avoid repeated freeze-thaw cycles.

Q2: What are the likely degradation pathways for 3,4-CTMP?

  • Based on the structure of 3,4-CTMP and data from methylphenidate, the most probable degradation pathways are:

    • Hydrolysis: The cleavage of the methyl ester bond to form 3,4-dichlororitalinic acid. This is expected to be the primary degradation pathway in aqueous solutions, especially under basic conditions.[8][9]

    • Oxidation: The piperidine ring and the phenyl ring could be susceptible to oxidation, leading to the formation of various oxidized products.

    • Photodegradation: UV and visible light can induce complex degradation reactions.

Q3: How can I develop a stability-indicating analytical method for 3,4-CTMP?

  • A stability-indicating method is crucial for accurately quantifying 3,4-CTMP in the presence of its degradation products.[14] The typical approach is to use High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

    • Method Development Steps:

      • Perform forced degradation studies to generate samples containing the degradation products.

      • Develop an HPLC method (e.g., reversed-phase with a C18 column) that can achieve baseline separation between the parent 3,4-CTMP peak and all degradation product peaks.

      • Use a photodiode array (PDA) detector to check for peak purity.

      • Validate the method according to ICH Q2(R1) guidelines, ensuring it is specific, accurate, precise, linear, and robust.

Experimental Protocols

Protocol 1: Forced Degradation Study of 3,4-CTMP

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways, in accordance with ICH guidelines.[5][6][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]

Materials:

  • 3,4-CTMP

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • Suitable organic solvent for stock solution (e.g., methanol or acetonitrile)

  • Amber vials

  • HPLC system with PDA or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 3,4-CTMP in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel with a control sample protected from stress):

    • Acid Hydrolysis: Mix the stock solution with 1N HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 1N NaOH. Keep at room temperature. Withdraw samples at shorter time intervals (e.g., 10, 20, 30, 60 minutes) as base hydrolysis is often rapid.[9][17] Neutralize with HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2. Keep at room temperature, protected from light. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Store the solid 3,4-CTMP in an oven at an elevated temperature (e.g., 80°C). Also, heat a solution of 3,4-CTMP in a neutral solvent. Analyze at various time points.

    • Photolytic Degradation: Expose a solution of 3,4-CTMP to a light source that provides both UV and visible light (as per ICH Q1B, minimum 1.2 million lux hours and 200 watt hours/square meter).[6][14] Keep a control sample wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples and controls by a suitable, validated stability-indicating HPLC method.

Data Summary Table:

Stress ConditionReagent/ConditionTemperatureDuration% Degradation of 3,4-CTMP (Example)Major Degradation Products (Hypothesized)
Acid Hydrolysis1N HCl60°C24 hours15%3,4-Dichlororitalinic Acid
Base Hydrolysis1N NaOHRoom Temp30 mins30%3,4-Dichlororitalinic Acid
Oxidation3% H₂O₂Room Temp24 hours10%Oxidized derivatives
Thermal (Solid)N/A80°C48 hours<5%-
PhotolyticUV/Vis LightRoom TempPer ICH Q1BVariablePhotodegradants

Visualizations

Diagram 1: Hypothesized Primary Degradation Pathway of 3,4-CTMP

Caption: Hydrolysis of 3,4-CTMP to its primary degradant.

Diagram 2: Troubleshooting Workflow for 3,4-CTMP Instability

G start Problem: Unexpected loss of 3,4-CTMP or appearance of new peaks check_pH Check solution pH and age start->check_pH is_pH_extreme Is pH outside 5-7 range or solution old? check_pH->is_pH_extreme check_light Check for light exposure is_pH_extreme->check_light No solution_hydrolysis Action: Buffer solution, prepare fresh, store cold. Likely Cause: Hydrolysis is_pH_extreme->solution_hydrolysis Yes is_light_exposed Was solution exposed to significant light? check_light->is_light_exposed solution_photo Action: Use amber vials, minimize light exposure. Likely Cause: Photodegradation is_light_exposed->solution_photo Yes method_issue If issues persist: Evaluate analytical method is_light_exposed->method_issue No solution_hydrolysis->method_issue solution_photo->method_issue perform_forced_deg Perform forced degradation study to identify degradants method_issue->perform_forced_deg validate_method Develop & validate stability-indicating method perform_forced_deg->validate_method

Caption: Logical steps to diagnose and resolve 3,4-CTMP instability.

References

improving the signal-to-noise ratio in 3,4-DCMP detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for improving the signal-to-noise ratio (S/N) in the analytical detection of 3,4-Dichloromethylphenidate (3,4-DCMP). Below you will find a series of frequently asked questions and in-depth troubleshooting guides to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-DCMP and what makes its detection challenging?

This compound (3,4-DCMP) is a potent stimulant of the phenidate class, closely related to methylphenidate.[1] It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor.[1] The detection of 3,4-DCMP, particularly at low concentrations in complex biological matrices (e.g., plasma, urine, tissue homogenates), can be challenging due to its molecular properties and the potential for significant matrix interference. Achieving a high signal-to-noise ratio is crucial for accurate and reliable quantification.

Q2: What is the signal-to-noise ratio (S/N) and why is it the most critical parameter for sensitivity?

The signal-to-noise ratio (S/N) is a measure used to define the sensitivity of an analytical instrument or method.[2] It compares the level of the desired signal (the peak height of your analyte, 3,4-DCMP) to the level of the background noise.[3] The S/N ratio is the ultimate determinant of the limit of detection (LOD) and the limit of quantification (LOQ) of your assay.[4][5] A higher S/N ratio allows you to distinguish the analyte signal from the background with greater confidence, enabling the reliable detection of substances at trace levels.[5]

Q3: What are the primary sources of noise in a typical LC-MS analysis?

Noise in Liquid Chromatography-Mass Spectrometry (LC-MS) can originate from multiple sources, including:

  • Chemical Noise: Unwanted ions from the mobile phase, sample matrix, or system contaminants that have the same mass-to-charge ratio (m/z) as the analyte.

  • Electronic Noise: Random fluctuations from the detector and electronic components of the mass spectrometer.

  • Solvent Impurities: The use of lower-grade solvents can introduce contaminants that increase background noise, especially in the low-molecular-weight ranges common for small-molecule analysis.[4]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, effectively reducing the signal and/or increasing the noise.[4]

Q4: What is a generally accepted S/N value for the Lower Limit of Quantification (LLOQ)?

While definitions can vary slightly between regulatory guidelines, a signal-to-noise ratio of 10:1 is widely accepted as the standard for establishing the LLOQ. For the limit of detection (LOD), an S/N of 3:1 is generally considered the minimum for distinguishing a signal from the baseline noise.[2]

Troubleshooting Guide: A Systematic Approach to Improving S/N

Experiencing a low S/N ratio can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue, organized by the key stages of the analytical workflow.

Troubleshooting_Workflow cluster_actions start Low S/N Detected sample_prep Step 1: Evaluate Sample Preparation start->sample_prep lc_method Step 2: Optimize LC Method sample_prep->lc_method If noise persists end_node S/N Ratio Improved sample_prep->end_node Issue Resolved ms_params Step 3: Refine MS Parameters lc_method->ms_params If signal is weak lc_method->end_node Issue Resolved data_proc Step 4: Review Data Processing ms_params->data_proc For final refinement ms_params->end_node Issue Resolved data_proc->end_node Analysis Complete

Caption: A systematic workflow for troubleshooting low S/N issues.

Part 1: Sample Preparation – The Foundation of a Clean Signal

Meticulous sample preparation is the most critical and often most error-prone step in an analytical workflow.[6][7] Its primary goal is to remove interfering matrix components and concentrate the analyte of interest.

Q: My chromatogram has a high, noisy baseline and many interfering peaks. How can I clean up my sample?

A: This is a classic sign of significant matrix effects.[4] When analyzing complex samples like plasma, a simple "dilute-and-shoot" method is often insufficient. You must implement a more selective sample cleanup technique.

Expert Recommendation: Solid-Phase Extraction (SPE)

SPE is a powerful and selective technique for isolating target analytes from complex matrices, which is highly effective at reducing matrix effects and improving analyte recovery.[6][8]

Protocol: Generic SPE Protocol for 3,4-DCMP from Plasma

  • Select Sorbent: For a compound like 3,4-DCMP, a mixed-mode cation exchange polymer-based sorbent is an excellent starting point, as it can leverage both hydrophobic and ionic interactions for high selectivity.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. This activates the sorbent. Do not let the cartridge go dry.

  • Equilibration: Pass 1 mL of an equilibration buffer (e.g., 2% formic acid in water) through the cartridge.

  • Loading: Load the pre-treated plasma sample (e.g., 500 µL plasma diluted 1:1 with the equilibration buffer) onto the cartridge at a slow, steady flow rate (approx. 1 drop/second).

  • Washing (Critical Step): This step removes interferences.

    • Wash 1: Pass 1 mL of a weak organic wash (e.g., 5% methanol in water) to remove polar interferences.

    • Wash 2: Pass 1 mL of a strong organic wash (e.g., 95% methanol) to remove non-polar, non-basic interferences.

  • Elution: Elute the 3,4-DCMP using 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charge interaction, releasing the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in a small volume (e.g., 100 µL) of your initial mobile phase. This step effectively concentrates your sample.[9]

Part 2: Liquid Chromatography (LC) Optimization – Enhancing Signal & Separation

Your LC method directly impacts peak shape and the separation of your analyte from matrix interferences.[10] Peak height, not area, is the key factor for S/N calculations.[3]

Q: My 3,4-DCMP peak is broad and short, resulting in a poor S/N. How can I improve its shape?

A: The goal is to achieve sharper, taller peaks. This increases the signal relative to the constant baseline noise.

Expert Recommendations:

  • Reduce Column Internal Diameter (ID): Switching from a standard 4.6 mm ID column to a 2.1 mm ID column can increase peak height by approximately 5-fold, assuming the same mass of analyte is injected.[3] This is because the analyte is concentrated in a smaller volume.

  • Decrease Particle Size: Using columns with smaller particles (e.g., sub-2 µm for UHPLC systems) leads to higher efficiency and narrower peaks, which translates to taller peaks and better S/N.[9]

  • Utilize Gradient Elution: Gradients can help focus the analyte into a tighter band as it elutes from the column, preventing the peak broadening that occurs with long isocratic runs.[10]

  • Optimize Mobile Phase: Ensure the pH of your mobile phase is appropriate for 3,4-DCMP's chemical properties to ensure a consistent charge state and good peak shape. Avoid additives like trifluoroacetic acid (TFA) if possible, as they can cause ion suppression in the MS.[9]

ParameterStandard Setting (Example)Optimized Setting for High S/NRationale
Column ID 4.6 mm2.1 mmConcentrates analyte, increasing peak height.[3]
Particle Size 5 µm< 2 µm (UHPLC)Increases efficiency, leading to narrower, taller peaks.[9]
Flow Rate 1.0 mL/min0.2 - 0.4 mL/min (for 2.1 mm ID)Must be scaled with column ID to maintain optimal linear velocity.[3]
Injection Volume 5 µL10 - 20 µL (with on-column focusing)Increases the mass of analyte on-column.[10]
Part 3: Mass Spectrometry (MS) Optimization – Maximizing Ion Signal

Even with perfect sample prep and chromatography, a sub-optimally tuned mass spectrometer will deliver a poor signal.

Q: How do I ensure my MS is detecting 3,4-DCMP with the highest possible sensitivity?

A: You must perform compound optimization or tuning . Relying on parameters from a publication is a common mistake, as all mass spectrometers differ, even those of the same make and model.[11] This process involves infusing a standard solution of 3,4-DCMP directly into the source and systematically adjusting parameters to find the settings that yield the maximum signal intensity.

Matrix_Effects cluster_LC LC Column Elution cluster_MS MS Ion Source analyte 3,4-DCMP droplet ESI Droplet (Co-eluting) analyte->droplet interference Matrix Interference interference->droplet suppressed_ion Suppressed 3,4-DCMP Signal droplet->suppressed_ion Ion Suppression noise Increased Noise droplet->noise Increased Background detector MS Detector suppressed_ion->detector noise->detector

Caption: Conceptual diagram of matrix effects leading to ion suppression.

Key MS Parameters for Optimization

ParameterFunctionImpact on S/N
Precursor/Product Ions (MRM) The specific parent ion and fragment ion used for identification and quantification.Critical. Incorrect selection results in zero signal. Must be determined empirically.
Collision Energy (CE) The energy applied to fragment the precursor ion in the collision cell.Critical. Optimal CE maximizes the production of the desired product ion, directly increasing signal.[11]
Fragmentor/Cone Voltage Voltage applied to facilitate ion transfer from the source into the mass analyzer.Optimizing this voltage maximizes the number of ions entering the MS, boosting the signal.[11]
Nebulizer Gas Pressure Aids in the formation of the electrospray aerosol.Affects droplet size and desolvation efficiency, which influences ionization and signal stability.[4]
Drying Gas Flow/Temp Evaporates solvent from the ESI droplets to release gas-phase ions.Proper desolvation is essential for efficient ionization.[4] Too high a temperature can cause analyte degradation.
Automatic Gain Control (AGC) A parameter in ion trap and Orbitrap instruments that controls the number of ions in the trap.Proper setting prevents space-charge effects and ensures robust signal detection.[12][13]

Expert Recommendation: Create a systematic optimization protocol. First, identify the correct precursor ion for 3,4-DCMP. Then, vary the collision energy to find the most intense, stable product ion. Once the MRM transition is set, optimize the source parameters (voltages, gases, temperatures) one at a time to maximize that specific transition's signal.[11][14]

References

Technical Support Center: Addressing Cross-Reactivity in Immunoassays for 3,4-Dichloromethylphenidate (3,4-DCMP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Dichloromethylphenidate (3,4-DCMP) immunoassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of immunoassay specificity, with a direct focus on troubleshooting cross-reactivity. Here, we synthesize technical principles with field-proven insights to help you achieve accurate and reliable results.

Section 1: The Science of Cross-Reactivity in 3,4-DCMP Immunoassays

Immunoassays are powerful tools that rely on the specific binding of an antibody to its target antigen.[1] However, the accuracy of these assays can be compromised by cross-reactivity, which occurs when an antibody binds to molecules that are structurally similar to the intended analyte.[2] This is a significant challenge when developing an assay for 3,4-DCMP, a designer drug structurally related to methylphenidate.[3][4][5]

Why Does Cross-Reactivity Occur with 3,4-DCMP?

The antibody's binding site (paratope) recognizes a specific three-dimensional shape on the antigen called an epitope.[1] 3,4-DCMP shares a core phenidate structure with its parent compound, methylphenidate, and its primary metabolite, ritalinic acid. The key difference lies in the two chlorine atoms on the phenyl ring.[4][5] If the antibody used in the assay was generated against a region of the molecule that is common across these compounds, it will likely bind to all of them, leading to an overestimation of the 3,4-DCMP concentration.[2]

Diagram 1: Structural Similarities Leading to Cross-Reactivity

cluster_0 Core Phenidate Structure Core Piperidine Ring + Phenyl Ring + Acetate Group MP Methylphenidate (Parent Drug) MP->Core Shares RA Ritalinic Acid (Metabolite) MP->RA Metabolized to DCMP 3,4-DCMP (Target Analyte) DCMP->Core Shares DCMP->MP Structurally Similar DCMP->RA Potentially Cross-Reacts With RA->Core Shares

Caption: Shared core structures are a primary cause of immunoassay cross-reactivity.

The Principle of Competitive Immunoassays

Assays for small molecules like 3,4-DCMP typically use a competitive format.[6][7] In this setup, the 3,4-DCMP in your sample (unlabeled antigen) competes with a known amount of enzyme-labeled 3,4-DCMP for a limited number of antibody binding sites. The more 3,4-DCMP present in the sample, the less labeled antigen can bind, resulting in a weaker signal. The signal is therefore inversely proportional to the concentration of the analyte in the sample.[8]

Diagram 2: The Competitive ELISA Workflow

cluster_steps Experimental Steps cluster_results Result Interpretation s1 1. Antibody-Coated Plate s2 2. Add Sample (Unlabeled Analyte) + Labeled Analyte s1->s2 s3 3. Incubation (Competition Occurs) s2->s3 s4 4. Wash (Remove Unbound Molecules) s3->s4 r1 High Analyte in Sample r4 Low Analyte in Sample s5 5. Add Substrate s4->s5 s6 6. Measure Signal s5->s6 r2 Low Labeled Analyte Binds r1->r2 r3 Low Signal r2->r3 r5 High Labeled Analyte Binds r4->r5 r6 High Signal r5->r6

Caption: The inverse relationship between sample concentration and signal in a competitive ELISA.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments. Each answer explains the underlying cause and provides actionable solutions.

Q1: My negative control shows a positive signal, or my results are higher than expected. How do I determine if this is cross-reactivity?

Causality: Unexpectedly high signals are often due to the antibody binding to other molecules in the sample matrix (cross-reactivity) or non-specific binding of assay components to the plate.[2][9] For 3,4-DCMP, the most likely cross-reactants are methylphenidate and its metabolites.[10]

Solution Pathway:

  • Confirm with a Specificity Panel: The most direct way to diagnose cross-reactivity is to test for it. Run the assay with samples spiked with potential cross-reactants (e.g., methylphenidate, ritalinic acid, ethylphenidate) at various concentrations. This will allow you to quantify the percentage of cross-reactivity for each compound.

  • Review the Kit's Package Insert: The manufacturer should provide a cross-reactivity table.[11] Compare the compounds listed with the known or suspected composition of your samples.

  • Orthogonal Method Confirmation: If available, confirm a subset of your results using a different analytical method that does not rely on antibody binding, such as Liquid Chromatography with Mass Spectrometry (LC-MS/MS). This is the gold standard for confirming specificity.[11]

Q2: I've confirmed cross-reactivity is an issue. How can I improve the specificity of my current assay?

Causality: Assay specificity is a balance between antibody affinity, reagent concentrations, and reaction conditions.[12] By optimizing these parameters, you can favor the binding of the antibody to your target analyte (3,4-DCMP) over structurally similar molecules.

Solution Pathway:

  • Optimize Antibody Concentration: Using too high a concentration of the primary antibody can increase the likelihood of low-affinity, non-specific interactions. Perform a checkerboard titration to find the optimal concentration of both capture and detection reagents that maximizes the signal-to-noise ratio.[13]

  • Adjust Incubation Times and Temperatures: Shorter incubation times or more stringent temperatures can reduce weak, non-specific binding. Experiment with reducing the incubation time for the sample/antibody step.

  • Modify Buffer Composition: The pH, ionic strength, and additives in your assay buffer can significantly impact antibody binding.

    • Increase Salt Concentration: Modestly increasing the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) can disrupt weak, non-specific electrostatic interactions.

    • Add Detergents: Including a mild non-ionic detergent like Tween-20 (0.05% - 0.1%) in the wash buffer and sample diluent helps reduce non-specific binding.[14]

Q3: My results are inconsistent, and I suspect matrix effects are interfering with the assay.

Causality: The "matrix" is everything in the sample besides the analyte of interest (e.g., proteins, salts, lipids in serum or urine).[15] These components can interfere with the antibody-antigen binding, either enhancing or suppressing the signal, leading to inaccurate and irreproducible results.[16][17]

Solution Pathway:

  • Perform a Spike and Recovery Experiment: To diagnose matrix effects, add a known amount of 3,4-DCMP standard to your sample matrix and measure the concentration. The percent recovery should ideally be between 80-120%.[15] Recoveries outside this range indicate a matrix effect.

  • Optimize Sample Dilution: Diluting your sample is the simplest way to reduce the concentration of interfering substances.[15][18] Test a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) to find a dilution factor that minimizes the matrix effect while keeping the 3,4-DCMP concentration within the assay's detectable range.

  • Use a Matched Matrix for Standards: Prepare your standard curve in a matrix that is as close as possible to your samples (e.g., drug-free urine or serum).[17][19] This ensures that the standards and samples are affected by the matrix in the same way, improving accuracy.

Diagram 3: Troubleshooting Workflow for Immunoassay Cross-Reactivity

start Unexpected Result (e.g., High Background, False Positive) diag Step 1: Diagnose the Issue start->diag spec_test Run Specificity Panel (Spike with related compounds) diag->spec_test Suspect Cross-Reactivity matrix_test Perform Spike & Recovery (Check for matrix effects) diag->matrix_test Suspect Matrix Effects is_cross_react Cross-Reactivity Confirmed? spec_test->is_cross_react is_matrix Matrix Effect Confirmed? matrix_test->is_matrix confirm_lcms Confirm with LC-MS/MS (Orthogonal Method) is_cross_react->confirm_lcms Uncertain solve_cross Step 2: Mitigate Cross-Reactivity is_cross_react->solve_cross Yes is_matrix->diag No, re-evaluate solve_matrix Step 2: Mitigate Matrix Effects is_matrix->solve_matrix Yes opt_ab Optimize Antibody Conc. solve_cross->opt_ab opt_cond Adjust Incubation/Temp. solve_cross->opt_cond opt_buff Modify Buffer (Salt/Detergent) solve_cross->opt_buff validate Step 3: Re-Validate Assay opt_buff->validate dilute Optimize Sample Dilution solve_matrix->dilute match_matrix Use Matrix-Matched Standards solve_matrix->match_matrix match_matrix->validate

Caption: A logical workflow for diagnosing and solving immunoassay interference issues.

Section 3: Key Experimental Protocols

Protocol 1: Performing a Cross-Reactivity Panel

This protocol determines the specificity of the immunoassay by measuring the interference from structurally related compounds.

  • Prepare Stock Solutions: Create high-concentration stock solutions of 3,4-DCMP (the target analyte) and potential cross-reactants (e.g., methylphenidate, ritalinic acid) in an appropriate solvent.

  • Create Dilution Series: For each compound, prepare a serial dilution to cover a wide range of concentrations.

  • Run the Assay: Analyze each dilution series using your standard immunoassay protocol.

  • Determine IC50 Values: For each compound, plot the signal response versus concentration and determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).

  • Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC50 of 3,4-DCMP / IC50 of Test Compound) x 100

CompoundExample IC50 (ng/mL)% Cross-Reactivity
3,4-DCMP 10100%
Methylphenidate5020%
Ritalinic Acid2005%
Unrelated Compound>10,000<0.1%

Protocol 2: Checkerboard Titration for Antibody Optimization

This method efficiently optimizes the concentrations of capture and detection reagents.[13][20]

  • Plate Setup: Use a 96-well plate. Dilute the capture antibody horizontally across the plate (e.g., 4 concentrations) and the detection antibody vertically down the plate (e.g., 6 concentrations).

  • Add Analyte: Add a constant, mid-range concentration of your 3,4-DCMP standard to all wells. Also include a set of "zero analyte" wells as a negative control.

  • Run Assay: Complete the immunoassay protocol.

  • Analyze Results: Measure the signal in each well. Calculate the signal-to-noise ratio for each antibody concentration pair.

  • Select Optimal Concentrations: Choose the concentration pair that provides the highest specific signal with the lowest background.

Section 4: Frequently Asked Questions (FAQs)
  • Q: What is the difference between assay sensitivity and specificity? A: Sensitivity refers to the smallest amount of an analyte the assay can reliably detect.[12] Specificity is the ability of the assay to detect only the target analyte without reacting with other substances.[9][12] An assay can be very sensitive but not specific, leading to false positives.

  • Q: Can I use this assay for different sample types like urine, plasma, and oral fluid? A: Each sample type has a unique biochemical matrix.[15] An assay validated for urine may not perform correctly with plasma due to different interfering substances. You must validate the assay's performance, including specificity and matrix effects, for each sample type you intend to analyze.[21][22]

  • Q: What are the essential controls to include on every plate? A: Every plate should include:

    • A full standard curve for quantification.

    • Zero calibrator (blank) to determine background signal.

    • Low, medium, and high concentration quality controls (QCs) to verify the accuracy and precision of the run.

  • Q: My antibody is monoclonal. Doesn't that guarantee specificity? A: While monoclonal antibodies recognize a single epitope and generally offer higher specificity than polyclonal antibodies, this does not guarantee a lack of cross-reactivity.[2][23] If that single epitope is present or mimicked on other structurally similar molecules, cross-reactivity will still occur.[24]

References

Technical Support Center: Refining Animal Models for Studying 3,4-DCMP Effects

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers investigating the effects of 3,4-Dichloromethylphenidate (3,4-DCMP). This guide is designed to provide in-depth, practical solutions and foundational knowledge to help you refine your animal models, troubleshoot common experimental issues, and ensure the scientific integrity of your work. Our approach is rooted in the principles of the 3Rs (Replacement, Reduction, and Refinement) to promote both ethical conduct and robust, reproducible data.

Section 1: Foundational Knowledge & Pre-clinical Considerations (FAQs)

This section addresses the most common preliminary questions researchers have before embarking on in vivo studies with 3,4-DCMP.

Q1: What is 3,4-DCMP and what is its primary mechanism of action?

A: this compound (3,4-DCMP), sometimes referred to as 3,4-CTMP, is a potent synthetic stimulant of the phenidate class, structurally related to methylphenidate (Ritalin).[1][2] Its primary mechanism of action is as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][3] The 3,4-dichloro substitution on the phenyl ring significantly increases its binding affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET).[1] This modification mimics the 3,4-dihydroxy group found on endogenous catecholamines like dopamine and norepinephrine, leading to a more potent and prolonged inhibition of their reuptake compared to methylphenidate.[1] Animal studies have shown it to be approximately seven times more potent than methylphenidate.[1][2][4][5] Due to its potent activity at these transporters, it is often considered a "cocaine-like" substance in its pharmacological profile.[6][7]

Q2: Why is refining animal models for 3,4-DCMP research critical?

A: Refining animal models is paramount for both ethical and scientific reasons. Ethically, the scientific community is bound by the principles of the 3Rs: Replacement, Reduction, and Refinement .[8][9] This means we must actively seek alternatives to animal use, reduce the number of animals to the minimum required for statistical power, and refine our procedures to minimize any potential pain or distress.[8][9][10]

Q3: What are the key toxicological endpoints to consider for 3,4-DCMP?

A: Based on its mechanism as a potent catecholamine reuptake inhibitor, the primary toxicological domains of interest are:

  • Neurotoxicity: This is the most critical area. Endpoints should include assessments of locomotor activity, stereotyped behaviors, cognitive function, and anxiety-like states. Post-mortem analyses should focus on neurochemical changes in brain regions rich in monoamine transporters (e.g., striatum, nucleus accumbens, prefrontal cortex) and histopathological evaluation for neuronal damage.[14][15]

  • Cardiotoxicity: The potent inhibition of norepinephrine reuptake can lead to significant cardiovascular effects.[16] Key endpoints include monitoring heart rate, blood pressure, and looking for evidence of cardiac hypertrophy or fibrosis in histopathological examinations.[17]

  • Abuse Liability/Reinforcing Effects: While animal studies suggest it has weaker reinforcing effects than methylphenidate due to a slower onset of action, its potency warrants investigation using models like conditioned place preference (CPP) or self-administration.[1][4]

Q4: How do I choose the appropriate animal model (species, strain, sex)?

A: The choice of model is a critical decision that influences the translatability and relevance of your findings.

  • Species: Both mice and rats are commonly used for neurotoxicity and neuropharmacology studies.[18] Rats often have a more complex behavioral repertoire, which can be advantageous for cognitive testing. Mice, particularly inbred strains, offer genetic homogeneity and the availability of transgenic lines. The C57BL/6 mouse strain is widely used and well-characterized for studying dopaminergic system alterations.[18]

  • Strain: The genetic background of your chosen species is crucial. For example, some mouse strains like FVB have high social behaviors, making them suitable for certain autism-relevant assays, while others may have sensory deficits (e.g., age-related hearing loss in B6 strains) that could confound behavioral tests.[19]

  • Sex: It is essential to include both males and females in your study design unless there is a strong scientific justification to exclude one. Sex-based differences in metabolism, neurochemistry, and behavioral responses to stimulants are well-documented.

Section 2: Experimental Design & Protocol Troubleshooting Guide

This section provides actionable advice and step-by-step protocols for common experimental procedures, focusing on minimizing variability and ensuring data quality.

Q5: General Husbandry & Environmental Controls: How can I minimize variability?

A: Meticulous control over the animal's environment is non-negotiable for reducing experimental variability. Rodents are highly sensitive to their surroundings, and minor stressors can significantly alter physiological and behavioral outcomes.[20]

Parameter Best Practice Causality & Rationale
Housing House animals by sex and experimental group.[21] Avoid single housing unless it is part of the experimental design.[21]Social housing is crucial for rodent welfare. Housing by experimental group prevents behavioral or physiological changes in control animals induced by proximity to treated animals.
Handling Acclimate animals to experimenter handling for at least 3-5 days before testing begins.[21]Reduces stress responses to being picked up and moved, which can confound behavioral and physiological measurements.
Environment Maintain a consistent light-dark cycle. Minimize noise and eliminate scented products (perfumes, cleaners) in the testing area.[21]Rodents have a keen sense of smell and hearing; novel sounds or scents are significant environmental stimuli that can alter behavior.[22]
Test Timing Conduct behavioral tests at the same time each day, preferably during the animal's active period (early in the dark cycle for nocturnal rodents).[21]Circadian rhythms strongly influence activity levels, metabolism, and cognitive performance. Consistency is key to reducing time-of-day effects.

The following diagram illustrates a standard workflow to prepare animals for experimentation, minimizing stress-induced artifacts.

References

protocol modifications for enhancing reproducibility in 3,4-DCMP experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dichloromethylphenidate (3,4-DCMP) is a potent analog of methylphenidate, acting as a powerful dopamine and norepinephrine reuptake inhibitor.[1][2] Its high affinity for the dopamine transporter (DAT) makes it a valuable research tool for studying dopaminergic systems, neurodegenerative disorders like Parkinson's disease, and the mechanisms of stimulant action.[1][3][4][5] However, its potency—approximately seven times greater than methylphenidate in some animal studies—necessitates rigorous protocol standardization to ensure experimental reproducibility.[6][7]

This guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals working with 3,4-DCMP. It addresses common challenges through a series of frequently asked questions and in-depth troubleshooting guides, focusing on the causal factors behind experimental variability and offering validated protocol modifications to enhance data integrity.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-DCMP and its primary mechanism of action? A1: 3,4-DCMP is a psychostimulant of the phenidate class.[6] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2] By blocking these transporters, 3,4-DCMP increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.[1][8] This action is more potent but has a slower onset compared to its parent compound, methylphenidate.[1]

Q2: How should I properly store and handle 3,4-DCMP to ensure stability? A2: Proper storage is critical for maintaining the compound's integrity. 3,4-DCMP hydrochloride is typically supplied as a neat solid.[9][10] It should be stored at -20°C.[11] For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol (e.g., 25 mg/mL).[9] To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes and store them at -20°C. For aqueous buffers, be mindful that the stability of amine-containing compounds can be pH-dependent, with degradation rates often increasing at higher pH.[12][13] Always prepare fresh working dilutions from the stock solution for each experiment.

Q3: What are the most common sources of variability when working with 3,4-DCMP? A3: The most common sources of variability in 3,4-DCMP experiments can be categorized into three main areas:

  • Reagent and Compound Integrity: Degradation of 3,4-DCMP due to improper storage, solvent effects, or impurities in the purchased material.

  • Biological System Variability: Inconsistent cell culture conditions (e.g., passage number, confluency, mycoplasma contamination), and inter-animal differences in in vivo studies (e.g., age, sex, social housing, circadian rhythms).[14][15][16]

  • Assay Protocol Execution: Minor deviations in incubation times, temperatures, cell densities, or data analysis parameters.[17][18]

Q4: Which in vitro and in vivo models are most appropriate for studying 3,4-DCMP? A4: For in vitro studies, cell lines stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293-hDAT or CHO-hDAT cells, are standard.[8][19] These models allow for precise measurement of DAT inhibition in a controlled environment.[20] For in vivo studies, rodent models (rats and mice) are commonly used to assess behavioral outcomes like locomotor activity and to perform neurochemical analyses such as in vivo microdialysis or fast-scan cyclic voltammetry.[21][22] The choice of animal strain is critical, as different strains can exhibit varying behavioral and physiological responses.[18]

Troubleshooting Guides

This section provides structured guidance for specific problems you may encounter. Each guide follows a "Problem → Potential Cause → Validated Solution" format to help you systematically identify and resolve issues.

Issue 1: High Variability in In Vitro Dopamine Uptake Inhibition Assays (Inconsistent IC₅₀ Values)

Observed Problem: Replicate experiments measuring the half-maximal inhibitory concentration (IC₅₀) of 3,4-DCMP on dopamine uptake yield inconsistent values, with high standard deviations within and between assays.

Potential CauseScientific Rationale & ExplanationValidated Solution & Protocol Modification
Compound Degradation 3,4-DCMP, like many small molecules, can degrade with repeated freeze-thaw cycles or prolonged storage in aqueous solutions, leading to a lower effective concentration.Protocol: Aliquoting and Fresh Dilutions. 1. Upon receipt, dissolve the entire vial of 3,4-DCMP solid in a certified anhydrous solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-20 mM). 2. Immediately prepare single-use aliquots in low-binding tubes. 3. Store aliquots at -20°C. For each experiment, thaw one new aliquot and prepare serial dilutions in the assay buffer immediately before use. Discard any unused diluted compound.
Inconsistent Cell Health & Passage Number Cell lines can exhibit phenotypic drift at high passage numbers, altering protein expression levels, including the dopamine transporter. Mycoplasma contamination can also severely impact cellular metabolism and assay results.[15][23]Protocol: Standardized Cell Culture. 1. Use low-passage cells (e.g., <20 passages) from a validated cell bank (e.g., ATCC).[24] 2. Maintain a strict cell passaging schedule, seeding at a consistent density and avoiding over-confluency. 3. Routinely test for mycoplasma every 2-4 weeks using a PCR-based method.[23] 4. Document the passage number for every experiment.
Solvent Effects Solvents like DMSO can have direct effects on cell membranes and transporter function at higher concentrations, confounding the inhibitory effects of 3,4-DCMP.Protocol: Solvent Concentration Control. 1. Determine the maximum tolerable DMSO concentration for your cell line (typically ≤0.5%). 2. Ensure the final solvent concentration is identical across all wells, including vehicle controls and all concentrations of 3,4-DCMP.[17]
Assay Timing and Temperature Dopamine uptake is an active, time-sensitive enzymatic process. Small variations in pre-incubation or uptake timing, or temperature fluctuations, can significantly alter results.[17]Protocol: Strict Timing and Temperature Control. 1. Use a multi-channel pipette to add reagents and terminate reactions to minimize timing differences across the plate. 2. Pre-warm all buffers and plates to 37°C before starting the assay. 3. Ensure the incubation time for dopamine uptake is within the linear range, determined via a preliminary time-course experiment.[17]

Workflow Diagram: Troubleshooting Inconsistent IC₅₀ Values

This diagram outlines a logical flow for diagnosing variability in in vitro dopamine uptake assays.

G cluster_compound Compound Checks cluster_cells Cell Culture Checks cluster_protocol Protocol Checks start Inconsistent IC50 Results check_compound Step 1: Verify Compound Integrity start->check_compound c1 Use fresh aliquot? check_compound->c1 Examine stock handling check_cells Step 2: Assess Cell Health cl1 Passage number <20? check_cells->cl1 Check culture logs check_protocol Step 3: Review Assay Protocol p1 Consistent solvent %? check_protocol->p1 Review plate map & calculations solution Consistent IC50 Achieved c2 Prepare fresh dilutions? c1->c2 c2->check_cells cl2 Mycoplasma test negative? cl1->cl2 cl3 Consistent confluency? cl2->cl3 cl3->check_protocol p2 Strict timing/temp control? p1->p2 p3 Positive control (e.g., Cocaine) working? p2->p3 p3->solution

Caption: A decision-making flowchart for troubleshooting inconsistent in vitro results.

Issue 2: Poor Reproducibility in In Vivo Behavioral Studies (e.g., Locomotor Activity)

Observed Problem: The effect of 3,4-DCMP on locomotor activity is highly variable between animals and across different experimental days. The dose-response relationship is not consistent.

Potential CauseScientific Rationale & ExplanationValidated Solution & Protocol Modification
Environmental Stressors Rodent behavior is extremely sensitive to environmental variables. Noise, inconsistent lighting, and experimenter handling can increase stress, elevate baseline activity, and mask the pharmacological effects of the compound.[25]Protocol: Standardize the Environment. 1. Acclimate animals to the testing room for at least 60 minutes before any procedure.[25] 2. Maintain consistent, moderate lighting and use a white noise generator to mask external sounds. 3. Handle all animals consistently and gently. The same experimenter should handle the animals for the duration of a study.
Circadian Rhythm Effects The metabolism and efficacy of many drugs, as well as baseline locomotor activity, are influenced by the animal's circadian cycle.[16] Testing at different times of the day will introduce significant variability.Protocol: Control for Time of Day. 1. Conduct all behavioral testing at the same time each day, preferably during the animal's active (dark) phase. 2. Document the specific time of testing relative to the light/dark cycle in all lab notes.[26]
Lack of Habituation Placing an animal in a novel environment (the open field or locomotor activity chamber) induces a stress and exploratory response that can confound the drug's effect.Protocol: Implement Habituation. 1. Before the first drug administration, habituate each animal to the testing chamber for a set period (e.g., 30-60 minutes) for 2-3 consecutive days. 2. On the test day, allow for a 30-minute habituation period immediately before administering the vehicle or compound.
Inter-Animal Variability Factors like social hierarchy (dominant vs. subordinate status in group-housed males), sex, and age can significantly impact drug response.[16][26]Protocol: Randomization and Counterbalancing. 1. Randomly assign animals to treatment groups. 2. If possible, counterbalance groups based on baseline activity levels measured before the start of the experiment to ensure each group has a similar distribution of low and high responders.[26] 3. If using group-housed males, allow sufficient time for social hierarchies to stabilize before testing. Consider single housing if aggression is a confounding factor.

Workflow Diagram: Reproducible Behavioral Experiment

This diagram illustrates a standardized workflow designed to minimize variability in in vivo behavioral experiments.

G start Experiment Start acclimation 1. Animal Acclimation (1 week facility, 60 min room) start->acclimation habituation 2. Apparatus Habituation (30-60 min for 2-3 days) acclimation->habituation baseline 3. Baseline Activity Recording (Pre-drug) habituation->baseline randomization 4. Randomization & Counterbalancing (Based on baseline) baseline->randomization dosing 5. Drug/Vehicle Administration (Consistent route & time of day) randomization->dosing testing 6. Behavioral Testing (Automated tracking) dosing->testing analysis 7. Data Analysis (Blinded to treatment group) testing->analysis end Reproducible Results analysis->end

Caption: Standardized workflow for a reproducible in vivo behavioral experiment.

Appendix A: Standardized Dopamine Uptake Assay Protocol

This protocol provides a robust method for determining the IC₅₀ of 3,4-DCMP using hDAT-expressing cells.

  • Cell Plating: Seed hDAT-expressing cells (e.g., HEK293-hDAT) in a 96-well plate at a density that ensures they reach 85-95% confluency on the day of the assay.[19]

  • Solution Preparation:

    • Prepare assay buffer (e.g., Krebs-Ringer-HEPES).

    • Thaw a fresh aliquot of 10 mM 3,4-DCMP in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10 µM to 0.1 nM). Ensure the final DMSO concentration in the well is ≤0.5%.[17]

    • Prepare a positive control (e.g., 10 µM Cocaine or GBR 12909).

    • Prepare a solution of [³H]Dopamine in assay buffer at a concentration near its Kₘ value.[17]

  • Assay Procedure:

    • Wash cells once with pre-warmed assay buffer.

    • Add 50 µL of the diluted 3,4-DCMP, positive control, or vehicle to the appropriate wells.

    • Pre-incubate the plate at 37°C for 15-20 minutes.[17]

    • Initiate the uptake reaction by adding 50 µL of the [³H]Dopamine solution to all wells.

    • Incubate at 37°C for 10 minutes (or a pre-determined time in the linear uptake range).[17]

  • Termination and Lysis:

    • Terminate uptake by rapidly washing the cells three times with 200 µL of ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer and incubate for 30 minutes.[17]

  • Quantification and Analysis:

    • Transfer the lysate to a scintillation vial with a scintillant.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.[27]

    • Calculate the percentage of specific uptake inhibition for each concentration relative to the vehicle control.

    • Plot the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[27]

References

Validation & Comparative

A Comparative Potency Analysis: 3,4-Dichloromethylphenidate vs. Methylphenidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 3,4-Dichloromethylphenidate (3,4-CTMP) and its parent compound, methylphenidate (MPH). Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the underlying structure-activity relationships, pharmacodynamic differences, and the experimental methodologies required to validate these distinctions. We will examine the causal factors behind 3,4-CTMP's heightened potency and provide detailed, field-tested protocols for its empirical verification.

Introduction: From a Benchmark Stimulant to a Potent Analog

Methylphenidate (MPH), marketed as Ritalin, is a widely prescribed central nervous system (CNS) stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[[“]][2] Its pharmacological activity stems from its action as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4] this compound (3,4-CTMP) is a structural analog of MPH, distinguished by the addition of two chlorine atoms to the 3 and 4 positions of the phenyl ring.[5][6] This seemingly minor modification dramatically alters the compound's pharmacological profile, resulting in a significant increase in potency and duration of action.[7] This guide will dissect these differences through a review of binding affinity data and functional assays, supported by detailed experimental protocols.

Core Mechanism of Action: A Shared Pathway

Both MPH and 3,4-CTMP exert their stimulant effects through the same primary mechanism: inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][6] By binding to these transporter proteins on presynaptic neurons, they block the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.[8] This action leads to an increased concentration and prolonged presence of these key neurotransmitters in the synapse, enhancing dopaminergic and noradrenergic signaling.[4] This enhanced signaling in brain regions like the prefrontal cortex and striatum is believed to underlie the improvements in attention, concentration, and impulse control observed in ADHD treatment.[3][8]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Dopamine/ Norepinephrine Vesicles Release Release DAT DAT/NET Synapse DA / NE Release->Synapse Neurotransmitter Release Synapse->DAT Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binding Drug MPH or 3,4-CTMP Drug->DAT Blocks Reuptake Signal Signal Transduction Receptor->Signal

Caption: Mechanism of action for MPH and 3,4-CTMP at the synapse.

Pharmacodynamic Analysis: The Structural Basis for Enhanced Potency

The significant divergence in potency between 3,4-CTMP and MPH is a direct consequence of the 3,4-dichloro substitution on the phenyl ring. This modification enhances the molecule's affinity for both DAT and NET.

Causality of Increased Affinity: The 3,4-dichloro moiety on the phenyl ring of 3,4-CTMP more closely mimics the 3,4-dihydroxy group found on the endogenous catecholamine neurotransmitters, dopamine and norepinephrine.[7] This structural homology results in a more favorable binding interaction with the active sites of the dopamine and norepinephrine transporters, leading to a greatly increased binding affinity compared to the unsubstituted phenyl ring of methylphenidate.[7]

This increased affinity translates directly to higher potency, as a lower concentration of 3,4-CTMP is required to achieve the same level of transporter inhibition as MPH.

Comparative Binding Affinity and Functional Activity

In vitro radioligand binding assays and functional assays measuring neurotransmitter efflux provide quantitative evidence of 3,4-CTMP's superior potency. Studies show that 3,4-CTMP is approximately seven to eight times more potent than methylphenidate at inhibiting dopamine transporter binding.[7][9] Functional studies using fast cyclic voltammetry in rat brain slices corroborate these findings, demonstrating that 3,4-CTMP produces a greater increase in dopamine efflux at lower concentrations than MPH.[9][10] For instance, at a concentration of 1 µM, 3,4-CTMP increased evoked dopamine efflux by approximately 6-fold, whereas a 10-fold higher concentration of methylphenidate (10 µM) was required to produce a smaller, 4-fold increase.[9][11][12]

CompoundTargetAssay TypeValueSource(s)
3,4-CTMP DATUptake Inhibition (IC₅₀)65 nM[13]
Methylphenidate DATUptake Inhibition (IC₅₀)~131 nM[14]
3,4-CTMP NETUptake Inhibition (IC₅₀)More potent than MPH[9][11]
Methylphenidate NETUptake Inhibition (IC₅₀)~83 nM[14]

Note: IC₅₀ values can vary between experimental setups. The data presented are for comparative purposes and highlight the general trend of increased potency for 3,4-CTMP, particularly at the dopamine transporter.

Pharmacokinetics and Duration of Action

The 3,4-dichloro substitution also confers increased resistance to metabolic degradation.[7] This results in a significantly longer biological half-life and duration of action for 3,4-CTMP, which is reported to be between 6 to 18 hours, compared to the 4 to 6-hour duration typically observed with immediate-release methylphenidate.[5]

In Vivo Potency Validation: Locomotor Activity Assay

To translate in vitro binding affinity to in vivo functional potency, a locomotor activity assay is a standard and robust method for assessing the stimulant properties of a compound.[15][16] CNS stimulants like MPH and 3,4-CTMP reliably increase spontaneous locomotor activity in rodents, and the dose required to produce this effect serves as an index of the drug's potency.[17][18] A significantly lower dose of 3,4-CTMP is expected to be required to produce the same level of hyperactivity as MPH, reflecting its higher potency.

cluster_pre cluster_exp cluster_post A1 Animal Acclimation (1 week) A2 Habituation to Handling & Injection Procedure A1->A2 A3 Habituation to Locomotor Chambers (3 days, 60 min/day) A2->A3 B1 Randomly Assign Animals to Treatment Groups (Vehicle, MPH, 3,4-CTMP) A3->B1 B2 Administer Drug (e.g., Intraperitoneal Injection) B1->B2 B3 Immediately Place Animal in Locomotor Chamber B2->B3 B4 Record Locomotor Activity (e.g., 90 minutes) B3->B4 C1 Quantify Distance Traveled in 5-min Bins B4->C1 C2 Compare Dose-Response Curves (MPH vs. 3,4-CTMP) C1->C2 C3 Determine ED₅₀ for Locomotor Stimulation C2->C3

Caption: Experimental workflow for a comparative locomotor activity assay.

Experimental Protocols

The following protocols are provided as a foundation for the empirical comparison of 3,4-CTMP and MPH. Researchers must adapt these methodologies in accordance with institutional guidelines and specific experimental objectives.

Protocol: Competitive Radioligand Binding Assay for DAT/NET Affinity

This protocol determines the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a specific radioligand from its target transporter.[19][20]

1. Membrane Preparation:

  • Homogenize rat striatal (for DAT) or frontal cortex (for NET) tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[21][22]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[22]

  • Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation.

  • Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate format in a final volume of 250 µL.[22]

  • To each well, add:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known non-specific ligand (e.g., 10 µM GBR-12909 for DAT) to determine non-specific binding.

    • 50 µL of the test compound (MPH or 3,4-CTMP) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of the specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]Nisoxetine for NET) at a fixed concentration near its Kₔ value.[21]

    • 100 µL of the prepared membrane homogenate (containing 50-100 µg of protein).

  • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[22]

3. Filtration and Counting:

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C, presoaked in polyethyleneimine).[22]

  • Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[20]

Protocol: Rodent Locomotor Activity Assay

This protocol measures spontaneous horizontal movement in an open field to assess the stimulant effects of the compounds.[15][23]

1. Animals and Apparatus:

  • Use adult male mice (e.g., C57BL/6) or rats. House animals with a standard 12:12 light-dark cycle and provide ad libitum access to food and water.

  • The apparatus consists of clear acrylic chambers (e.g., 40x40x30 cm) equipped with a grid of infrared photobeams to automatically track movement.[15]

2. Habituation:

  • To reduce the influence of novelty-induced hyperactivity, habituate the animals to the testing environment.

  • For at least three consecutive days before the test day, handle each animal and place it in the locomotor chamber for a 60-minute session.[23] This also habituates them to the injection procedure (using a saline vehicle injection).

3. Test Procedure:

  • On the test day, randomly assign animals to treatment groups (e.g., Vehicle, MPH at 1, 3, 10 mg/kg; 3,4-CTMP at 0.1, 0.3, 1 mg/kg). Doses should be selected based on literature and pilot studies.

  • Administer the assigned drug or vehicle via a consistent route (e.g., intraperitoneal injection).

  • Immediately place the animal into the center of the locomotor activity chamber.

  • Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 90-120 minutes using the automated tracking software.

4. Data Analysis:

  • Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of drug effects.

  • Calculate the total distance traveled for the entire session for each animal.

  • Use a one-way or two-way ANOVA followed by post-hoc tests to compare the effects of different doses of each drug against the vehicle control group.

  • Plot dose-response curves for both MPH and 3,4-CTMP to visually compare their potency. The curve for 3,4-CTMP is expected to be left-shifted, indicating higher potency.

Conclusion

References

Validating 3,4-Dichloromethylphenidate as a Selective Dopamine Transporter Research Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 3,4-Dichloromethylphenidate (3,4-CTMP), a potent dopamine transporter (DAT) inhibitor. As a Senior Application Scientist, the goal of this document is to offer a comprehensive comparison of 3,4-CTMP with other well-known DAT ligands, supported by experimental data and detailed protocols to validate its use as a selective research compound.

Introduction: The Critical Role of Selective Dopamine Transporter Ligands

The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including ADHD, depression, and substance use disorders.[1][2] Consequently, the DAT is a primary target for therapeutic drugs and a subject of intense research.

Selective research compounds are indispensable tools for elucidating the physiological and pathological roles of the DAT. An ideal research tool should exhibit high affinity and selectivity for the DAT over other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT). This compound (3,4-CTMP), a derivative of methylphenidate, has emerged as a potent DAT inhibitor with a long duration of action.[3] This guide will provide the necessary framework for researchers to validate and utilize 3,4-CTMP as a selective tool in their studies.

Part 1: Comparative Pharmacological Profile

Mechanism of Action of Dopamine Transporter Inhibitors

Dopamine transporter inhibitors, such as 3,4-CTMP, methylphenidate, and cocaine, act by binding to the DAT and blocking the reuptake of dopamine from the synaptic cleft. This leads to an accumulation of extracellular dopamine, thereby potentiating dopaminergic signaling. The affinity and selectivity of a compound for the DAT, relative to other monoamine transporters, determine its specific pharmacological effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Vesicle Dopamine Vesicle Dopamine Synthesis->Vesicle Packaging SynapticCleft Vesicle->SynapticCleft Release DAT Dopamine Transporter (DAT) DAT->SynapticCleft Reuptake Dopamine Dopamine DopamineReceptor Dopamine Receptor Dopamine->DopamineReceptor Binding CTMP 3,4-CTMP CTMP->DAT Inhibition

Mechanism of 3,4-CTMP at the Dopamine Transporter.
Binding Affinity and Selectivity Profile

The selectivity of a compound is paramount for its utility as a research tool. The following table compares the in vitro binding affinities (Ki in nM) or inhibition constants (IC50 in nM) of 3,4-CTMP, methylphenidate, and cocaine for the human dopamine, norepinephrine, and serotonin transporters. Lower values indicate higher affinity.

CompoundDAT (Ki/IC50, nM)NET (Ki, nM)SERT (Ki, nM)DAT/NET Selectivity RatioDAT/SERT Selectivity Ratio
3,4-CTMP 65[4]~2-fold lower than MPH[5][6]High (>>1000)[3][7]HighVery High
Methylphenidate ~100[7]~100[7]~100,000[7]~1~1000
Cocaine 230[7]480[7]740[7]~2.1~3.2

From the available data, 3,4-CTMP demonstrates a high affinity for the DAT.[4] While a precise Ki value for NET is not provided in the search results, studies indicate that its effect on noradrenaline efflux is comparable to that of methylphenidate, suggesting a significant affinity for NET as well.[5][6] However, its affinity for SERT is significantly lower, indicating high selectivity for catecholamine transporters over the serotonin transporter.[3][7] In comparison, methylphenidate shows similar affinity for DAT and NET, while cocaine is relatively non-selective among the three transporters.[7]

Part 2: Experimental Validation Protocols

To empirically validate the selectivity and potency of 3,4-CTMP, the following experimental protocols are recommended.

Protocol 1: In Vitro Validation - Radioligand Binding Assay

Rationale and Objective: This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of 3,4-CTMP for the dopamine transporter. This assay quantifies the ability of 3,4-CTMP to displace a radiolabeled ligand with a known high affinity for the DAT, such as [³H]WIN 35,428.[8][9]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture and harvest cells stably expressing the human dopamine transporter (hDAT), such as HEK293 cells.

    • Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add membrane preparation, assay buffer, and a saturating concentration of [³H]WIN 35,428.

    • Non-specific Binding: Add membrane preparation, a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to block all specific binding, and [³H]WIN 35,428.

    • Competitive Binding: Add membrane preparation, varying concentrations of 3,4-CTMP, and [³H]WIN 35,428.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Radioligand:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the 3,4-CTMP concentration.

    • Determine the IC₅₀ value (the concentration of 3,4-CTMP that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

cluster_workflow Radioligand Binding Assay Workflow Membrane Prep Membrane Preparation (hDAT expressing cells) Assay Setup Assay Setup (Total, Non-specific, Competitive) Membrane Prep->Assay Setup Incubation Incubation (reach equilibrium) Assay Setup->Incubation Filtration Rapid Filtration (separate bound/free ligand) Incubation->Filtration Quantification Scintillation Counting (measure radioactivity) Filtration->Quantification Data Analysis Data Analysis (calculate IC50 and Ki) Quantification->Data Analysis

Workflow for Radioligand Binding Assay.
Protocol 2: In Vivo Validation - Microdialysis

Rationale and Objective: This protocol details the use of in vivo microdialysis to measure the effect of 3,4-CTMP on extracellular dopamine levels in the striatum of freely moving rats. This technique provides a dynamic measure of a compound's in vivo potency and its impact on neurotransmitter dynamics.[10][11][12]

Step-by-Step Methodology:

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target brain region (e.g., striatum; coordinates relative to bregma).

    • Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement and screws.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a microdialysis bowl.

    • Gently insert the microdialysis probe through the guide cannula into the striatum.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of 1-2 hours to establish a stable baseline of dopamine levels.

  • Sample Collection and Drug Administration:

    • Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

    • Administer 3,4-CTMP (at various doses) or vehicle via the desired route (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples at regular intervals for several hours post-administration.

  • Dopamine Quantification (HPLC-ED):

    • Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

    • Separate the components of the dialysate on a chromatography column.

    • Detect dopamine electrochemically as it elutes from the column.

    • Quantify the dopamine concentration in each sample by comparing the peak height or area to a standard curve of known dopamine concentrations.

  • Data Analysis:

    • Express the dopamine concentrations in the post-drug administration samples as a percentage of the average baseline concentration for each animal.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the effect of 3,4-CTMP on extracellular dopamine levels.

cluster_workflow In Vivo Microdialysis Workflow Surgery Stereotaxic Surgery (guide cannula implantation) Probe Insertion Microdialysis Probe Insertion Surgery->Probe Insertion Baseline Baseline Sample Collection Probe Insertion->Baseline Drug Admin 3,4-CTMP Administration Baseline->Drug Admin Post-Drug Samples Post-Administration Sample Collection Drug Admin->Post-Drug Samples HPLC Dopamine Quantification (HPLC-ED) Post-Drug Samples->HPLC Analysis Data Analysis HPLC->Analysis

Workflow for In Vivo Microdialysis.

Part 3: Synthesis of this compound

The synthesis of 3,4-CTMP typically involves the chlorination of methylphenidate at the 3 and 4 positions of the phenyl ring.[13] A general synthetic route involves the reaction of 2-phenylacetonitrile and 2-bromopyridine, followed by hydrolysis, hydrogenation of the pyridine ring to a piperidine ring, and subsequent chlorination.[14] This process results in both the threo and erythro diastereomers, which can be separated. The threo-diastereomer is generally more potent at the dopamine transporter.[3]

Conclusion

This compound is a potent dopamine transporter inhibitor with high selectivity over the serotonin transporter.[3][4][7] Its pharmacological profile suggests it can be a valuable research tool for investigating the role of the dopamine transporter in various physiological and pathological processes. The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate the binding affinity and in vivo efficacy of 3,4-CTMP, ensuring its appropriate application in their studies. The comparative data presented here underscores the importance of selecting well-characterized and selective ligands for targeted research in the complex field of monoamine neurotransmission.

References

A Comparative Analysis of 3,4-Dichloromethylphenidate (3,4-CTMP): In Vitro Potency vs. In Vivo Manifestation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 3,4-Dichloromethylphenidate (3,4-CTMP), a structural analog of methylphenidate (Ritalin). As a substance available on the grey market as a research chemical, a thorough understanding of its pharmacological profile is critical for researchers in neuropharmacology, drug development, and toxicology.[1] This document synthesizes available data to contrast its potent in vitro activity with its more complex in vivo effects, offering insights into the structure-activity relationships that define its unique characteristics.

Introduction: The Significance of Dichlorination

This compound, also known as 3,4-DCMP, is a synthetic stimulant of the phenidate class.[2] Its core structure is analogous to methylphenidate, with the key distinction being the addition of two chlorine atoms at the 3 and 4 positions of the phenyl ring.[1][3] This halogenation is a common medicinal chemistry strategy intended to modulate a compound's metabolic stability and receptor affinity.[3][4] In the case of 3,4-CTMP, this modification dramatically increases its potency as a monoamine reuptake inhibitor compared to its parent compound.[2][3][4] However, as this guide will demonstrate, this enhanced in vitro potency does not translate into proportionally stronger reinforcing effects in vivo, a discrepancy that holds significant implications for its abuse potential and therapeutic investigation.

In Vitro Pharmacological Profile

The in vitro effects of 3,4-CTMP are primarily characterized by its potent inhibition of dopamine and norepinephrine transporters.

Mechanism of Action: A Potent Monoamine Transporter Inhibitor

3,4-CTMP functions as a dopamine reuptake inhibitor (DRI) and a norepinephrine reuptake inhibitor (NRI).[2] By binding to and blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), it increases the synaptic concentration of these key neurotransmitters, leading to its stimulant effects.[2] Unlike amphetamine-type stimulants, 3,4-CTMP does not appear to cause significant reverse transport (efflux) of monoamines; its action is "cocaine-like," confined to reuptake inhibition.[5][6][7] Some studies also indicate that 3,4-CTMP possesses an appreciable affinity for the serotonin transporter (SERT), a characteristic not prominent in methylphenidate.[3][8]

cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Vesicular Release Receptors DA/NE Receptors DA_NE_Cleft Vesicle->DA_NE_Cleft Release CTMP 3,4-CTMP DAT_NET DAT / NET Transporters CTMP->DAT_NET Blocks DA_NE_Cleft->Receptors Binding & Signal DA_NE_Cleft->DAT_NET Reuptake

Caption: Mechanism of 3,4-CTMP at the synapse.
Transporter Binding and Inhibition Potency

In vitro studies consistently demonstrate that 3,4-CTMP is a significantly more potent inhibitor of DAT and NET than methylphenidate.

  • Dopamine Transporter (DAT): Ligand binding studies show 3,4-CTMP is approximately seven to eight times more potent than methylphenidate at inhibiting the binding of DAT ligands like [3H]WIN 35,428.[5][6] In functional assays measuring the inhibition of dopamine uptake, 3,4-CTMP displays a more than twofold increased potency compared to methylphenidate.[8][9]

  • Norepinephrine Transporter (NET): The potency increase is even more pronounced at the NET, where 3,4-CTMP is over 10-fold more potent than methylphenidate as an inhibitor.[8][9]

  • Serotonin Transporter (SERT): Unlike methylphenidate, which is a weak SERT inhibitor, 3,4-CTMP shows appreciable affinity for SERT.[8]

CompoundDAT Inhibition (IC50)NET Inhibition (IC50)SERT Inhibition (IC50)
3,4-CTMP ~65 nM[10]High Potency[8][9]Moderate Affinity[8]
Methylphenidate Lower Potency[5][6]Lower Potency[8][9]Weak Affinity[8]
Cocaine High PotencyHigh PotencyHigh Potency[8]
Table 1: Comparative in vitro transporter inhibition potencies.
Effects on Neurotransmitter Efflux

Using fast cyclic voltammetry in rat brain slices, researchers have quantified the impact of 3,4-CTMP on neurotransmitter release.

  • In the nucleus accumbens , a key region for reward, 3,4-CTMP (at 0.1–1 µM) increased electrically stimulated dopamine efflux by approximately 6-fold.[5][6][11] In the same experimental paradigm, methylphenidate (at 10 µM) produced only a 4-fold increase, highlighting the superior potency of 3,4-CTMP.[5][6][11]

  • In the bed nucleus of the stria terminalis , both 3,4-CTMP and methylphenidate produced a similar, approximately 2-fold increase in noradrenaline efflux.[5][6][11]

These findings confirm that 3,4-CTMP is a highly potent dopamine and norepinephrine reuptake inhibitor, with a more pronounced effect on dopamine release in reward-related brain regions compared to methylphenidate.[5][6][11]

Experimental Protocol: Fast Cyclic Voltammetry for Neurotransmitter Release

The causality behind these findings is established through rigorous in vitro protocols. Fast cyclic voltammetry (FCV) is a premier technique for measuring real-time neurotransmitter dynamics.

A 1. Brain Slice Preparation Adolescent male rat brain slices (e.g., nucleus accumbens) are prepared. B 2. Slice Incubation Slices are maintained in artificial cerebrospinal fluid (aCSF). A->B C 3. Electrode Placement A carbon-fiber microelectrode is placed into the target brain region. B->C D 4. Baseline Stimulation Electrical stimulation (e.g., 10 pulses at 100 Hz) is applied to evoke neurotransmitter release. Baseline efflux is recorded. C->D E 5. Drug Application 3,4-CTMP or methylphenidate is added to the aCSF at desired concentrations. D->E F 6. Post-Drug Measurement Stimulations are repeated at set intervals. Changes in dopamine or noradrenaline efflux are measured via FCV. E->F G 7. Data Analysis The oxidation current, proportional to neurotransmitter concentration, is quantified and compared to baseline. F->G A 1. Animal Acclimation Rodents (e.g., mice or rats) are acclimated to the laboratory environment and testing chambers. B 2. Habituation Phase Animals are placed in open-field activity chambers (equipped with infrared beams) for a set period (e.g., 30-60 min) to establish baseline activity. A->B C 3. Drug Administration Animals are administered 3,4-CTMP, methylphenidate, or a vehicle control (e.g., via intraperitoneal injection). B->C D 4. Testing Phase Immediately after injection, animals are returned to the chambers and their locomotor activity (e.g., distance traveled, rearing) is recorded for an extended period (e.g., 2-4 hours). C->D E 5. Data Analysis Activity data is binned into time intervals (e.g., 5-10 min) and analyzed. Drug-treated groups are compared to the vehicle control group to determine stimulant effects. D->E

References

A Comparative Guide to Validating Analytical Methods for the Specific Detection of 3,4-Dichloromethylphenidate (3,4-DCMP)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of specific analytical methods for 3,4-Dichloromethylphenidate (3,4-DCMP), a potent synthetic stimulant and analogue of methylphenidate. As a compound with significant forensic and research interest, establishing robust and reliable analytical methods is paramount. This document moves beyond mere procedural outlines to explore the scientific rationale behind methodological choices, ensuring that the described protocols are not only accurate but also inherently self-validating and compliant with rigorous international standards.

Introduction: The Analytical Challenge of 3,4-DCMP

This compound (3,4-DCMP) is a psychoactive substance that functions as a potent serotonin-norepinephrine-dopamine reuptake inhibitor.[1][2] Structurally, it is a derivative of methylphenidate, distinguished by the addition of two chlorine atoms to the 3 and 4 positions of the phenyl ring. This modification significantly increases its potency and metabolic resistance compared to the parent compound.[2]

The primary analytical challenge stems from the molecule's stereochemistry. Like methylphenidate, 3,4-DCMP possesses two chiral centers, giving rise to four distinct stereoisomers: a (±)-threo pair and a (±)-erythro pair.[3][4] The pharmacological activity is predominantly associated with the threo-diastereomer, making it crucial to employ methods that can differentiate between these isomers.[2][5] Therefore, a validated method must not only quantify 3,4-DCMP in complex matrices but also demonstrate stereospecificity to be truly "fit for purpose."

Caption: Chemical Structure of this compound.

Strategic Selection of Core Analytical Technologies

The choice of analytical instrumentation is the foundation of a successful validation. For 3,4-DCMP, the primary candidates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection process must weigh the inherent strengths and weaknesses of each in the context of the analyte's chemical properties and the intended application.

Logical_Relationship cluster_Analyte Analytical Target: 3,4-DCMP cluster_Challenge Primary Challenge DCMP 3,4-DCMP Molecule Specificity Need for High Specificity Isomers Stereoisomers (threo/erythro) Isomers->Specificity Isomeric Differentiation Analogs Related Analogs (Methylphenidate, etc.) Analogs->Specificity Structural Differentiation

Caption: The core analytical challenge: Differentiating 3,4-DCMP isomers and analogs.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Causality of Use: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Its strength lies in high chromatographic resolution and the generation of standardized, library-searchable mass spectra, which is invaluable for initial identification.

  • Application & Limitations: While GC-MS can identify 3,4-DCMP, it often requires derivatization to improve volatility and chromatographic behavior. Crucially, standard GC columns cannot resolve the stereoisomers. Achieving chiral separation necessitates the use of specialized and often expensive chiral capillary columns. Furthermore, regioisomers of related compounds can produce nearly identical mass spectra, making differentiation by MS alone ineffective.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Causality of Use: LC-MS/MS is the gold standard for quantifying compounds in complex biological matrices like blood and urine.[7] It does not require the analyte to be volatile and operates at lower temperatures, preventing thermal degradation. The tandem mass spectrometry component (MS/MS) provides exceptional specificity and sensitivity by monitoring specific precursor-to-product ion transitions.

  • Application & Strengths: This technique is ideally suited for 3,4-DCMP. Chiral separation can be readily achieved using a dedicated chiral stationary phase (CSP) column. Alternatively, a cost-effective approach involves pre-column derivatization with a chiral reagent, allowing for the separation of the resulting diastereomers on a standard C18 column.[8] This versatility, combined with high sensitivity, makes LC-MS/MS the preferred platform for rigorous quantitative validation.

Comparative Performance Overview
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Specificity Good; limited by isomeric co-elution on standard columns.Excellent; MS/MS transitions provide high specificity.
Sensitivity Good; typically in the low ng/mL range.Excellent; often achieves sub-ng/mL (pg/mL) sensitivity.
Isomer Separation Requires specialized chiral columns.Achievable with chiral columns or pre-column derivatization.
Matrix Effects Less prone to ion suppression.Susceptible to ion suppression/enhancement; requires careful management.
Sample Preparation Often requires derivatization.Typically involves protein precipitation or solid-phase extraction.
Recommendation Suitable for qualitative screening and confirmation.Preferred method for quantitative and chiral analysis.

A Self-Validating Framework: Adherence to Global Regulatory Standards

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[9][10] To ensure trustworthiness and regulatory acceptance, validation must follow established guidelines from bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[11][12] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[12][13]

The validation process is not a final step but a lifecycle. It begins with procedure development and continues through routine use, demonstrating that the method remains in a state of control.

Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Execute Phase 2: Experimental Validation cluster_Report Phase 3: Documentation Protocol Define Validation Protocol & Acceptance Criteria MethodDev Analytical Method Development (LC-MS/MS) Protocol->MethodDev Specificity Specificity & Selectivity MethodDev->Specificity Linearity Linearity & Range MethodDev->Linearity Accuracy Accuracy MethodDev->Accuracy Precision Precision MethodDev->Precision LOQ LOD & LOQ MethodDev->LOQ Robustness Robustness MethodDev->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report SOP Implement Standard Operating Procedure (SOP) Report->SOP

Caption: The structured workflow for analytical method validation.

Detailed Validation Protocols for an LC-MS/MS Method

The following protocols outline the essential experiments for validating an LC-MS/MS method for the specific detection and quantification of 3,4-DCMP in a biological matrix (e.g., human plasma).

Specificity and Selectivity
  • Expert Rationale: This is the most critical parameter for 3,4-DCMP. The goal is to prove the method can unequivocally measure the analyte without interference.[14] This includes distinguishing it from endogenous matrix components, metabolites, and, most importantly, its own stereoisomers and structural analogs like methylphenidate.

  • Step-by-Step Protocol:

    • Matrix Screening: Procure at least six different lots of blank human plasma. Process and analyze each according to the final method to ensure no endogenous peaks interfere with the retention times of 3,4-DCMP or its internal standard (IS).

    • Analyte & Isomer Separation: Prepare a solution containing all four stereoisomers of 3,4-DCMP. Inject and confirm baseline chromatographic separation. The resolution between any two adjacent isomer peaks should be >1.5.

    • Analog Interference Check: Prepare blank plasma samples spiked individually with high concentrations of potential interferents: methylphenidate, ritalinic acid, and other common drugs of abuse.

    • Analysis: Analyze the samples to confirm that none of these compounds produce a significant signal in the mass transitions used for 3,4-DCMP.

    • Acceptance Criteria: The response in blank samples at the retention time of the analyte must be less than 20% of the response of the Lower Limit of Quantitation (LLOQ) sample. Chromatographic separation of all isomers must be demonstrated.

Linearity and Range
  • Expert Rationale: This experiment establishes the concentration range over which the analytical method is accurate and precise. It confirms a proportional relationship between analyte concentration and instrument response.

  • Step-by-Step Protocol:

    • Standard Preparation: Prepare a stock solution of 3,4-DCMP reference standard.[15] Serially dilute this stock in blank plasma to create a set of at least six non-zero calibration standards spanning the expected concentration range.

    • Analysis: Extract and analyze the calibration curve in triplicate.

    • Data Evaluation: Plot the instrument response ratio (analyte peak area / IS peak area) against the nominal concentration. Perform a linear regression analysis, typically with a 1/x or 1/x² weighting.

    • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.99. The back-calculated concentration for each standard must be within ±15% of its nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Expert Rationale: Accuracy demonstrates how close the measured value is to the true value, while precision measures the random error or variability of the method.[10][16] Both are assessed simultaneously using Quality Control (QC) samples.

  • Step-by-Step Protocol:

    • QC Sample Preparation: Prepare QC samples in bulk by spiking blank plasma at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.

    • Intra-Assay (Repeatability): On a single day, analyze a fresh calibration curve and six replicates of each QC level.

    • Inter-Assay (Intermediate Precision): Repeat the analysis on at least two additional days, using newly prepared calibration curves each day.

    • Calculation:

      • Accuracy: Expressed as percent bias: [(Mean Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100.

      • Precision: Expressed as percent relative standard deviation (%RSD) or coefficient of variation (%CV).

    • Acceptance Criteria (per FDA/EMA guidelines): The mean accuracy for QC samples should be within ±15% of the nominal values. The %RSD should not exceed 15%. For the LLOQ, both accuracy and precision must be within ±20%.[17][18]

Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ)
  • Expert Rationale: The LLOQ is the lowest point on the calibration curve that can be measured with acceptable accuracy and precision.[14] It defines the lower boundary of the reportable range. The LOD is the lowest concentration that can be reliably detected but not necessarily quantified.

  • Step-by-Step Protocol:

    • Estimation: The LLOQ is typically estimated by analyzing a series of low-concentration samples and identifying the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. The LOD corresponds to an S/N of approximately 3.

    • Confirmation: The LLOQ must be formally demonstrated as the lowest standard on the calibration curve. Its accuracy and precision must meet the ±20% acceptance criteria during the main accuracy and precision runs.

Robustness
  • Expert Rationale: This experiment evaluates the method's resilience to small, deliberate variations in its parameters, providing confidence in its performance during routine use.

  • Step-by-Step Protocol:

    • Identify Critical Parameters: Select key LC-MS/MS parameters, such as mobile phase pH (e.g., ±0.1 units), column temperature (e.g., ±2 °C), and flow rate (e.g., ±5%).

    • Experimental Design: Analyze Low and High QC samples in triplicate while systematically varying one parameter at a time.

    • Evaluation: Compare the results obtained under the modified conditions to those from the nominal conditions.

    • Acceptance Criteria: The measured concentrations should remain within the established accuracy and precision limits of the method.

Summary of Validation Performance Data (Example)

The table below presents hypothetical yet realistic data for a fully validated LC-MS/MS method for (±)-threo-3,4-DCMP.

Validation ParameterPerformance MetricAcceptance CriteriaResult
Linearity & Range Correlation Coefficient (r²)≥ 0.990.998
Range-0.1 - 100 ng/mL
Accuracy LLOQ (0.1 ng/mL) Bias± 20%+5.2%
Low QC (0.3 ng/mL) Bias± 15%-3.1%
Mid QC (10 ng/mL) Bias± 15%+1.5%
High QC (80 ng/mL) Bias± 15%-0.8%
Precision (Inter-Assay) LLOQ (0.1 ng/mL) %RSD≤ 20%11.4%
Low QC (0.3 ng/mL) %RSD≤ 15%7.8%
Mid QC (10 ng/mL) %RSD≤ 15%4.2%
High QC (80 ng/mL) %RSD≤ 15%3.5%
Quantitation Limits LLOQConfirmed with accuracy/precision0.1 ng/mL
LODEstimated S/N > 3~0.03 ng/mL
Specificity Blank Matrix Interference< 20% of LLOQ responsePass
Isomer Resolution (Rs)> 1.5> 2.0 for all pairs

Conclusion

Validating an analytical method for the specific detection of this compound is a rigorous process that demands a deep understanding of both the analyte's chemistry and regulatory requirements. An LC-MS/MS method, when properly developed, offers unparalleled sensitivity and specificity. The cornerstone of a successful validation lies in demonstrating stereospecificity—the ability to resolve and accurately quantify the pharmacologically relevant threo-diastereomers. By adhering to the principles outlined in this guide, researchers, forensic scientists, and drug development professionals can establish a self-validating, robust, and defensible analytical method that produces reliable and accurate data, ensuring full compliance with scientific and regulatory standards.

References

A Head-to-Head Comparison of 3,4-DCMP and Traditional Stimulants in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, head-to-head comparison of the novel psychostimulant 3,4-Dichloromethylphenidate (3,4-DCMP) and traditional stimulants, such as methylphenidate and amphetamine, within preclinical animal models. As a Senior Application Scientist, the goal of this document is to offer a technically sound and experientially grounded resource to inform future research and drug development in the field of psychostimulants.

Introduction: The Evolving Landscape of Psychostimulants

Traditional psychostimulants like methylphenidate and amphetamine have long been the cornerstone for treating attention-deficit/hyperactivity disorder (ADHD) and narcolepsy.[1] Their therapeutic efficacy is primarily attributed to their ability to modulate catecholaminergic neurotransmission, specifically by increasing the synaptic availability of dopamine (DA) and norepinephrine (NE).[2][3] However, the search for novel compounds with improved therapeutic profiles, including potentially lower abuse liability and different pharmacokinetic properties, has led to the investigation of analogues like 3,4-DCMP.[4]

3,4-DCMP, a derivative of methylphenidate, has emerged as a potent psychostimulant, demonstrating a distinct pharmacological profile that warrants a thorough comparative analysis with its predecessors.[4][5] This guide will dissect the available preclinical data from animal models to provide a clear, evidence-based comparison of their mechanisms of action, effects on locomotor activity, and reinforcing properties.

Pharmacological Profile: A Tale of Two Mechanisms

The stimulant effects of 3,4-DCMP, methylphenidate, and amphetamine are all rooted in their interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). However, the nuances of these interactions define their unique pharmacological signatures.

3,4-DCMP and Methylphenidate: Both 3,4-DCMP and its parent compound, methylphenidate, act primarily as dopamine and norepinephrine reuptake inhibitors.[2][5] They bind to DAT and NET, blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations. This leads to enhanced dopaminergic and noradrenergic signaling.[3] In vitro studies have indicated that 3,4-DCMP is significantly more potent at inhibiting the dopamine transporter than methylphenidate.[6]

Amphetamine: Amphetamine shares the reuptake inhibition properties of methylphenidate and 3,4-DCMP but possesses an additional, distinct mechanism of action.[2] It can also enter the presynaptic neuron and promote the release of dopamine and norepinephrine from vesicular stores, a process known as reverse transport.[3] This dual action results in a more robust and sustained increase in synaptic catecholamine levels compared to reuptake inhibitors alone.

The following diagram illustrates the primary mechanisms of action for these stimulants at the synaptic level.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DAT DAT NET NET DA->DAT Reuptake DA_R Dopamine Receptor DA->DA_R NE Norepinephrine NE->NET Reuptake NE_R Norepinephrine Receptor NE->NE_R DCMP_MPH 3,4-DCMP Methylphenidate DCMP_MPH->DAT Inhibits DCMP_MPH->NET Inhibits AMPH Amphetamine AMPH->VMAT2 Inhibits AMPH->DAT Inhibits & Promotes Reverse Transport AMPH->NET Inhibits & Promotes Reverse Transport

Figure 1: Signaling pathways of 3,4-DCMP, methylphenidate, and amphetamine.

Comparative Binding Affinities

The potency of these stimulants is reflected in their binding affinities (Ki) for DAT and NET. Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)NET Ki (nM)Source
d-Amphetamine ~600~70-100[7]
d-threo-Methylphenidate ~100~100[7][8]
3,4-DCMP (threo-diastereomer) Significantly lower than MethylphenidateCorrelated with DAT affinity[9]

Head-to-Head in Animal Models: Locomotor Activity

Locomotor activity assays are a fundamental tool for assessing the stimulant properties of novel compounds. An increase in horizontal and vertical movement in an open field is a hallmark of psychostimulant action.

While direct comparative studies simultaneously evaluating 3,4-DCMP, methylphenidate, and amphetamine are scarce, we can synthesize data from various studies to provide an informed comparison. It is crucial to acknowledge that variations in experimental conditions (e.g., animal strain, apparatus, dosing regimen) can influence the results.

Dose-Response Effects on Locomotor Activity
CompoundAnimal ModelDose Range (mg/kg, i.p.)Peak Locomotor EffectSource
d-Amphetamine Mice1 - 3Significant increase in locomotor activity.[5][5]
Methylphenidate Mice3Significant increase in locomotor activity.[5][5]
Methylphenidate Rats2.5 - 10Dose-dependent increase in horizontal and vertical activity.[10][10]
3,4-DCMP Animal studies (unspecified)-Approximately seven times more potent than methylphenidate.[5][5]

Disclaimer: The data presented in this table are synthesized from multiple sources and are not from a single head-to-head comparative study. Direct comparisons should be made with caution.

Reinforcing Properties: The Self-Administration Paradigm

The reinforcing effects of a drug, or its potential for abuse, are most effectively evaluated using the intravenous self-administration (IVSA) paradigm in animal models.[11] In this model, animals learn to perform a specific action (e.g., pressing a lever) to receive an infusion of the drug.

Comparative Reinforcing Effects
CompoundAnimal ModelReinforcing EffectKey FindingsSource
d-Amphetamine RatsReadily self-administered.The effective dose (ED50) for self-administration is approximately 0.145 mg/kg/injection.[12][12]
Methylphenidate RatsReadily self-administered.Dose-dependently self-administered on both fixed ratio and progressive ratio schedules.
3,4-DCMP Animal studies (unspecified)Weaker reinforcing effects than methylphenidate.Slower onset of action may contribute to reduced reinforcing properties.[5][5]

The weaker reinforcing effects of 3,4-DCMP despite its high potency as a dopamine reuptake inhibitor is a critical point for further investigation.[5] This dissociation between potency and reinforcement could suggest a more favorable therapeutic profile with a lower abuse liability.

Experimental Protocols: A Guide to Best Practices

To ensure the reproducibility and validity of preclinical findings, adherence to standardized and well-validated experimental protocols is paramount.

Protocol 1: Locomotor Activity Assessment

This protocol outlines a standard procedure for evaluating the effects of a test compound on spontaneous and psychostimulant-induced locomotor activity.

cluster_0 Phase 1: Habituation cluster_1 Phase 2: Baseline Activity cluster_2 Phase 3: Drug Treatment cluster_3 Phase 4: Data Analysis A Day 1-3: Place animal in open field arena (60 min/day) B Day 4: Administer vehicle (e.g., saline, i.p.) C Immediately place in arena and record locomotor activity (60 min) B->C D Day 5: Administer test compound (e.g., 3,4-DCMP, MPH, AMPH) at various doses E Immediately place in arena and record locomotor activity (60 min) D->E F Compare locomotor activity (distance traveled, rearing) between vehicle and drug treatment groups

Figure 2: Experimental workflow for locomotor activity assessment.

Step-by-Step Methodology:

  • Animal Acclimation: House animals individually for at least one week before the experiment to acclimate them to the facility.

  • Habituation: For 3 consecutive days, place each animal in the locomotor activity chamber for 60 minutes to habituate them to the novel environment. This reduces the confounding effects of novelty-induced hyperactivity.

  • Baseline Measurement: On day 4, administer a vehicle injection (e.g., saline, intraperitoneally) and immediately place the animal in the chamber. Record locomotor activity for 60 minutes.

  • Drug Administration: On day 5, administer the test compound (3,4-DCMP, methylphenidate, or amphetamine) at the desired doses.

  • Data Collection: Immediately after injection, place the animal in the chamber and record locomotor activity for 60 minutes using an automated tracking system. Key parameters include total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of the test compounds to the vehicle control.

Protocol 2: Intravenous Self-Administration (IVSA)

This protocol describes the "gold standard" method for assessing the reinforcing properties of a drug.

Step-by-Step Methodology:

  • Surgical Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the animal (typically a rat). The catheter is externalized on the back of the animal. Allow for a one-week recovery period.

  • Acquisition of Self-Administration: Place the animal in an operant conditioning chamber equipped with two levers. Responses on the "active" lever result in an intravenous infusion of the drug, while responses on the "inactive" lever have no consequence. A visual or auditory cue is often paired with the drug infusion.

  • Reinforcement Schedules:

    • Fixed Ratio (FR): The animal must press the active lever a fixed number of times to receive a single infusion (e.g., FR1, FR5). This schedule is used to assess the acquisition and maintenance of drug-taking behavior.

    • Progressive Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the highest number of presses an animal is willing to make for a single infusion, is a measure of the drug's motivational strength.[11]

  • Dose-Response Curve: Once stable self-administration is established, different unit doses of the drug are tested to generate a dose-response curve.

  • Data Analysis: The primary endpoints are the number of infusions earned and the breakpoint on a PR schedule. These are compared across different drugs and doses to determine their relative reinforcing efficacy.

Conclusion and Future Directions

The available preclinical data suggest that 3,4-DCMP is a potent dopamine and norepinephrine reuptake inhibitor, with a higher potency than methylphenidate.[5][6] However, it appears to have weaker reinforcing properties, a characteristic that could translate to a lower abuse potential.[5] Amphetamine's additional mechanism of promoting neurotransmitter release likely contributes to its robust stimulant and reinforcing effects.[2][3]

A significant gap in the current literature is the lack of direct, head-to-head comparative studies of 3,4-DCMP with traditional stimulants in standardized animal models of locomotor activity and self-administration. Such studies are crucial for a definitive assessment of its therapeutic potential and abuse liability.

Future research should focus on:

  • Conducting comprehensive dose-response studies of 3,4-DCMP in locomotor activity and IVSA paradigms, directly comparing it to methylphenidate and amphetamine.

  • Investigating the pharmacokinetic profile of 3,4-DCMP to understand how its absorption, distribution, metabolism, and excretion contribute to its behavioral effects.

  • Utilizing in vivo microdialysis to directly measure and compare the effects of 3,4-DCMP, methylphenidate, and amphetamine on extracellular dopamine and norepinephrine levels in key brain regions associated with reward and executive function.

By addressing these research questions, the scientific community can gain a more complete understanding of the preclinical profile of 3,4-DCMP and its potential as a novel therapeutic agent.

References

Assessing the Translational Value of Preclinical 3,4-Dichloromethylphenidate (3,4-DCMP) Research: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of novel psychoactive substances (NPS), the critical evaluation of preclinical data is paramount to forecasting clinical potential and risk. This guide provides an in-depth technical assessment of 3,4-Dichloromethylphenidate (3,4-DCMP), a potent analog of methylphenidate, with a focus on its translational value. By synthesizing available preclinical evidence and comparing it with established compounds, this document aims to equip researchers with the necessary framework to interpret existing data and design future studies with maximal clinical relevance.

Introduction: 3,4-DCMP in the Context of Stimulant Drug Development

This compound (3,4-DCMP), a synthetic molecule of the phenidate class, has emerged as a compound of interest due to its structural similarity to methylphenidate (Ritalin) and its potent activity as a monoamine reuptake inhibitor.[1][2] Marketed as a "research chemical," its preclinical profile suggests a complex interplay of dopaminergic, noradrenergic, and serotonergic effects that differentiate it from its parent compound.[1] Understanding these nuances is critical for assessing its therapeutic potential, abuse liability, and overall translational promise. This guide will dissect the preclinical pharmacology of 3,4-DCMP, benchmark its activity against relevant comparators, and provide a roadmap for rigorous translational assessment.

Mechanism of Action: A Triple Reuptake Inhibitor with Enhanced Potency

The defining characteristic of 3,4-DCMP is its function as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] The 3,4-dichloro substitution on the phenyl ring significantly alters its pharmacological profile compared to methylphenidate, which is primarily a dopamine and norepinephrine reuptake inhibitor.[1][3] This modification not only increases the compound's affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) but also confers significant activity at the serotonin transporter (SERT).[1]

Signaling Pathway Overview

Figure 1: Mechanism of action of 3,4-DCMP as a triple reuptake inhibitor.

Comparative Preclinical Assessment: Benchmarking Against Methylphenidate and Other Stimulants

A thorough evaluation of a novel compound's translational potential necessitates direct comparison with established drugs. For 3,4-DCMP, the most relevant comparators are its parent compound, methylphenidate, and other stimulants with known abuse liability, such as cocaine.

In Vitro Neurochemical Profile

A pivotal study by Gratton et al. (2018) provides a direct in vitro comparison of 3,4-DCMP, methylphenidate, and ethylphenidate using fast-scan cyclic voltammetry in rat brain slices.[3] This research offers quantitative insights into the potency of these compounds on dopamine and noradrenaline efflux.

CompoundConcentrationFold Increase in Evoked Dopamine Efflux (Nucleus Accumbens)Fold Increase in Evoked Noradrenaline Efflux (Bed Nucleus of the Stria Terminalis)
3,4-DCMP 0.1 µM~6-fold~2-fold
1 µM~6-foldNot specified
Methylphenidate 10 µM~4-fold~2-fold
Ethylphenidate 1 µM~2-fold~2-fold
Data synthesized from Gratton et al. (2018)[3]

These findings highlight the significantly greater potency of 3,4-DCMP in enhancing dopamine efflux compared to both methylphenidate and ethylphenidate.[3] Notably, a much lower concentration of 3,4-DCMP was required to elicit a more pronounced effect on dopamine release.[3]

Further supporting its high potency, a seminal structure-activity relationship study by Deutsch et al. (1996) demonstrated that the m,p-dichloro-substituted threo-methylphenidate analog (a descriptor for 3,4-DCMP) was 32-fold more potent than methylphenidate at inhibiting [³H]dopamine uptake in rat striatal tissue.[4]

In Vivo Behavioral Pharmacology: A Critical Data Gap

To bridge this gap, the following preclinical behavioral assays are essential:

  • Locomotor Activity: To assess the stimulant effects on spontaneous motor activity.

  • Drug Discrimination: To evaluate the interoceptive (subjective) effects and compare them to known stimulants.

  • Self-Administration: To determine the reinforcing properties and abuse liability.

The absence of robust in vivo comparative data for 3,4-DCMP makes any definitive statement on its translational potential speculative. However, based on its potent dopaminergic activity, it is reasonable to hypothesize that it would produce significant stimulant effects and possess a high abuse liability.

Assessing Abuse Liability: A Framework for Translational Prediction

The U.S. Food and Drug Administration (FDA) provides clear guidance on the preclinical assessment of abuse potential for CNS-active drugs.[1][7][8] A comprehensive evaluation of 3,4-DCMP would necessitate a battery of in vivo studies designed to probe its reinforcing and subjective effects.

Experimental Workflow for Abuse Liability Assessment

Abuse_Liability_Workflow start Preclinical Candidate (3,4-DCMP) locomotor Locomotor Activity Assay (Assess Stimulant Effects) start->locomotor drug_discrim Drug Discrimination (Assess Subjective Effects) start->drug_discrim self_admin Self-Administration (Assess Reinforcing Properties) start->self_admin data_integration Data Integration & Translational Assessment locomotor->data_integration drug_discrim->data_integration withdrawal Physical Dependence/ Withdrawal Assessment self_admin->withdrawal withdrawal->data_integration

Figure 2: A typical preclinical workflow for assessing the abuse liability of a novel stimulant.

The Translational Gap: Why Hasn't 3,4-DCMP Progressed to the Clinic?

Despite its potent in vitro profile and the long-standing existence of its parent compound, methylphenidate, there is no evidence in the scientific literature of 3,4-DCMP entering clinical trials. Several factors likely contribute to this translational gap:

  • High Abuse Potential: The potent dopaminergic and rapid-onset stimulant effects suggested by preclinical data would likely translate to a high abuse liability, making it a challenging candidate for therapeutic development.

  • Novelty and Lack of Intellectual Property: As a known compound, albeit one with limited formal research, the pathway to securing robust intellectual property for therapeutic use may be complex.

  • Focus on Novel Psychoactive Substances: Much of the interest in 3,4-DCMP has been within the context of NPS, where the focus is often on identification and harm reduction rather than therapeutic development.[9][10][11][12]

Experimental Protocols for Preclinical Assessment

To facilitate rigorous and reproducible research, this section provides detailed, step-by-step methodologies for key preclinical assays relevant to the assessment of 3,4-DCMP.

In Vivo Microdialysis for Dopamine and Norepinephrine

Objective: To measure extracellular levels of dopamine and norepinephrine in specific brain regions of awake, freely moving rats following administration of 3,4-DCMP.

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize adult male Sprague-Dawley rats with isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeting the nucleus accumbens or prefrontal cortex.

    • Secure the cannula with dental cement and allow for a 5-7 day recovery period.

  • Microdialysis Probe Insertion and Baseline Collection:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.

    • Allow a 60-90 minute equilibration period.

    • Collect 3-4 baseline dialysate samples at 20-minute intervals.

  • Drug Administration and Sample Collection:

    • Administer 3,4-DCMP or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

    • Continue collecting dialysate samples at 20-minute intervals for at least 3 hours post-injection.

  • Neurotransmitter Analysis:

    • Analyze dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Quantify neurotransmitter concentrations by comparing peak heights or areas to a standard curve.

Locomotor Activity Assay

Objective: To assess the dose-dependent effects of 3,4-DCMP on spontaneous locomotor activity in rats.

Protocol:

  • Habituation:

    • Individually house adult male Sprague-Dawley rats and handle them for several days prior to testing.

    • On the test day, place each rat in the locomotor activity chamber for a 30-60 minute habituation period.

  • Drug Administration:

    • Remove the rat from the chamber and administer the assigned dose of 3,4-DCMP or vehicle (i.p.).

    • Immediately return the rat to the locomotor activity chamber.

  • Data Collection:

    • Record locomotor activity (e.g., distance traveled, beam breaks) in 5-minute bins for a total of 60-120 minutes using an automated activity monitoring system.

  • Data Analysis:

    • Analyze the data to determine the dose-response relationship and the time course of 3,4-DCMP's effects on locomotor activity.

Intravenous Self-Administration

Objective: To determine the reinforcing effects of 3,4-DCMP in an operant conditioning paradigm.

Protocol:

  • Surgical Implantation of Intravenous Catheter:

    • Anesthetize adult male Sprague-Dawley rats and surgically implant a chronic indwelling catheter into the jugular vein.

    • Allow for a 5-7 day recovery period.

  • Acquisition of Self-Administration:

    • Place rats in operant conditioning chambers equipped with two levers.

    • Train rats to press the "active" lever to receive an intravenous infusion of a reinforcer (e.g., cocaine or initially, a food reward). The "inactive" lever has no programmed consequence.

    • Continue training until a stable pattern of responding is established.

  • Substitution with 3,4-DCMP:

    • Once responding for the initial reinforcer is stable, substitute different doses of 3,4-DCMP for the training drug.

    • Record the number of infusions earned at each dose to construct a dose-response curve.

  • Data Analysis:

    • Analyze the dose-response data to determine the reinforcing efficacy of 3,4-DCMP. A classic inverted "U" shaped curve is indicative of reinforcing effects.

Conclusion and Future Directions

The preclinical data available for 3,4-DCMP strongly suggest that it is a potent triple reuptake inhibitor with significantly greater in vitro potency at the dopamine transporter than its parent compound, methylphenidate. While this profile indicates a high potential for stimulant effects and abuse liability, a critical gap exists in the form of direct, in vivo comparative behavioral studies. Without such data, a definitive assessment of its translational value remains elusive.

For drug development professionals, the case of 3,4-DCMP serves as a compelling example of the necessity for a comprehensive and comparative preclinical evaluation. Future research should prioritize head-to-head in vivo studies using standardized behavioral assays to accurately benchmark its effects against relevant comparators. Furthermore, the conspicuous absence of any progression towards clinical development underscores the significant hurdles that potent psychostimulants face in the therapeutic pipeline. A thorough understanding of a compound's abuse liability, established through rigorous preclinical testing, is not merely a regulatory requirement but a fundamental component of responsible drug development.

References

Safety Operating Guide

3,4-Dichloromethylphenidate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Important Safety and Legal Information

This document is intended to provide general guidance on chemical waste disposal for research and drug development professionals. The information contained herein is not a substitute for professional advice from a certified chemical safety officer or a licensed hazardous waste disposal company.

3,4-Dichloromethylphenidate (3,4-CTMP) is a research chemical and a controlled substance analog in many jurisdictions. The handling and disposal of this substance are subject to strict regulations. Always consult your institution's Environmental Health and Safety (EHS) department and local, state, and federal regulations before handling or disposing of this or any other chemical.

It is your responsibility to ensure full compliance with all applicable laws and regulations. Failure to do so can result in significant legal and financial penalties.

Guide to the Safe Disposal of this compound

As a Senior Application Scientist, my primary goal is to ensure that our customers can conduct their research safely and in full compliance with all relevant regulations. The proper disposal of chemical waste is a critical component of laboratory safety. This guide provides a framework for thinking about and planning for the disposal of this compound.

PART 1: Foundational Principles of Chemical Waste Disposal

The disposal of any research chemical, particularly a compound with potential physiological activity like this compound, must be approached with a clear understanding of the associated risks and regulatory requirements. The core principles of chemical waste disposal are:

  • Characterization: You must know the properties of the waste you are generating. Is it a solid or a liquid? Is it corrosive, flammable, reactive, or toxic? The Safety Data Sheet (SDS) is the primary source for this information.

  • Segregation: Different types of chemical waste should not be mixed. Halogenated and non-halogenated solvents, for example, often have different disposal requirements and costs.

  • Containment: Waste must be stored in appropriate, labeled containers that are in good condition.

  • Compliance: All disposal activities must comply with local, state, and federal regulations.

PART 2: Step-by-Step Disposal Protocol for this compound

The following protocol is a general guide. You must adapt it to your specific circumstances and in consultation with your EHS department.

Step 1: Waste Characterization and Segregation

  • Consult the Safety Data Sheet (SDS): The SDS for this compound will provide critical information on its physical and chemical properties, toxicity, and potential environmental hazards. This information is essential for proper waste characterization.

  • Determine the Waste Stream: Identify all components of the waste. Is the this compound in a pure form, or is it dissolved in a solvent? Are there other reagents present?

  • Segregate the Waste:

    • Solid Waste: Unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, filter paper) should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Be sure to follow guidelines for segregating halogenated and non-halogenated solvents.

Step 2: Proper Labeling and Storage

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents (including solvents), and the approximate concentration of each component.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure that the storage area has secondary containment to prevent the spread of spills.

Step 3: Arranging for Disposal

  • Contact your EHS Department: Your institution's Environmental Health and Safety department is your primary resource for waste disposal. They will have established procedures and relationships with licensed hazardous waste disposal companies.

  • Schedule a Pickup: Arrange for a pickup of your hazardous waste with your EHS department or a certified waste disposal vendor. Do not attempt to dispose of this chemical through standard waste streams (e.g., trash or sewer).

PART 3: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Generation of This compound Waste sds Consult Safety Data Sheet (SDS) start->sds characterize Characterize Waste: Solid or Liquid? Contaminants? sds->characterize is_solid Solid Waste? characterize->is_solid is_liquid Liquid Waste? characterize->is_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes store Store in Secure Satellite Accumulation Area collect_solid->store segregate Segregate Halogenated and Non-Halogenated Solvents is_liquid->segregate Yes collect_liquid Collect in Labeled Liquid Hazardous Waste Container collect_liquid->store segregate->collect_liquid contact_ehs Contact Environmental Health & Safety (EHS) Department store->contact_ehs schedule_pickup Schedule Waste Pickup with Certified Vendor contact_ehs->schedule_pickup end_process End: Proper Disposal Complete schedule_pickup->end_process

Caption: Decision workflow for the disposal of this compound.

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 3,4-Dichloromethylphenidate

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of pharmaceutical research evolves, so too does the nature of the chemical entities we handle. 3,4-Dichloromethylphenidate (3,4-DCMP) is a potent research chemical, a structural analog of methylphenidate, characterized by its dichlorinated phenyl ring.[1] While this modification enhances its potency and duration of action, it also places it firmly in the category of novel compounds with an incompletely characterized toxicological profile.[1][2] The absence of a comprehensive Safety Data Sheet (SDS) from major suppliers necessitates a rigorous, first-principles approach to safety.[3]

This guide provides a foundational framework for establishing a robust Personal Protective Equipment (PPE) protocol for the handling of 3,4-DCMP. Our directive is to treat any substance with unknown hazards as hazardous until proven otherwise, a principle that ensures the highest level of protection for all laboratory personnel.[4] We will proceed by inferring potential risks based on its chemical structure and the known properties of analogous compounds, in line with authoritative guidelines from bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[5][6]

Hazard Assessment: Inferring Risk from Structure

A thorough risk assessment is the cornerstone of any laboratory safety plan.[7][8] For novel compounds like 3,4-DCMP, this involves evaluating the parent compound and the impact of its structural modifications.

  • Potent Psychostimulant Activity: As a derivative of methylphenidate, 3,4-DCMP is a potent dopamine and norepinephrine reuptake inhibitor.[1][9] Animal studies suggest it is significantly more potent than its parent compound.[1][10] Accidental exposure through inhalation, ingestion, or skin contact could lead to potent, unintended systemic stimulant effects.

  • Respiratory and Dermal Irritation: Fine chemical powders, especially those of unknown toxicity, pose a significant risk of respiratory tract irritation upon inhalation. The chlorinated aromatic structure also suggests a potential for skin irritation or sensitization upon contact.

  • Unknown Long-Term Toxicity: Chlorinated aromatic compounds as a class can exhibit persistent and complex toxicological profiles.[11] The long-term effects of exposure to 3,4-DCMP are unknown. Therefore, minimizing exposure to the lowest reasonably achievable level is paramount.

Given these potential hazards, a multi-layered PPE strategy is not merely recommended; it is essential.

Core Protective Equipment: A Multi-Barrier System

The selection of PPE must be tailored to the specific procedures being performed.[12] Handling potent compounds requires a holistic approach that protects against all potential routes of exposure.[13][14]

Respiratory Protection: The Primary Defense

Inhalation of fine powders is the most likely route of accidental exposure. The choice of respiratory protection should be dictated by the scale of the operation and the potential for aerosolization.

  • Minimum Requirement (Small quantities, <10mg, in solution): A well-fitted N95 respirator may be sufficient to protect against nuisance dust. However, given the high potency, this should be considered the absolute minimum.

  • Recommended for Weighing Powders or Handling >10mg: A half-mask or full-face elastomeric respirator equipped with P100 (particulate) filters is strongly recommended.

  • For Operations with Volatile Solvents: If 3,4-DCMP is dissolved in a volatile organic solvent, combination cartridges (e.g., organic vapor/P100) are necessary.

All respirator use must comply with a formal respiratory protection program as outlined by OSHA, including fit-testing and training.[12] Surgical masks offer no protection against chemical powders and must not be used.[15][16]

Hand Protection: Preventing Dermal Absorption

The skin provides a potential route for systemic exposure. Double-gloving is a mandatory practice when handling potent compounds.[17]

  • Glove Type: Use powder-free nitrile gloves.[18] Nitrile provides good resistance to a broad range of chemicals and minimizes the risk of latex allergies.

  • Double Gloving Technique: The inner glove should be tucked under the cuff of the lab coat, while the outer glove goes over the cuff.[17] This creates a seal that prevents skin exposure. The outer gloves should be changed immediately if contamination is suspected, or at regular intervals during prolonged procedures.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.

  • Enhanced Protection: When weighing powders or handling solutions with a splash risk, a full-face shield worn over safety glasses is required to protect the entire face from contamination.[18]

Body Protection: The Final Barrier
  • Lab Coat: A clean, fully-buttoned lab coat made of a low-permeability material is required.[18] For handling larger quantities or during procedures with a high risk of contamination, disposable gowns are recommended.[17]

  • Dedicated Clothing: Personnel should not wear personal clothing that has been exposed to the laboratory environment outside of the work area.

Operational and Disposal Protocols

Proper procedure is as critical as the equipment itself. A disciplined approach to donning, doffing, and disposal is vital to prevent cross-contamination.

PPE Task-Based Requirements Summary
TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Inventory N95 Respirator (minimum)Single Pair Nitrile GlovesSafety GlassesLab Coat
Weighing Powder (<100mg) Half-Mask Respirator (P100)Double Nitrile GlovesSafety Goggles & Face ShieldDisposable Gown over Lab Coat
Preparing Solutions Half-Mask Respirator (P100/OV)Double Nitrile GlovesSafety Goggles & Face ShieldLab Coat
Spill Cleanup Full-Face Respirator (P100/OV)Heavy-Duty Nitrile GlovesIntegrated in Full-Face RespiratorDisposable Chemical-Resistant Suit
Waste Disposal N95 Respirator (minimum)Double Nitrile GlovesSafety GlassesLab Coat
Step-by-Step PPE Workflow

A strict, sequential procedure for donning and doffing PPE minimizes the risk of contaminating yourself or the surrounding environment.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the inner gown or lab coat.

  • Inner Gloves: Don the first pair of gloves, tucking the cuffs under the sleeves of the gown.

  • Respirator: Perform a positive and negative pressure seal check.

  • Eye/Face Protection: Put on safety glasses/goggles, followed by a face shield if required.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.

  • Outer Gloves: Remove the outer gloves, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unfasten and remove the gown, folding the contaminated outside inwards. Dispose of it.

  • Hand Hygiene: Wash hands or use hand sanitizer.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back.

  • Respirator: Remove the respirator from the back without touching the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Workflow for PPE Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Hand Hygiene Don2 2. Gown / Lab Coat Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Respirator Don3->Don4 Don5 5. Eye/Face Protection Don4->Don5 Don6 6. Outer Gloves Don5->Don6 Doff1 1. Remove Outer Gloves Doff2 2. Remove Gown Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Remove Eye/Face Protection Doff3->Doff4 Doff5 5. Remove Respirator Doff4->Doff5 Doff6 6. Remove Inner Gloves Doff5->Doff6 Doff7 7. Final Hand Hygiene Doff6->Doff7 Enter Enter Work Area Enter->Don1 Exit Exit Work Area

Caption: Sequential workflow for donning and doffing PPE.

Disposal Plan

All materials contaminated with 3,4-DCMP must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, disposable gowns), weighing papers, and vials must be collected in a dedicated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing 3,4-DCMP and solvent rinses must be collected in a separate, labeled hazardous waste container for halogenated organic waste.[19][20]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations for hazardous waste.[21] Never dispose of chlorinated chemical waste down the drain.[19]

Decision Tree for Respiratory Protection

Respiratory_Decision_Tree Start Start: Assess Task Powder Handling Powder? Start->Powder Solution Handling Solution? Powder->Solution No HalfMaskP100 Half-Mask Respirator with P100 Filter Powder->HalfMaskP100 Yes Volatile Volatile Solvent? Solution->Volatile Yes NoResp No Respirator Required (If non-volatile, low risk) Solution->NoResp No Volatile->HalfMaskP100 No HalfMaskCombo Half-Mask Respirator with P100/OV Cartridge Volatile->HalfMaskCombo Yes N95 N95 Respirator (Minimum Precaution)

Caption: Decision tree for selecting appropriate respiratory protection.

By implementing these comprehensive PPE and handling protocols, researchers can create a multi-layered defense against the potential hazards of this compound, ensuring personal safety while advancing critical scientific work.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.